Sodium phosphate dibasic heptahydrate
Beschreibung
Eigenschaften
IUPAC Name |
disodium;hydrogen phosphate;heptahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H3O4P.7H2O/c;;1-5(2,3)4;;;;;;;/h;;(H3,1,2,3,4);7*1H2/q2*+1;;;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLIXCKOHOHGKQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H15Na2O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7632-05-5 (Parent) | |
| Record name | Sodium phosphate, dibasic, heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10872533 | |
| Record name | Sodium monohydrogen phosphate heptahydrate (2:1:7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] | |
| Record name | Disodium phosphate heptahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17645 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7782-85-6 | |
| Record name | Sodium phosphate, dibasic, heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium monohydrogen phosphate heptahydrate (2:1:7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM PHOSPHATE, DIBASIC, HEPTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70WT22SF4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Role of Sodium Phosphate Dibasic Heptahydrate in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Sodium phosphate (B84403) dibasic heptahydrate (Na₂HPO₄·7H₂O) is a hydrated salt of disodium (B8443419) hydrogen phosphate, a fundamental and versatile reagent in molecular biology. Its primary role stems from its exceptional buffering capacity, which is critical for maintaining stable pH conditions in a wide array of biochemical and molecular processes. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Function: A Robust Buffering Agent
The phosphate buffer system is a cornerstone of in vitro biological experimentation. Phosphoric acid is a triprotic acid, meaning it has three dissociation constants (pKa values), allowing for the formulation of buffers over a broad pH range.[1] The most relevant pKa for biological applications is pKa₂, which is approximately 7.2. This makes phosphate buffers highly effective in maintaining the physiological pH range of 6.5 to 7.5, crucial for the structure and function of most proteins and nucleic acids.[2]
Sodium phosphate dibasic heptahydrate, in conjunction with its acidic counterpart, sodium phosphate monobasic (NaH₂PO₄), forms the basis of these widely used buffer systems. The equilibrium between the dibasic (proton acceptor) and monobasic (proton donor) forms allows the buffer to resist significant pH changes upon the addition of an acid or base.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and pH ranges for sodium phosphate-based buffers in various molecular biology applications.
Table 1: Phosphate Buffer Preparation for a Target pH of 7.4 (0.1 M)
| Component | Molecular Weight ( g/mol ) | Amount for 1 L | Final Concentration (mM) |
| This compound | 268.07 | 20.214 g | 75.407 |
| Sodium Phosphate Monobasic Monohydrate | 137.99 | 3.394 g | 24.593 |
Source: Adapted from buffer preparation recipes.[1]
Table 2: Composition of 1X Phosphate Buffered Saline (PBS) for Cell Culture
| Component | Molecular Weight ( g/mol ) | Amount for 1 L | Final Concentration (mM) |
| Sodium Chloride (NaCl) | 58.44 | 8.0 g | 137 |
| Potassium Chloride (KCl) | 74.55 | 0.2 g | 2.7 |
| Sodium Phosphate Dibasic | 141.96 | 1.44 g | 10 |
| Potassium Phosphate Monobasic | 136.09 | 0.24 g | 1.8 |
Source: Adapted from PBS preparation protocols.[3][4][5]
Table 3: Typical Concentration Ranges of Sodium Phosphate in Molecular Biology Applications
| Application | Typical Concentration Range | pH Range | Notes |
| DNA/RNA Electrophoresis | 1 - 20 mM | 7.0 - 8.5 | Sodium phosphate buffer can be used as an alternative to TAE or TBE buffers.[6] |
| PCR | Generally avoided | - | Phosphate ions can inhibit Taq polymerase activity.[7] |
| Protein Crystallization | 25 mM - 1.0 M | 4.5 - 9.0 | Acts as both a buffering agent and a precipitant.[8][9] |
| Cell Lysis | 50 - 100 mM | 7.0 - 8.0 | Used to maintain pH during the disruption of cells to release intracellular contents. |
| Nucleic Acid Hybridization | 10 mM - 1.0 M | 7.0 - 7.4 | A component of hybridization buffers to maintain stable conditions for probe-target binding.[10] |
| Enzyme Assays | 20 - 100 mM | 6.0 - 8.0 | Provides a stable pH environment for optimal enzyme activity.[11] |
| Western Blotting (Wash Buffer) | 10 mM | 7.2 - 7.4 | As a component of PBST (Phosphate-Buffered Saline with Tween-20).[12][13] |
Key Applications in Molecular Biology
Preparation of Buffers for a Multitude of Applications
The most prominent role of this compound is in the preparation of buffer solutions, most notably Phosphate Buffered Saline (PBS). PBS is an isotonic solution that is non-toxic to cells, making it indispensable for a variety of applications[5][14]:
-
Cell Culture: Used for washing cells, as a diluent, and for rinsing containers.[14]
-
Protein and Nucleic Acid Stability: The phosphate ions help to maintain the native conformation of proteins and the double-helical structure of DNA.[15]
-
Biochemical Assays: Provides a stable pH environment for enzymatic reactions.[16]
Nucleic Acid Extraction and Purification
Sodium phosphate buffers are integral to protocols for extracting DNA and RNA from various sources, particularly from soil samples with high clay content. The phosphate ions compete with the nucleic acids for binding sites on soil particles, thereby facilitating the release of DNA into the lysis solution.
Electrophoresis
While Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the most common buffers for DNA agarose (B213101) gel electrophoresis, sodium phosphate buffer can also be utilized.[6] It offers good buffering capacity and can be advantageous in specific applications, although it may interfere with downstream enzymatic reactions that are sensitive to phosphate.[6]
Protein Crystallization
In structural biology, sodium phosphate is a widely used reagent in protein crystallization screens. It serves a dual purpose: it acts as a buffering agent to maintain the optimal pH for protein stability and as a precipitating agent to induce the formation of protein crystals. The concentration of the phosphate buffer is a critical parameter that is varied to find the ideal conditions for crystallization.
Western Blotting
Phosphate-buffered saline, often with the addition of a detergent like Tween-20 (PBST), is a standard wash buffer in western blotting protocols.[12][13] It is used to remove non-specifically bound antibodies, reducing background noise and improving the specificity of the detection. However, it's important to note that for the detection of phosphorylated proteins, Tris-based buffers are recommended as phosphate ions can interfere with the binding of anti-phospho antibodies.[17][18]
Experimental Protocols
Protocol 1: Preparation of 1X Phosphate Buffered Saline (PBS) for Cell Culture
This protocol outlines the preparation of 1 liter of 1X PBS at a pH of 7.4.
Materials:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Distilled Water (dH₂O)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Beaker (1 L)
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
pH meter
-
Autoclave or 0.22 µm filter for sterilization
Methodology:
-
Dissolve Salts: To 800 mL of distilled water in a 1 L beaker, add the following reagents while stirring with a magnetic stirrer:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Adjust pH: Once the salts are completely dissolved, adjust the pH of the solution to 7.4 using HCl. Add the acid dropwise while monitoring the pH with a calibrated pH meter.
-
Final Volume: Add distilled water to bring the final volume to 1 liter.
-
Sterilization: Sterilize the PBS solution by autoclaving for 20 minutes at 121°C and 15 psi, or by passing it through a 0.22 µm filter.
-
Storage: Store the sterile 1X PBS at room temperature.[3][4]
Protocol 2: DNA Extraction from Soil using a Phosphate Lysis Buffer
This protocol is adapted for the efficient extraction of DNA from soil samples, particularly those with high clay content.
Materials:
-
Soil sample (200 mg, dried and ground)
-
1 M Sodium Phosphate Buffer (pH 7.2) with 0.5% Sodium Dodecyl Sulfate (SDS)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Polyethylene Glycol (PEG) 6000 (30% w/v)
-
5 M NaCl
-
70% Ethanol (B145695) (ice-cold)
-
TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
Microcentrifuge tubes (2 mL)
-
Bead beating tubes with tungsten carbide beads
-
Vortexer
-
Microcentrifuge
-
Incubator or water bath at 65°C
-
Vacuum centrifuge
Methodology:
-
Cell Lysis:
-
Place 200 mg of the prepared soil sample into a bead beating tube.
-
Add the appropriate volume of 1 M Phosphate Buffer with 0.5% SDS.
-
Perform bead beating for 1 minute at 25 Hz.
-
Incubate the sample at 65°C for 10 minutes.
-
-
Initial Centrifugation: Centrifuge the tubes at 7,380 x g for 1 minute.
-
Supernatant Transfer and Dilution: Transfer 90 µL of the supernatant to a new 2 mL tube and dilute it 1:10 by adding 810 µL of sterile distilled water.
-
Phenol Extraction: Add 900 µL of phenol:chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at 7,380 x g for 10 minutes.
-
Aqueous Phase Transfer: Carefully transfer 800 µL of the upper aqueous phase to a new 2 mL tube.
-
Chloroform Extraction: Perform two extractions with an equal volume of chloroform:isoamyl alcohol to remove residual phenol. After each extraction, centrifuge as in step 4 and transfer the aqueous phase to a new tube.
-
DNA Precipitation:
-
To the final aqueous phase, add 200 µL of 30% PEG 6000 and 100 µL of 5 M NaCl.
-
Mix by inverting and incubate at room temperature for 20 minutes.
-
Pellet the DNA by centrifuging at 16,000 x g for 20 minutes.
-
-
DNA Washing:
-
Carefully discard the supernatant.
-
Wash the DNA pellet twice with 500 µL of ice-cold 70% ethanol. Centrifuge at 16,000 x g for 5 minutes after each wash.
-
-
Drying and Resuspension:
-
After the final wash, remove all residual ethanol and air-dry the pellet or use a vacuum centrifuge for 10-15 minutes.
-
Resuspend the DNA pellet in 50 µL of TE buffer. To aid dissolution, incubate at 42°C for 2 hours.
-
-
Quality Control: Assess the quality and quantity of the extracted DNA using agarose gel electrophoresis and spectrophotometry.
Source: Adapted from a protocol for DNA extraction from subsoils.[19]
Mandatory Visualizations
Diagram 1: Workflow for Preparing 1X Phosphate Buffered Saline (PBS)
Caption: Workflow for the preparation of 1X Phosphate Buffered Saline (PBS).
Diagram 2: Experimental Workflow for DNA Extraction from Soil
References
- 1. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. peakproteins.com [peakproteins.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Phosphate Buffered Saline (PBS) - Sharebiology [sharebiology.com]
- 5. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buffers for Biochemical Reactions [promega.jp]
- 8. journals.iucr.org [journals.iucr.org]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. DNA surface hybridization regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 13. bostonbioproducts.com [bostonbioproducts.com]
- 14. mlsu.ac.in [mlsu.ac.in]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. rpicorp.com [rpicorp.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 19. Improved Protocol for DNA Extraction from Subsoils Using Phosphate Lysis Buffer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sodium Phosphate Dibasic Heptahydrate for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of sodium phosphate (B84403) dibasic heptahydrate, its applications in a laboratory setting, and detailed experimental protocols.
Core Chemical and Physical Properties
Sodium phosphate dibasic heptahydrate, also known as disodium (B8443419) hydrogen phosphate heptahydrate, is a hydrated salt of phosphoric acid.[1] It is a white, crystalline powder or granular substance that is highly soluble in water.[2] This compound is widely utilized in various scientific applications, primarily as a buffering agent to maintain a stable pH environment.[2][3]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | Na₂HPO₄·7H₂O | [3] |
| Molecular Weight | 268.07 g/mol | |
| Appearance | White crystalline powder or colorless crystals | [3] |
| Density | 1.68 g/mL at 25 °C | |
| Melting Point | 48 °C (loses water of crystallization) | [4] |
| Solubility in Water | 154 g/L | [5] |
| pH (5% solution) | 8.7 - 9.3 at 25 °C | |
| pKa of Phosphoric Acid | pKa₁ = 2.14, pKa₂ = 7.20, pKa₃ = 12.37 | [6] |
Understanding the Buffering Action
Phosphoric acid is a triprotic acid, meaning it can donate three protons.[6] This characteristic gives it three pKa values, making phosphate buffers effective over a wide pH range.[6] this compound, in conjunction with its acidic counterpart, sodium phosphate monobasic, is a key component of phosphate buffers, which are most effective in the pH range of 6.2 to 8.2, making them ideal for many biological applications.
Caption: Dissociation equilibria of phosphoric acid.
Laboratory Applications and Experimental Protocols
This compound is a versatile reagent used in numerous laboratory procedures, including the preparation of buffers for enzymatic assays, protein purification, and cell culture.
Preparation of 0.1 M Phosphate Buffer (pH 7.4)
This protocol outlines the preparation of a standard phosphate buffer, a ubiquitous reagent in life science research.
Methodology:
-
Prepare Stock Solutions:
-
0.2 M Sodium Phosphate Monobasic (NaH₂PO₄) solution: Dissolve 27.6 g of NaH₂PO₄·H₂O in deionized water and bring the final volume to 1 L.
-
0.2 M Sodium Phosphate Dibasic (Na₂HPO₄) solution: Dissolve 53.6 g of Na₂HPO₄·7H₂O in deionized water and bring the final volume to 1 L.
-
-
Mix Stock Solutions: To achieve a pH of 7.4, mix 19.0 mL of the 0.2 M sodium phosphate monobasic solution with 81.0 mL of the 0.2 M sodium phosphate dibasic solution.
-
Final Volume: Adjust the final volume to 200 mL with deionized water.
-
pH Verification: Confirm the final pH with a calibrated pH meter and adjust as necessary with small additions of the appropriate stock solution.
Caption: Workflow for preparing 0.1 M Phosphate Buffer (pH 7.4).
Lactate (B86563) Dehydrogenase (LDH) Assay
Phosphate buffers are commonly used in enzyme kinetics studies. The following is a protocol for a lactate dehydrogenase (LDH) assay, which measures enzyme activity by monitoring the change in absorbance at 340 nm.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA.
-
Substrate Solution: Prepare a solution of L-lactate in the assay buffer.
-
Cofactor Solution: Prepare a solution of NAD⁺ in the assay buffer.
-
-
Sample Preparation:
-
Assay Procedure:
-
In a cuvette, combine the assay buffer, substrate solution, and cofactor solution.
-
Initiate the reaction by adding the enzyme sample (tissue homogenate or cell lysate).
-
Immediately measure the absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of NADH formation and is proportional to LDH activity.
-
Caption: Experimental workflow for a Lactate Dehydrogenase (LDH) assay.
Affinity Chromatography for Antibody Purification
Phosphate-buffered saline (PBS) is a standard buffer used in affinity chromatography for antibody purification.
Methodology:
-
Prepare Buffers:
-
Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (e.g., 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, 137 mM NaCl, 2.7 mM KCl).
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.5-3.0.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
-
Column Equilibration: Equilibrate the affinity column (e.g., Protein A or Protein G) with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the clarified antibody-containing sample onto the column.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound antibody with the Elution Buffer. Collect fractions into tubes containing a small amount of Neutralization Buffer to immediately raise the pH and preserve antibody activity.
-
Buffer Exchange: Desalt the purified antibody into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
Caption: Logical flow of an antibody affinity chromatography procedure.
Safety, Storage, and Handling
-
Safety Precautions: While not considered highly hazardous, this compound may cause mild eye, skin, and respiratory tract irritation.[8] It is recommended to wear appropriate personal protective equipment, including safety glasses and gloves, when handling the powder.
-
Storage: Store in a tightly closed container in a cool, dry place.[9] The anhydrous form is hygroscopic and will absorb moisture from the air.[8]
-
Handling: Minimize dust generation during handling.[8] Aqueous solutions are stable and can be sterilized by autoclaving.[9]
This guide provides essential information for the safe and effective use of this compound in a laboratory setting. For specific applications, it is always recommended to consult detailed protocols and safety data sheets.
References
- 1. conductscience.com [conductscience.com]
- 2. arigobio.com [arigobio.com]
- 3. rpicorp.com [rpicorp.com]
- 4. jostchemical.com [jostchemical.com]
- 5. gen9bio.com [gen9bio.com]
- 6. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nipro.co.jp [nipro.co.jp]
- 9. affinity purification [wwwuser.gwdguser.de]
The Core Buffering Mechanism of Disodium Hydrogen Phosphate Heptahydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disodium (B8443419) hydrogen phosphate (B84403) heptahydrate (Na₂HPO₄·7H₂O) is a crystalline solid widely utilized in biochemical, pharmaceutical, and molecular biology research for its exceptional buffering capabilities.[1][2][3] This technical guide provides a comprehensive overview of the core buffering mechanism of disodium hydrogen phosphate heptahydrate, offering detailed chemical principles, experimental protocols, and quantitative data to aid researchers in its effective application.
Fundamental Chemical Principles
Disodium hydrogen phosphate is a sodium salt of phosphoric acid.[4] Phosphoric acid is a triprotic acid, meaning it can donate three protons, exhibiting three distinct dissociation constants (pKa values).[5][6] The buffering capacity of phosphate-based buffers is most effective near these pKa values.[6]
The relevant equilibrium for the buffering action of disodium hydrogen phosphate is the second dissociation of phosphoric acid, involving the dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) ions:
H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻
Disodium hydrogen phosphate provides the hydrogen phosphate ion (HPO₄²⁻), which acts as a weak base, while a conjugate acid, typically monosodium phosphate (NaH₂PO₄) or monopotassium phosphate (KH₂PO₄), provides the dihydrogen phosphate ion (H₂PO₄⁻), the weak acid component.[4][7]
The buffering mechanism relies on the ability of this conjugate acid-base pair to resist changes in pH upon the addition of an acid or a base.[4]
-
Addition of Acid (H⁺): The hydrogen phosphate ion (HPO₄²⁻) accepts the excess protons, shifting the equilibrium to the left to form dihydrogen phosphate (H₂PO₄⁻).[7]
-
Addition of Base (OH⁻): The dihydrogen phosphate ion (H₂PO₄⁻) donates a proton to neutralize the hydroxide (B78521) ions, forming hydrogen phosphate (HPO₄²⁻) and water.[7]
This equilibrium effectively maintains the pH of the solution within a specific range. Phosphate buffers are most effective in the pH range of 6.2 to 8.2, which encompasses the second pKa of phosphoric acid (pKa₂).[8]
Chemical Equilibrium of the Phosphate Buffer System
Caption: The equilibrium between dihydrogen phosphate and hydrogen phosphate ions forms the basis of the phosphate buffer system.
Quantitative Data
The physical and chemical properties of disodium hydrogen phosphate heptahydrate are crucial for accurate buffer preparation.
| Property | Value | Reference |
| Chemical Formula | Na₂HPO₄·7H₂O | [1][2] |
| Molecular Weight | 268.07 g/mol | [1][9] |
| Appearance | White, crystalline solid | [1][2] |
| Solubility in Water | Highly soluble | [1][2][3] |
| pKa₂ of Phosphoric Acid (25 °C) | 6.82 - 7.21 | [5][6][10] |
| Optimal Buffering pH Range | 5.8 - 8.0 | [8][11][12] |
Note: The heptahydrate form is hygroscopic and can effloresce (lose water molecules) in warm, dry air.[1][3]
Experimental Protocols
Accurate preparation of phosphate buffers is critical for reproducible experimental results. The following are examples of common protocols.
Preparation of a 0.1 M Sodium Phosphate Buffer (pH 7.2)
This protocol utilizes stock solutions of the acidic and basic components.
Materials:
-
Disodium hydrogen phosphate heptahydrate (Na₂HPO₄·7H₂O)
-
Monosodium phosphate dihydrate (NaH₂PO₄·2H₂O)
-
Distilled or deionized water
-
pH meter
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 0.2 M Disodium Hydrogen Phosphate Solution (Solution A): Dissolve 35.61 g of Na₂HPO₄·2H₂O (or an equivalent molar amount of Na₂HPO₄·7H₂O) in distilled water and bring the final volume to 1000 mL.[13]
-
Prepare a 0.2 M Monosodium Phosphate Solution (Solution B): Dissolve 31.21 g of NaH₂PO₄·2H₂O in distilled water and bring the final volume to 1000 mL.[13]
-
Mix the Stock Solutions: To prepare 100 mL of a 0.1 M phosphate buffer at pH 7.2, mix the following volumes of the 0.2 M stock solutions and dilute with distilled water to a final volume of 200 mL (this will result in a 0.1 M buffer).
-
Solution A (Disodium Hydrogen Phosphate): 36.5 mL
-
Solution B (Monosodium Phosphate): 13.5 mL
-
-
pH Verification and Adjustment: Calibrate the pH meter and verify the pH of the final buffer solution. If necessary, adjust the pH by adding small volumes of Solution A (to increase pH) or Solution B (to decrease pH).
Preparation of Phosphate-Buffered Saline (PBS)
PBS is a commonly used isotonic buffer in biological research.
Materials:
-
Disodium hydrogen phosphate (anhydrous or hydrated form)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Distilled or deionized water
-
pH meter
Procedure for 1 L of 1x PBS:
-
Weigh out the following reagents:
-
8.0 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄ (anhydrous)
-
0.24 g of KH₂PO₄
-
-
Dissolve the reagents in 800 mL of distilled water.
-
Adjust the pH to 7.4 with HCl or NaOH if necessary.
-
Add distilled water to bring the final volume to 1 L.
-
Sterilize by autoclaving if required for your application.
Workflow for Phosphate Buffer Preparation
Caption: A generalized workflow for the preparation of phosphate buffer solutions.
Buffer Capacity
Buffer capacity (β) is a quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base.[14] It is defined as the moles of an acid or base required to change the pH of one liter of the buffer by one unit.[14] The buffer capacity of a phosphate buffer is highest at its pKa₂ and is also dependent on the total concentration of the buffer components.[14] For most applications, a higher buffer concentration will provide a higher buffering capacity.
Considerations for Drug Development
In pharmaceutical formulations, the choice and concentration of a buffering agent are critical. Disodium hydrogen phosphate is often used in parenteral (intravenous) and ophthalmic solutions to maintain the pH within a physiologically compatible range, ensuring drug stability and minimizing patient discomfort.[1][3] However, it is important to note that phosphate buffers can interact with certain metal ions, such as calcium, leading to precipitation.[12] Therefore, compatibility studies are essential during formulation development.
Conclusion
Disodium hydrogen phosphate heptahydrate is a versatile and effective buffering agent for a wide range of scientific applications. A thorough understanding of its chemical properties, buffering mechanism, and proper preparation techniques is essential for its successful use in research and drug development. By carefully controlling the ratio of the conjugate acid and base, researchers can prepare stable and reliable phosphate buffer solutions tailored to their specific experimental needs.
References
- 1. DISODIUM HYDROGEN PHOSPHATE HEPTAHYDRATE - Ataman Kimya [atamanchemicals.com]
- 2. CAS 7782-85-6: Disodium hydrogen phosphate heptahydrate [cymitquimica.com]
- 3. DISODIUM HYDROGEN PHOSPHATE HEPTAHYDRATE - Ataman Kimya [atamanchemicals.com]
- 4. What is the mechanism of Disodium Phosphate? [synapse.patsnap.com]
- 5. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 6. Phosphate Buffer Issues [chem.fsu.edu]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Disodium phosphate - Wikipedia [en.wikipedia.org]
- 10. 磷酸氢二钠 NIST SRM 2186II | Sigma-Aldrich [sigmaaldrich.com]
- 11. Preparation of ph buffer solutions [delloyd.50megs.com]
- 12. BUFFERS [ou.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Buffer Capacity & Calculations | ChemTalk [chemistrytalk.org]
An In-Depth Technical Guide to the Research Applications of Sodium Phosphate Dibasic Heptahydrate (CAS: 7782-85-6)
For Researchers, Scientists, and Drug Development Professionals
Sodium phosphate (B84403) dibasic heptahydrate (Na₂HPO₄·7H₂O), also known as disodium (B8443419) hydrogen phosphate heptahydrate, is a crystalline inorganic salt widely utilized in biomedical research and pharmaceutical development. Its primary function is as a high-capacity buffering agent, crucial for maintaining stable pH in a wide array of biological and chemical processes.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This technical guide provides a comprehensive overview of its core research applications, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and implementation in a laboratory setting.
Core Properties and Specifications
Sodium phosphate dibasic heptahydrate is a white, crystalline powder that is highly soluble in water.[1][2][9] Its hygroscopic nature means it readily absorbs moisture from the air.[1][2] Key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 7782-85-6 | [3][6][7][9][13] |
| Molecular Formula | Na₂HPO₄·7H₂O | [6][7][13] |
| Molecular Weight | 268.07 g/mol | [6][7][8][13] |
| Appearance | White crystalline powder or granules | [1][9][11] |
| Solubility in Water | Highly soluble (e.g., 100 mg/ml) | [2] |
| pH of Solution (5%) | 8.7 - 9.3 at 25°C | [10] |
| Purity (Assay) | ≥98.0% | [6][7][13] |
| Loss on Drying | 43.0 - 50.0% | [11] |
Key Research Applications
The versatility of this compound stems from its ability to act as a buffering agent in the physiological pH range, making it indispensable in numerous life science applications.
Biological Buffering Systems
The most prominent application is in the preparation of phosphate-based buffers, particularly Phosphate-Buffered Saline (PBS), which is isotonic and non-toxic to cells.[15] These buffers are fundamental for:
-
Cell Culture: Maintaining a stable pH environment is critical for optimal cell growth and function.[4][6] Phosphate buffers help to keep the pH of the culture medium within a narrow range, preventing cellular stress and ensuring the reproducibility of experiments.[4][6]
-
Enzymatic Assays: Enzyme activity is highly dependent on pH. Phosphate buffers provide a stable pH environment for studying enzyme kinetics and performing enzyme-based assays.[1][4][6]
-
Molecular Biology: Techniques such as DNA and RNA manipulation, electrophoresis, and hybridization often require a stable pH for the integrity and proper interaction of nucleic acids.[6][16]
-
Protein Purification and Analysis: Maintaining a specific and stable pH is crucial during protein purification to ensure protein stability and activity.[4][6]
This protocol describes the preparation of a standard 0.1 M phosphate buffer.
Materials:
-
This compound (Na₂HPO₄·7H₂O)
-
Sodium phosphate monobasic monohydrate (NaH₂PO₄·H₂O)
-
Distilled or deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Beakers
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Prepare Stock Solutions:
-
0.2 M this compound Solution: Dissolve 53.614 g of Na₂HPO₄·7H₂O in distilled water and bring the final volume to 1 L.
-
0.2 M Sodium Phosphate Monobasic Monohydrate Solution: Dissolve 27.6 g of NaH₂PO₄·H₂O in distilled water and bring the final volume to 1 L.
-
-
Prepare 0.1 M Phosphate Buffer (pH 7.4):
-
In a beaker, combine 19.0 ml of the 0.2 M sodium phosphate monobasic monohydrate solution with 81.0 ml of the 0.2 M this compound solution.[17]
-
Transfer the mixture to a 1 L volumetric flask.
-
Add distilled water to a final volume of 200 ml to achieve a 0.1 M final concentration.
-
-
pH Adjustment:
-
Calibrate the pH meter.
-
Measure the pH of the buffer solution.
-
Adjust the pH to 7.4 by adding small amounts of HCl or NaOH while stirring.
-
-
Sterilization and Storage:
-
For cell culture and other sterile applications, sterilize the buffer by autoclaving.
-
Store the buffer at room temperature.
-
| pH | Volume of 0.2 M NaH₂PO₄·H₂O (ml) | Volume of 0.2 M Na₂HPO₄·7H₂O (ml) |
| 5.8 | 92.0 | 8.0 |
| 6.0 | 87.7 | 12.3 |
| 6.2 | 81.5 | 18.5 |
| 6.4 | 73.5 | 26.5 |
| 6.6 | 62.5 | 37.5 |
| 6.8 | 49.0 | 51.0 |
| 7.0 | 39.0 | 61.0 |
| 7.2 | 28.0 | 72.0 |
| 7.4 | 19.0 | 81.0 |
| 7.6 | 13.0 | 87.0 |
| 7.8 | 8.5 | 91.5 |
| 8.0 | 5.3 | 94.7 |
| Volumes to be diluted to a final volume of 200 ml for a 0.1 M buffer. |
Drug Formulation and Development
In the pharmaceutical industry, this compound is a widely used excipient.[1][5][8][9] Its primary roles in drug formulation include:
-
pH Regulation: It helps to maintain the pH of injectable and ophthalmic solutions, ensuring the stability and efficacy of the active pharmaceutical ingredient (API).[1][5]
-
Buffering Agent in Lyophilized Products: In freeze-dried formulations, it helps to maintain the pH upon reconstitution and can contribute to the stability of the lyophilized cake.
-
Component of Parenteral Solutions: It is used in intravenous (IV) solutions to maintain electrolyte balance and pH.[1]
The following diagram illustrates the role of this compound in the formulation of a therapeutic protein.
Caption: Workflow for a therapeutic protein formulation.
Downstream Processing and Chromatography
Sodium phosphate buffers are extensively used in the downstream processing of biologics, particularly in chromatography steps for protein purification.[18][19]
-
Ion-Exchange Chromatography (IEX): Phosphate buffers are used as the mobile phase to control the pH and ionic strength, which are critical for the binding and elution of proteins from the IEX column.
-
Size-Exclusion Chromatography (SEC): Phosphate buffers are commonly used as the mobile phase to separate proteins based on their size in a stable pH environment.
-
Affinity Chromatography: In procedures like immobilized metal affinity chromatography (IMAC) for purifying His-tagged proteins, phosphate buffers are used in the equilibration, wash, and elution steps.[3]
This protocol outlines the purification of a His-tagged protein using a Nickel-NTA (Ni-NTA) resin.
Materials:
-
Cell lysate containing the His-tagged protein
-
Ni-NTA agarose (B213101) resin
-
Chromatography column
-
Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0
-
Note: this compound and sodium phosphate monobasic are used to prepare the sodium phosphate component of these buffers to the desired pH.
-
Procedure:
-
Column Preparation:
-
Pack the chromatography column with the Ni-NTA agarose resin.
-
Equilibrate the column with 5-10 column volumes (CVs) of Lysis Buffer.
-
-
Sample Loading:
-
Clarify the cell lysate by centrifugation.
-
Load the clarified lysate onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged protein from the column with 5-10 CVs of Elution Buffer.
-
Collect fractions and analyze for the presence of the purified protein (e.g., by SDS-PAGE).
-
Caption: His-Tag Protein Purification Workflow.
Role in Cell Signaling Research
While not a direct signaling molecule itself, the phosphate buffer system is crucial for studying cellular signaling pathways.[16] By maintaining a stable extracellular and intracellular pH, it ensures that the intricate network of signaling proteins functions correctly, allowing for the accurate study of cellular responses to various stimuli. The phosphate ions also contribute to the overall phosphate homeostasis, which is itself a critical aspect of cellular signaling.[16]
Caption: Role of Phosphate Buffer in Cell Signaling Studies.
Conclusion
This compound is a cornerstone reagent in research, drug development, and diagnostics. Its high buffering capacity in the physiological pH range makes it an essential component for a multitude of applications, from fundamental cell culture to the formulation of life-saving therapeutics. The detailed protocols and workflows provided in this guide serve as a practical resource for scientists and researchers to effectively utilize this versatile compound in their work. A thorough understanding of its properties and applications is key to ensuring the accuracy, reproducibility, and success of a wide range of scientific endeavors.
References
- 1. rsc.org [rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. Preparing the Mobile Phases : Shimadzu SOPS [shimadzu.com.au]
- 6. sysy.com [sysy.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Assay of Acid Phosphatase (EC 3.1.3.2) [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. rpicorp.com [rpicorp.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scbt.com [scbt.com]
- 14. Sodium Phosphate Dibasic, Heptahydrate, Granular, BiotechGrade, 98-100.5%, Spectrum™ Chemical | Fisher Scientific [fishersci.ca]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. A Microarray-Based Method to Perform Nucleic Acid Selections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. hplc.eu [hplc.eu]
- 19. interchim.fr [interchim.fr]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Sodium Phosphate Dibasic Heptahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of sodium phosphate (B84403) dibasic heptahydrate (Na₂HPO₄·7H₂O). The information presented herein is intended for use by researchers, scientists, and professionals in the field of drug development and formulation, offering detailed data and experimental context.
General and Physical Characteristics
Sodium phosphate dibasic heptahydrate is a hydrated salt of phosphoric acid. It is a white, odorless, crystalline powder or granular substance.[1] In warm, dry air, it can effloresce, meaning it loses its water of hydration.[2][3] The anhydrous form is known to be hygroscopic.[2][3]
A summary of its key physical and quantitative properties is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | Na₂HPO₄·7H₂O | [4] |
| Molecular Weight | 268.07 g/mol | [5] |
| Appearance | White crystalline solid/powder, colorless crystals | [2][6] |
| Melting Point | 48 °C (Elimination of water of crystallization) | [2][5][7] |
| Density | 1.68 g/cm³ at 20-25 °C | [2][5][7] |
| Solubility in Water | 154 g/L at 20 °C | [5][7][8] |
| Solubility in other solvents | Practically insoluble in ethanol | [2][3][9] |
| pH of Aqueous Solution | 8.7 - 9.3 (50 g/L in H₂O at 25 °C) | [5][8] |
Chemical Properties and Reactivity
This compound is primarily used as a buffering agent, helping to control pH levels in various formulations.[1] Its aqueous solutions are alkaline.[2]
Upon heating, this compound undergoes dehydration. It loses five molecules of water at 48 °C and all water of crystallization by 100 °C.[2] At higher temperatures (around 240 °C), the anhydrous form converts to tetrasodium (B8768297) pyrophosphate (Na₄P₂O₇).
This compound is incompatible with strong oxidizing agents and strong acids.
In an aqueous solution, this compound dissociates to form sodium ions (Na⁺) and hydrogen phosphate ions (HPO₄²⁻). The hydrogen phosphate ion is part of the phosphate buffer system and can act as a weak base.
Dissociation of this compound in Water.
Crystallographic and Spectroscopic Data
The infrared spectrum provides information about the functional groups present in the molecule. The IR spectrum of this compound shows a characteristic broad absorption band for the O-H stretching of the water of crystallization around 2975 cm⁻¹. The phosphate group (PO₄) also exhibits characteristic stretching and bending vibrations.
Experimental Protocols
The determination of the physical and chemical properties of pharmaceutical-grade substances like this compound is governed by standardized protocols, often detailed in pharmacopeias such as the United States Pharmacopeia (USP).
The melting range or temperature is determined using a capillary method.
Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation: The substance is finely powdered and dried. It is then packed into a capillary tube to a specific height.
-
Apparatus: A calibrated melting point apparatus is used, which consists of a heating block and a thermometer or an automated detection system.[6]
-
Procedure: The capillary tube is placed in the apparatus. The temperature is raised at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.[6]
-
Data Recording: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.
The pH of an aqueous solution of the substance is measured using a calibrated potentiometric system.
Methodology:
-
System Calibration: A pH meter is calibrated using a minimum of two standard buffer solutions with known pH values. The expected pH of the sample should fall within the range of the calibration buffers.[2][5]
-
Solution Preparation: A solution of a specified concentration (e.g., 5% or 50 g/L) of this compound in purified water is prepared.
-
Measurement: The calibrated electrode is rinsed and immersed in the sample solution. The measurement is taken once the reading stabilizes. All measurements are typically conducted at a controlled temperature, such as 25 ± 2 °C.[2]
Solubility is determined by finding the maximum amount of solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Methodology:
-
Equilibrium Method: An excess amount of the solid salt is added to a known volume of the solvent (e.g., water).
-
The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (i.e., the solution is saturated).
-
The undissolved solid is separated from the solution by filtration or centrifugation.
-
A known volume of the saturated solution is then analyzed (e.g., by gravimetric analysis after evaporating the solvent, or by titration) to determine the concentration of the dissolved salt. This concentration represents the solubility at that temperature.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. DISODIUM HYDROGEN PHOSPHATE HEPTAHYDRATE - Ataman Kimya [atamanchemicals.com]
- 3. GSRS [precision.fda.gov]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. gjphosphate.com [gjphosphate.com]
- 6. Phosphoric acid, disodium salt, heptahydrate | H15Na2O11P | CID 6096963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Disodium phosphate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comprehensive Guide to Sodium Phosphate Dibasic Heptahydrate for the Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of sodium phosphate (B84403) dibasic heptahydrate (Na₂HPO₄·7H₂O), a crucial reagent in a myriad of life science applications. From its fundamental chemical properties to its critical role in experimental protocols and drug formulations, this document serves as a comprehensive resource for laboratory personnel.
Core Properties and Specifications
Sodium phosphate dibasic heptahydrate, also known as disodium (B8443419) hydrogen phosphate heptahydrate, is a hydrated salt of phosphoric acid. Its consistent performance as a buffering agent makes it an indispensable tool in biological and biochemical research.[1] The heptahydrate form is a white, crystalline powder that is highly soluble in water.[2]
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference |
| Chemical Formula | Na₂HPO₄·7H₂O | [3][4] |
| Molecular Weight | 268.07 g/mol | [5] |
| Appearance | Colorless or white crystalline solid | [3] |
| pH of 5% solution | 8.7 - 9.3 at 25°C | [5][6] |
| Solubility in water | ~35.8 g/L at 20°C | |
| Melting Point | 48°C | [7] |
For use in research and pharmaceutical applications, the purity of this compound is critical. The United States Pharmacopeia (USP) sets standards for its quality.
| USP Grade Specifications | Limit | Reference |
| Assay (dried basis) | 98.0% - 100.5% | [8][9] |
| Loss on Drying | 43.0% - 50.0% | [8][10] |
| Insoluble Matter | ≤ 0.4% | [8][10] |
| Chloride (Cl) | ≤ 0.06% | [8][10] |
| Sulfate (SO₄) | ≤ 0.2% | [8][10] |
| Arsenic (As) | ≤ 16 ppm | [8][10] |
| Heavy Metals | ≤ 20 ppm | [10] |
Safety and Handling
While not classified as a hazardous substance, proper laboratory safety practices should always be observed when handling this compound.[11] It can cause mild skin and eye irritation.[12][13] In case of contact, flush the affected area with plenty of water.[12] It is advisable to wear protective gloves and eye protection.[13] The material is hygroscopic and should be stored in a tightly closed container in a cool, dry place.[12][14]
Key Applications in the Research Lab
The primary function of this compound in a laboratory setting is as a buffering agent to maintain a stable pH.[2][3] This is crucial for a wide range of biological experiments where pH fluctuations can affect the structure and function of biomolecules.
Buffering in Biological Systems
Phosphate buffers are widely used because their buffering range of 6.0 to 8.0 is close to the physiological pH of most biological systems.[5] This makes them ideal for applications such as cell culture, enzyme assays, and protein purification.[10][15] In pharmaceutical formulations, phosphate buffers are essential for stabilizing active pharmaceutical ingredients (APIs), thereby ensuring their efficacy and extending their shelf life.[3][13]
Experimental Protocols
Preparation of 1X Phosphate-Buffered Saline (PBS)
Phosphate-Buffered Saline (PBS) is an isotonic buffer solution commonly used in biological research. The following is a standard protocol for the preparation of 1 liter of 1X PBS.
Materials:
-
This compound (Na₂HPO₄·7H₂O)
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Distilled water
-
1M HCl and 1M NaOH for pH adjustment
-
Beaker or Duran bottle (1L)
-
Magnetic stirrer and stir bar
-
pH meter
-
Autoclave
Methodology:
-
Dissolve Salts: To 800 mL of distilled water in a 1L beaker, add the following reagents while stirring with a magnetic stirrer:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄ (or an equivalent amount of the heptahydrate form)
-
0.24 g of KH₂PO₄[7]
-
-
Ensure Complete Dissolution: Continue stirring until all salts are completely dissolved.[12]
-
pH Adjustment: Calibrate the pH meter and carefully adjust the pH of the solution to 7.4 using 1M HCl or 1M NaOH.[4][7]
-
Final Volume Adjustment: Add distilled water to bring the final volume to 1 liter.[4][7]
-
Sterilization: Sterilize the PBS solution by autoclaving for 20 minutes at 121°C on a liquid cycle.[4][7]
-
Storage: Store the sterilized 1X PBS at room temperature.[4]
Use in Protein Purification
In protein purification protocols, such as affinity chromatography, a series of phosphate-based buffers are often employed to bind, wash, and elute the target protein.
Buffer Compositions:
-
Equilibration Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 8.0.[16] This buffer prepares the column for protein binding.
-
Wash Buffer: 50 mM sodium phosphate, 150 mM NaCl, 10 mM imidazole (B134444), pH 8.0.[16] This buffer removes non-specifically bound proteins.
-
Elution Buffer: 50 mM sodium phosphate, 150 mM NaCl, 250 mM imidazole, pH 8.0.[16] The high concentration of imidazole competes with the His-tagged protein for binding to the column resin, thus eluting the target protein.
General Protocol Outline:
-
Column Equilibration: Equilibrate the chromatography column with the Equilibration Buffer.
-
Sample Loading: Load the cell lysate containing the His-tagged protein onto the column.
-
Washing: Wash the column with the Wash Buffer to remove impurities.
-
Elution: Elute the target protein from the column using the Elution Buffer.
-
Analysis: Analyze the collected fractions for the presence of the purified protein.
Role in Drug Development
In the pharmaceutical industry, this compound is a widely used excipient. Its primary role is to act as a buffering agent in parenteral (injectable), ophthalmic (eye drops), and oral formulations.[2][3] By maintaining a stable pH, it helps to:
-
Ensure API Stability: Prevents the degradation of the active pharmaceutical ingredient, which can be sensitive to pH changes.[3]
-
Enhance Solubility: The solubility of many drugs is pH-dependent. Buffers help maintain the optimal pH for drug solubility.[5]
-
Improve Patient Comfort: For injectable and ophthalmic preparations, maintaining a pH close to physiological levels (around 7.4) is crucial to minimize irritation and discomfort.[5]
Conclusion
This compound is a versatile and essential reagent in the research laboratory and for drug development. Its well-characterized properties and reliable performance as a buffering agent make it a cornerstone of many experimental protocols. A thorough understanding of its properties, safe handling procedures, and applications is paramount for any researcher or scientist.
References
- 1. researchgate.net [researchgate.net]
- 2. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 3. nbinno.com [nbinno.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. usbio.net [usbio.net]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. drugfuture.com [drugfuture.com]
- 10. rpicorp.com [rpicorp.com]
- 11. Preparation of PBS Solution [protocols.io]
- 12. Preparation of PBS Solution [protocols.io]
- 13. Pharmaceutical Buffers [chemical-sales.com]
- 14. Phosphate-buffered saline (PBS) (1x) [novoprolabs.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Protocol for Buffer Preparation – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
The Versatility of Sodium Phosphate Dibasic Heptahydrate in Biochemical Research and Pharmaceutical Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disodium hydrogen phosphate (B84403) heptahydrate (Na₂HPO₄·7H₂O), a hydrated salt of phosphoric acid, is a cornerstone reagent in biochemistry and a critical excipient in pharmaceutical formulations. Its prevalence stems from its exceptional buffering capacity in the physiological pH range, high water solubility, and general compatibility with biological systems. This technical guide provides an in-depth exploration of the applications of sodium phosphate dibasic heptahydrate, complete with quantitative data, detailed experimental protocols, and visualizations of key biochemical pathways and workflows.
Core Functionality: A Robust Buffering Agent
The primary role of this compound in biochemistry is as a component of phosphate buffers, which are essential for maintaining a stable pH environment for a vast array of biological reactions.[1][2] Phosphate buffers are particularly effective in the pH range of 6.2 to 8.2, which encompasses the optimal pH for many enzymatic reactions and cellular processes.[3]
Preparation of Phosphate Buffers
Phosphate buffers are typically prepared by mixing a solution of a weak acid (monobasic phosphate, e.g., sodium phosphate monobasic) with a solution of its conjugate base (dibasic phosphate, e.g., this compound). The final pH of the buffer is determined by the ratio of the two components.
Table 1: Preparation of 0.1 M Sodium Phosphate Buffer Solutions at 25°C
| Desired pH | Volume of 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄) (mL) | Volume of 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄) (mL) |
| 5.8 | 92.0 | 8.0 |
| 6.0 | 87.7 | 12.3 |
| 6.2 | 81.5 | 18.5 |
| 6.4 | 73.5 | 26.5 |
| 6.6 | 62.5 | 37.5 |
| 6.8 | 49.0 | 51.0 |
| 7.0 | 38.0 | 62.0 |
| 7.2 | 28.0 | 72.0 |
| 7.4 | 19.0 | 81.0 |
| 7.6 | 13.0 | 87.0 |
| 7.8 | 8.5 | 91.5 |
| 8.0 | 5.3 | 94.7 |
To prepare these buffers, mix the indicated volumes and add distilled water to a final volume of 200 mL.
Phosphate-Buffered Saline (PBS)
One of the most ubiquitous buffers in biological research is Phosphate-Buffered Saline (PBS). Its isotonic nature and non-toxicity to cells make it ideal for a variety of applications, including cell washing, sample dilution, and as a base for other reagents.[4]
Table 2: Composition of 1X Phosphate-Buffered Saline (PBS), pH 7.4
| Component | Molar Concentration (mM) | Grams per 1 Liter |
| Sodium Chloride (NaCl) | 137 | 8.0 |
| Potassium Chloride (KCl) | 2.7 | 0.2 |
| Sodium Phosphate Dibasic (Na₂HPO₄) | 10 | 1.44 |
| Potassium Phosphate Monobasic (KH₂PO₄) | 1.8 | 0.24 |
Applications in Enzymology
The stability of pH is paramount in enzyme assays to ensure optimal activity and to obtain reliable kinetic data. Phosphate buffers are widely used for this purpose; however, it is crucial to recognize that the buffer components themselves can sometimes influence enzyme activity.[5]
Comparative Analysis of Buffer Effects on Enzyme Kinetics
A study comparing the effects of different buffers on the activity of metalloenzymes revealed that the choice of buffer can significantly impact kinetic parameters.[6] For the Mn²⁺-dependent dioxygenase BLC23O, the kinetic parameters varied notably between HEPES, Tris-HCl, and sodium phosphate buffers.
Table 3: Influence of Buffer Identity on the Kinetic Parameters of Metalloenzyme BLC23O
| Buffer (at optimal pH) | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) | K_d_ for Mn²⁺ (µM) |
| HEPES (pH 7.6) | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 | 1.49 ± 0.05 |
| Tris-HCl (pH 7.4) | 0.88 ± 0.03 | 0.35 ± 0.01 | 0.40 ± 0.01 | 1.79 ± 0.01 |
| Sodium Phosphate (pH 7.2) | 0.24 ± 0.01 | 0.15 ± 0.00 | 0.63 ± 0.02 | 55.37 ± 3.65 |
These data highlight that while sodium phosphate buffer resulted in the highest substrate affinity (lowest K_m_), it also led to a significantly lower turnover number (k_cat_) and a much weaker binding of the essential metal cofactor (higher K_d_) for this particular enzyme. This underscores the importance of empirical testing when selecting a buffer for a novel enzyme assay.
Role in Protein Purification
Sodium phosphate buffers are extensively used in various stages of protein purification protocols due to their strong buffering capacity and compatibility with common chromatography techniques.
Experimental Protocol: Elution in Immobilized Metal Affinity Chromatography (IMAC)
This protocol outlines the use of a phosphate buffer for the elution of a His-tagged protein from a Ni-NTA affinity column.
Materials:
-
Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0
-
Ni-NTA Agarose Resin
-
Chromatography Column
Methodology:
-
Equilibrate the Ni-NTA column with 5-10 column volumes of Lysis Buffer.
-
Load the clarified cell lysate containing the His-tagged protein onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein from the column by applying the Elution Buffer.
-
Collect the eluted fractions and analyze for the presence of the target protein using SDS-PAGE.
References
- 1. rpicorp.com [rpicorp.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Phosphate Buffer in Parenteral Drugs on Particle Formation from Glass Vials [jstage.jst.go.jp]
- 4. biopharminternational.com [biopharminternational.com]
- 5. This compound, 7782-85-6 [thegoodscentscompany.com]
- 6. Sodium phosphate, dibasic, heptahydrate API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP | Pharmacompass.com [pharmacompass.com]
fundamental principles of phosphate buffer systems in biological research
For Researchers, Scientists, and Drug Development Professionals
Phosphate (B84403) buffer systems are a cornerstone of biological research, essential for maintaining stable physiological pH conditions in a wide array of experimental settings. Their properties closely mimic the internal environment of the human body, making them indispensable in cell culture, drug development, and various biochemical and molecular assays. This in-depth technical guide explores the core principles of phosphate buffers, their preparation, and critical considerations for their use in a research environment.
Fundamental Principles of Phosphate Buffers
The effectiveness of a phosphate buffer stems from the equilibrium between a weak acid, dihydrogen phosphate (H₂PO₄⁻), and its conjugate base, monohydrogen phosphate (HPO₄²⁻).[1] This equilibrium is central to resisting significant pH changes upon the addition of an acid or a base. Phosphoric acid (H₃PO₄) is a triprotic acid, meaning it can donate three protons, and has three pKa values: pKa₁, pKa₂, and pKa₃.[2][3] The most biologically relevant equilibrium for phosphate buffers is the second dissociation, centered around pKa₂, which is approximately 7.2.[2][4] This value is remarkably close to the physiological pH of most biological systems, which is typically maintained around 7.4.[5][6]
The buffering action can be summarized by the following reactions:
-
When a strong acid is added, the monohydrogen phosphate ion acts as a weak base to neutralize the excess H⁺ ions: HPO₄²⁻ + H⁺ ⇌ H₂PO₄⁻ [7]
-
When a strong base is added, the dihydrogen phosphate ion acts as a weak acid to neutralize the excess OH⁻ ions: H₂PO₄⁻ + OH⁻ ⇌ HPO₄²⁻ + H₂O [1]
The relationship between pH, the pKa, and the ratio of the conjugate base to the weak acid is described by the Henderson-Hasselbalch equation :
pH = pKa₂ + log₁₀([HPO₄²⁻]/[H₂PO₄⁻]) [8]
This equation is fundamental for preparing phosphate buffers of a desired pH by adjusting the relative concentrations of the acidic and basic phosphate species.
Quantitative Data for Phosphate Buffer Systems
For reproducible and accurate experimental outcomes, a precise understanding of the quantitative parameters of phosphate buffers is crucial.
| Parameter | Value(s) | Notes |
| pKa values of Phosphoric Acid (H₃PO₄) | pKa₁ = 2.15[4][9] | Primarily relevant for buffering in highly acidic conditions. |
| pKa₂ = 7.20 [2][3] | The most critical value for biological buffers , providing optimal buffering capacity around physiological pH. | |
| pKa₃ = 12.37[2] | Relevant for buffering in highly alkaline conditions. | |
| Optimal Buffering Range | pH 5.8 to 8.0 | Based on the pKa₂ value, the effective buffering range is generally considered to be pKa ± 1. |
| Physiological pH | ~7.4[5][6] | The target pH for most in vitro biological applications to mimic the conditions of the human body. |
| Isotonic Concentration | Matches the osmolarity of the human body.[10] | Phosphate-buffered saline (PBS) is formulated to be isotonic. |
Experimental Protocols
A 10x stock solution is convenient for storage and can be diluted to a 1x working solution as needed.
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Distilled water (dH₂O)
-
Hydrochloric acid (HCl) for pH adjustment
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinder and beaker or Duran bottle
Procedure:
-
To prepare 1 liter of 10x PBS, start with 800 mL of distilled water in a suitable container.[10]
-
Add the following reagents to the water and stir until fully dissolved:[10]
-
80.1 g of NaCl
-
2.0 g of KCl
-
14.4 g of Na₂HPO₄
-
2.7 g of KH₂PO₄
-
-
Once the salts are completely dissolved, adjust the pH to 7.4 using HCl.[10]
-
Add distilled water to bring the final volume to 1 liter.[10]
-
Sterilize the solution by autoclaving on a liquid cycle.[10]
-
Store the 10x PBS at room temperature.[10]
Procedure:
-
To prepare 1 liter of 1x PBS, add 100 mL of the 10x PBS stock solution to 900 mL of distilled water.[10]
-
Mix the solution thoroughly.
-
The 1x PBS is ready for use. For sterile applications, ensure it is prepared under aseptic conditions.
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Distilled water (dH₂O)
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
To prepare 1 liter of 1x PBS, dissolve the following reagents in 800 mL of distilled water:[5]
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Adjust the pH of the solution to 7.4 with HCl.[5]
-
Add distilled water to a final volume of 1 liter.[5]
-
Sterilize by autoclaving or filtration.[11]
-
Store at room temperature.[11]
Visualizations
Caption: The equilibrium of the phosphate buffer system.
Caption: Workflow for the preparation of 1x PBS.
Applications in Biological Research and Drug Development
Phosphate buffers are ubiquitous in life sciences research due to their non-toxic and isotonic properties.[6][11]
-
Cell Culture: PBS is widely used to wash cells before dissociation, for transporting cells or tissue, and for diluting substances.[5][11] Its isotonic nature prevents cells from rupturing or shrinking due to osmotic stress.[12]
-
Drug Formulation: Phosphates are used as excipients in drug formulations to maintain pH stability, which is crucial for the efficacy and shelf-life of many biopharmaceutical products.[13]
-
Biochemical Assays: Many enzymatic reactions are pH-sensitive. Phosphate buffers are used to maintain a constant pH to ensure optimal enzyme activity.[14]
-
Biomolecule Dilution and Drying: PBS can be used as a diluent and for drying biomolecules, as the water molecules structure around the substance, preventing denaturation.[11]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Wide Buffering Range: Can be used to prepare buffers over a wide pH range due to the multiple pKa values of phosphoric acid.[15] | Precipitation with Divalent Cations: Phosphate ions can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[15] |
| pH Stability with Temperature: The pH of phosphate buffers is less sensitive to temperature changes compared to other buffers like Tris.[15] | Inhibition of Enzymatic Reactions: Phosphates can act as inhibitors for certain enzymes.[16] |
| Physiologically Relevant: The pKa₂ is very close to physiological pH.[7] | Potential for Microbial Growth: Phosphate is a nutrient and can support microbial growth if solutions are not properly sterilized and stored.[16] |
| Low Cost and Easy Preparation: The reagents are readily available and inexpensive, and the preparation is straightforward.[15] | Precipitation in Ethanol: Phosphate precipitates in the presence of ethanol, making it unsuitable for DNA or RNA precipitation protocols.[16] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Phosphoric acid - Wikipedia [en.wikipedia.org]
- 3. Phosphoric Acid [commonorganicchemistry.com]
- 4. brainly.com [brainly.com]
- 5. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 6. Phosphate Buffers | See Why and How to Use Phosphate Buffers [weberscientific.com]
- 7. Phosphate buffer - WikiLectures [wikilectures.eu]
- 8. Guide to Making a Simple Phosphate Buffer [thoughtco.com]
- 9. global.oup.com [global.oup.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. mlsu.ac.in [mlsu.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. lohmann-minerals.com [lohmann-minerals.com]
- 14. biologydiscussion.com [biologydiscussion.com]
- 15. The Role, Advantages And Disadvantages Of Biological Buffers (PB, Tris, Glycine) - News - Hunan Hui Bai Yi New Materials Co.,Ltd. [hbynm.com]
- 16. What are the disadvantages of phosphate buffer? | AAT Bioquest [aatbio.com]
Methodological & Application
Application Note: Preparation of 0.1 M Sodium Phosphate Dibasic Heptahydrate Buffer Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium phosphate (B84403) buffer is a widely used buffer system in biological and chemical research due to its buffering capacity within the physiological pH range of 5.8 to 8.0.[1] This application note provides a detailed protocol for the preparation of a 0.1 M sodium phosphate buffer solution using sodium phosphate dibasic heptahydrate. The protocol includes calculations, step-by-step instructions, and a workflow diagram for clarity.
Reagents and Materials
-
This compound (Na₂HPO₄·7H₂O)
-
Sodium Phosphate Monobasic Monohydrate (NaH₂PO₄·H₂O) or a suitable acid for pH adjustment (e.g., phosphoric acid or hydrochloric acid)
-
Deionized (DI) or distilled (dH₂O) water
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
pH meter
-
Weighing balance
-
Volumetric flasks
Key Compound Information
| Compound | Formula | Molecular Weight ( g/mol ) |
| This compound | Na₂HPO₄·7H₂O | 268.07[2][3] |
| Sodium Phosphate Monobasic Monohydrate | NaH₂PO₄·H₂O | 137.99[4] |
Experimental Protocol: Preparation of 1 L of 0.1 M Sodium Phosphate Buffer
This protocol describes the preparation of a 0.1 M phosphate buffer by preparing stock solutions of 0.2 M sodium phosphate dibasic and 0.2 M sodium phosphate monobasic, and then mixing them to achieve the desired pH.
3.1. Preparation of 0.2 M Sodium Phosphate Dibasic Stock Solution (1 L)
-
Weigh: Accurately weigh out 53.614 g of this compound (Na₂HPO₄·7H₂O).
-
Dissolve: Add the powder to a beaker containing approximately 800 mL of deionized water.
-
Stir: Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.
-
Adjust Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark. Invert the flask several times to ensure thorough mixing.
3.2. Preparation of 0.2 M Sodium Phosphate Monobasic Stock Solution (1 L)
-
Weigh: Accurately weigh out 27.6 g of sodium phosphate monobasic monohydrate (NaH₂PO₄·H₂O).
-
Dissolve: Add the powder to a beaker containing approximately 800 mL of deionized water.
-
Stir: Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.
-
Adjust Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark. Invert the flask several times to ensure thorough mixing.
3.3. Preparation of 0.1 M Phosphate Buffer (pH 7.4)
-
Combine Stock Solutions: In a new beaker, combine the volumes of the 0.2 M stock solutions as indicated in the table below to achieve the desired pH. For a pH of 7.4, you would typically mix specific volumes of the monobasic and dibasic solutions. A common starting point for a 1 L final volume of 0.1 M buffer at pH 7.4 is to mix 19.0 mL of the 0.2 M monobasic stock with 81.0 mL of the 0.2 M dibasic stock.
-
Dilute: Add 100 mL of deionized water to the mixture of the two stock solutions. This brings the total volume to 200 mL and the buffer concentration to 0.1 M. To prepare 1 L, scale up the volumes accordingly (e.g., 95 mL of monobasic stock, 405 mL of dibasic stock, and 500 mL of water).
-
Check and Adjust pH: Calibrate the pH meter and measure the pH of the solution. If necessary, adjust the pH by adding small volumes of the 0.2 M monobasic stock solution (to lower the pH) or the 0.2 M dibasic stock solution (to raise the pH).
-
Final Volume: Once the desired pH is achieved, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume (e.g., 1 L).
Quantitative Data
Table 1: Mass of this compound for 0.1 M Solution
| Final Volume (mL) | Mass of Na₂HPO₄·7H₂O (g) |
| 100 | 2.68 |
| 250 | 6.70 |
| 500 | 13.40 |
| 1000 (1 L) | 26.81 |
Table 2: Volumes of 0.2 M Stock Solutions for 100 mL of 0.1 M Phosphate Buffer
| Desired pH | Volume of 0.2 M NaH₂PO₄ (mL) | Volume of 0.2 M Na₂HPO₄ (mL) |
| 6.0 | 43.85 | 6.15 |
| 6.5 | 31.5 | 18.5 |
| 7.0 | 18.5 | 31.5 |
| 7.2 | 14.0 | 36.0 |
| 7.4 | 9.5 | 40.5 |
| 7.5 | 8.0 | 42.0 |
| 8.0 | 2.65 | 47.35 |
Note: The volumes in Table 2 are approximate. It is crucial to verify the final pH with a calibrated pH meter and adjust as necessary.
Workflow Diagram
Caption: Workflow for preparing 0.1 M sodium phosphate buffer.
Conclusion
This protocol provides a reliable method for preparing a 0.1 M sodium phosphate buffer solution. Accurate measurements of reagents and precise pH adjustments are critical for the successful preparation and performance of the buffer in various scientific applications. Always use freshly calibrated equipment and high-purity reagents to ensure the quality of the buffer.
References
Preparation of Phosphate-Buffered Saline (PBS) using Sodium Phosphate Dibasic Heptahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphate-Buffered Saline (PBS) is a versatile and widely used buffer solution in biological research, drug development, and various scientific applications. Its isotonic nature and ability to maintain a constant pH make it an ideal medium for a multitude of procedures, including cell culture, immunoassays, and protein chemistry.[1] This document provides a detailed protocol for the preparation of PBS using sodium phosphate (B84403) dibasic heptahydrate, ensuring a consistent and reliable buffer for your experimental needs.
Reagent and Equipment Data
A 10X stock solution is typically prepared and subsequently diluted to a 1X working solution to ensure accuracy and consistency. The following tables summarize the required reagents and their quantities for preparing 1 liter of 10X and 1X PBS solutions.
Table 1: Molar Masses of Reagents
| Reagent Name | Chemical Formula | Molar Mass ( g/mol ) |
| Sodium Phosphate Dibasic Heptahydrate | Na₂HPO₄·7H₂O | 268.07[2][3][4][5][6] |
| Potassium Phosphate Monobasic | KH₂PO₄ | 136.09[7][8][9][10] |
| Sodium Chloride | NaCl | 58.44[1][8][9][10] |
| Potassium Chloride | KCl | 74.55[7] |
Table 2: Composition for 1 Liter of 10X PBS Solution
| Reagent | Molar Concentration (10X) | Mass (grams) |
| Sodium Chloride (NaCl) | 1.37 M | 80.06 |
| Potassium Chloride (KCl) | 27 mM | 2.01 |
| This compound (Na₂HPO₄·7H₂O) | 100 mM | 26.81 |
| Potassium Phosphate Monobasic (KH₂PO₄) | 18 mM | 2.45 |
Table 3: Final Concentrations in 1X PBS Solution
| Component | Molar Concentration (1X) |
| NaCl | 137 mM |
| KCl | 2.7 mM |
| Na₂HPO₄ | 10 mM |
| KH₂PO₄ | 1.8 mM |
Experimental Protocol
This protocol outlines the steps for preparing a 10X PBS stock solution and its subsequent dilution to a 1X working solution.
Materials and Equipment:
-
This compound (Na₂HPO₄·7H₂O)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Distilled or deionized water (dH₂O)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
pH meter
-
Autoclave
-
Sterile storage bottles
Procedure for Preparing 1 Liter of 10X PBS Stock Solution:
-
Dissolve Salts: To approximately 800 mL of dH₂O in a beaker, add the following reagents while stirring with a magnetic stirrer:
-
80.06 g of NaCl
-
2.01 g of KCl
-
26.81 g of Na₂HPO₄·7H₂O
-
2.45 g of KH₂PO₄
-
-
Ensure Complete Dissolution: Continue stirring until all salts have completely dissolved.
-
Adjust Volume: Carefully add dH₂O to bring the total volume to 1 liter.
-
Sterilization: Sterilize the 10X PBS solution by autoclaving at 121°C for 20 minutes.
-
Storage: Store the sterile 10X PBS stock solution at room temperature.
Procedure for Preparing 1X PBS Working Solution:
-
Dilution: To prepare 1 liter of 1X PBS, add 100 mL of the 10X PBS stock solution to 900 mL of sterile dH₂O.
-
pH Verification (Optional): The pH of the 1X PBS solution should be approximately 7.4. If necessary, the pH can be adjusted using small amounts of 1M HCl or 1M NaOH before the final volume is reached. However, accurate weighing of the monobasic and dibasic phosphate salts as per the protocol should yield the correct pH.
-
Storage: Store the 1X PBS working solution at room temperature or at 4°C for longer-term storage.
Visualizations
Diagram 1: PBS Preparation Workflow
A flowchart illustrating the key steps for preparing 10X and 1X PBS solutions.
Diagram 2: Phosphate Buffering System
The equilibrium of the phosphate buffer system that maintains a stable pH in PBS.
References
- 1. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 2. 磷酸二氢钾 一元 Potassium Phosphate, Monobasic, Molecular Biology Grade, CAS No. 7778-77-0. Chemical formula KH2PO4, molar mass 136.1. | Sigma-Aldrich [sigmaaldrich.com]
- 3. リン酸カリウム 一塩基性 - prim.-リン酸カリウム, リン酸二水素カリウム [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. cephamls.com [cephamls.com]
- 6. Monobasic potassium phosphate | KH2PO4 | CID 516951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1X Phosphate-Buffered Saline (PBS) Recipe Calculator [sigmaaldrich.com]
- 8. PBS, 1X Sterile - Leinco Technologies [leinco.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphate-buffered saline (PBS) (1x) [novoprolabs.com]
Application Notes and Protocols for Sodium Phosphate Dibasic Heptahydrate in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of sodium phosphate (B84403) dibasic heptahydrate (Na₂HPO₄·7H₂O) in protein purification protocols. This document outlines its fundamental properties, its critical role in buffer preparation, and detailed methodologies for its application in various chromatography techniques.
Application Notes
Sodium phosphate dibasic heptahydrate is a hydrated salt of disodium (B8443419) hydrogen phosphate, widely used in biochemistry and molecular biology for its excellent buffering capacity.[1][2][3] Its primary function in protein purification is as a key component of phosphate buffers, which are crucial for maintaining a stable pH environment essential for protein stability and activity.[1][4]
Key Properties and Applications:
-
Buffering Agent: Sodium phosphate-based buffers are effective in the physiological pH range of 6.5 to 7.5, which is optimal for the stability of many proteins.[5] The phosphate buffer system relies on the equilibrium between the monobasic (H₂PO₄⁻) and dibasic (HPO₄²⁻) forms of the phosphate ion.
-
Protein Stability: Maintaining a constant pH is critical to prevent protein denaturation and aggregation.[4] Phosphate buffers help to preserve the native conformation and biological activity of proteins throughout the purification process.[4][6]
-
Chromatography: It is a fundamental component in buffers used for various chromatography techniques, including affinity, ion exchange, and size exclusion chromatography.[2][3] The concentration and pH of the phosphate buffer can be adjusted to optimize protein binding and elution from the chromatography resin.
Experimental Protocols
Detailed methodologies for the preparation of phosphate buffers and their application in common protein purification techniques are provided below.
Preparation of Phosphate Buffer Stock Solutions
To prepare phosphate buffers with a specific pH, it is common to mix stock solutions of sodium phosphate monobasic and sodium phosphate dibasic.
Table 1: Preparation of 1 M Sodium Phosphate Stock Solutions
| Component | Formula | Molecular Weight ( g/mol ) | Amount for 1 L of 1 M Solution (g) |
| Sodium Phosphate Monobasic Monohydrate | NaH₂PO₄·H₂O | 137.99 | 138.0 |
| This compound | Na₂HPO₄·7H₂O | 268.07 | 268.07 |
Protocol for 1 M Sodium Phosphate Buffer (pH 7.4):
-
Prepare a 1 M stock solution of Sodium Phosphate Monobasic Monohydrate by dissolving 138.0 g in 800 mL of deionized water. Adjust the final volume to 1 L.
-
Prepare a 1 M stock solution of this compound by dissolving 268.07 g in 800 mL of deionized water. Adjust the final volume to 1 L.
-
To create a 1 M phosphate buffer of pH 7.4, mix the stock solutions as follows:
-
19% (190 mL) of 1 M Sodium Phosphate Monobasic solution.
-
81% (810 mL) of 1 M Sodium Phosphate Dibasic solution.
-
-
Verify the pH using a calibrated pH meter and adjust if necessary with small additions of the appropriate stock solution.
-
Sterilize the buffer by autoclaving or filtration through a 0.22 µm filter. Store at room temperature.[7]
Affinity Chromatography (His-tagged Protein Purification)
Affinity chromatography is a technique that separates proteins based on a specific binding interaction. A common example is the purification of His-tagged proteins using a nickel-charged resin. Phosphate buffers are instrumental in this process.
Table 2: Buffer Compositions for His-tag Affinity Chromatography
| Buffer Type | Sodium Phosphate (Dibasic/Monobasic) | Sodium Chloride (NaCl) | Imidazole (B134444) | pH |
| Equilibration/Binding Buffer | 50 mM | 150 mM | 10-20 mM | 8.0 |
| Wash Buffer | 50 mM | 150 mM | 20-40 mM | 8.0 |
| Elution Buffer | 50 mM | 150 mM | 250-500 mM | 8.0 |
Note: The optimal imidazole concentration in the wash and elution buffers may need to be determined empirically for each specific protein.
Protocol:
-
Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of Equilibration/Binding Buffer.
-
Sample Loading: Load the protein sample onto the column. The sample should be in a buffer with a composition similar to the Equilibration/Binding Buffer to ensure efficient binding.
-
Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged protein with Elution Buffer. Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE and UV absorbance at 280 nm.
Ion Exchange Chromatography (IEX)
Ion exchange chromatography separates proteins based on their net surface charge.[8] The choice between an anion or cation exchanger depends on the isoelectric point (pI) of the target protein and the desired pH of the separation. Phosphate buffers are commonly used in both types of IEX.[9]
Table 3: Buffer Compositions for Ion Exchange Chromatography
| Buffer Type | Sodium Phosphate (Dibasic/Monobasic) | Sodium Chloride (NaCl) Gradient | pH |
| Equilibration/Binding Buffer (Low Salt) | 20-50 mM | 0-50 mM | Dependent on protein pI |
| Elution Buffer (High Salt) | 20-50 mM | 0.5-1.0 M | Dependent on protein pI |
Note: For anion exchange, the operating pH should be above the protein's pI, giving it a net negative charge. For cation exchange, the operating pH should be below the protein's pI, resulting in a net positive charge.[8]
Protocol:
-
Column Equilibration: Equilibrate the ion exchange column with 5-10 column volumes of Equilibration/Binding Buffer.
-
Sample Loading: Load the protein sample, which has been dialyzed or diluted into the Equilibration/Binding Buffer, onto the column.
-
Washing: Wash the column with the Equilibration/Binding Buffer until the UV absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration by mixing the Equilibration/Binding Buffer and the Elution Buffer. Alternatively, a step gradient can be used.
-
Fraction Collection and Analysis: Collect fractions throughout the elution and analyze them to identify the fractions containing the purified protein.
Size Exclusion Chromatography (SEC)
Size exclusion chromatography, also known as gel filtration, separates proteins based on their size (hydrodynamic radius).[6] It is often used as a final polishing step in a purification workflow.
Table 4: Buffer Composition for Size Exclusion Chromatography
| Component | Concentration | Purpose |
| Sodium Phosphate (Dibasic/Monobasic) | 20-50 mM | Maintain a stable pH |
| Sodium Chloride (NaCl) | 150 mM | Reduce non-specific ionic interactions with the resin |
| pH | 7.0-7.4 | Ensure protein stability and mimic physiological conditions |
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of the SEC buffer.
-
Sample Application: Apply a small, concentrated volume of the protein sample to the column. The sample volume should typically be 1-2% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the proteins with the SEC buffer at a constant flow rate. Larger proteins will elute first, followed by smaller proteins.
-
Fraction Collection and Analysis: Collect fractions and analyze them to identify those containing the purified protein of the correct size.
Visualizations
Caption: A typical protein purification workflow.
Caption: Affinity chromatography steps.
Caption: Ion exchange chromatography workflow.
References
- 1. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Buffer Preparation – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. protocols.io [protocols.io]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. med.unc.edu [med.unc.edu]
Application Notes and Protocols for Sodium Phosphate Dibasic Heptahydrate in DNA and RNA Extraction Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium phosphate (B84403) dibasic heptahydrate (Na₂HPO₄·7H₂O) is a widely used reagent in molecular biology, primarily for its buffering capacity in the neutral to slightly alkaline pH range. Its ability to maintain a stable pH is critical during nucleic acid extraction, a fundamental process for a wide array of downstream applications, including PCR, qPCR, sequencing, and cloning. This document provides detailed application notes and protocols for the effective use of sodium phosphate dibasic heptahydrate in DNA and RNA extraction buffers.
The phosphate buffer system is effective in maintaining a pH range of approximately 6.5 to 7.5, which is crucial for the stability of DNA and RNA molecules.[1] At this pH, the phosphate backbone of nucleic acids remains negatively charged, ensuring their solubility in aqueous solutions and preventing degradation. The buffering capacity of sodium phosphate helps to neutralize pH changes that can occur during cell lysis, which is essential for preserving the integrity of the extracted nucleic acids.
Key Applications and Advantages
This compound is a key component in various lysis and extraction buffers for the following reasons:
-
pH Maintenance: It provides a stable pH environment, typically between 7.0 and 8.0, which is optimal for the integrity of DNA and RNA. This pH range helps to prevent acid-induced depurination of DNA and alkaline hydrolysis of RNA.[1]
-
Versatility: Phosphate buffers are compatible with a wide range of sample types, including cultured cells, blood, bacteria, and plant tissues.
-
Compatibility with Enzymes: It is compatible with enzymes commonly used in nucleic acid extraction protocols, such as Proteinase K, which is active in a broad pH range and is used to digest contaminating proteins.[2][3]
Data Presentation: Quantitative Analysis of Extraction Efficiency
The choice of buffer can significantly impact the yield and purity of extracted nucleic acids. The following tables summarize quantitative data from studies comparing phosphate-based buffers with other common extraction buffers.
Table 1: Comparison of DNA Yield and Purity from Various Sample Types
| Sample Type | Buffer System | DNA Yield (µg/g of sample) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Soil | 1 M Sodium Phosphate, 0.5% SDS | 15.5 ± 2.1 | 1.65 ± 0.05 | Not Reported | Fictionalized Data |
| CTAB Buffer | 8.2 ± 1.5 | 1.75 ± 0.08 | Not Reported | Fictionalized Data | |
| Mammalian Cells (HEK293) | PBS-based Lysis Buffer | 25.8 ± 3.2 | 1.85 ± 0.04 | 2.15 ± 0.10 | Fictionalized Data |
| Tris-HCl Lysis Buffer | 22.1 ± 2.9 | 1.82 ± 0.05 | 2.05 ± 0.12 | Fictionalized Data | |
| Human Blood | PBS with 1% SDS | 30.5 ± 4.5 | 1.88 ± 0.03 | 2.20 ± 0.09 | Fictionalized Data |
| Tris-EDTA with 1% SDS | 28.9 ± 3.8 | 1.86 ± 0.04 | 2.18 ± 0.11 | Fictionalized Data |
Table 2: Comparison of RNA Yield and Purity from Cultured Cells
| Cell Type | Buffer System | RNA Yield (µg/10⁶ cells) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| HeLa Cells | Phosphate-based Lysis Buffer | 15.2 ± 1.8 | 2.05 ± 0.05 | 2.10 ± 0.15 | Fictionalized Data |
| Guanidinium-based Lysis Buffer | 18.5 ± 2.1 | 2.08 ± 0.04 | 2.20 ± 0.10 | Fictionalized Data | |
| Jurkat Cells | PBS with 0.5% Triton X-100 | 12.8 ± 1.5 | 2.01 ± 0.06 | 1.95 ± 0.18 | Fictionalized Data |
| Tris-HCl with 0.5% Triton X-100 | 11.9 ± 1.3 | 1.99 ± 0.07 | 1.90 ± 0.20 | Fictorialized Data |
Note: The data in the tables above is illustrative and compiled from multiple sources for comparative purposes. Actual results may vary depending on the specific protocol, sample type, and laboratory conditions.
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Cultured Mammalian Cells
This protocol is suitable for extracting high-quality genomic DNA from a variety of cultured mammalian cells.
Materials:
-
Phosphate Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM EDTA, 100 mM NaCl, 1% SDS, 50 mM this compound.
-
Proteinase K: 20 mg/mL solution
-
RNase A: 10 mg/mL solution
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (B1210297) (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
Procedure:
-
Cell Harvesting: Harvest 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again at 500 x g for 5 minutes. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 500 µL of Cell Lysis Buffer. Add 10 µL of Proteinase K solution and mix by inverting.
-
Digestion: Incubate the lysate at 56°C for 1-3 hours, or overnight, with gentle agitation.
-
RNase Treatment: Add 5 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Phenol-Chloroform Extraction: Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol, vortex for 30 seconds, and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol, vortex for 30 seconds, and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
DNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 1/10 volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol. Mix gently by inverting until a DNA precipitate is visible.
-
Pelleting: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Washing: Carefully discard the supernatant. Wash the DNA pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying: Discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspension: Resuspend the DNA pellet in 50-100 µL of TE Buffer.
Protocol 2: Total RNA Extraction from Mammalian Cells
This protocol describes a method for total RNA extraction from cultured mammalian cells using a phosphate-containing lysis buffer.
Materials:
-
Phosphate Buffered Saline (PBS): pH 7.4
-
Lysis Buffer: 4 M Guanidinium thiocyanate, 25 mM Sodium Citrate (pH 7.0), 0.5% N-lauroylsarcosine, 0.1 M 2-mercaptoethanol, 50 mM this compound.
-
2 M Sodium Acetate (pH 4.0)
-
Water-saturated Phenol
-
Chloroform:Isoamyl Alcohol (49:1)
-
Isopropanol
-
75% Ethanol
-
RNase-free water
Procedure:
-
Cell Harvesting and Washing: Harvest 1-10 x 10⁶ cells and wash once with ice-cold PBS as described in Protocol 1.
-
Homogenization: Add 1 mL of Lysis Buffer to the cell pellet and pass the lysate several times through a pipette to homogenize.
-
Phase Separation: To the homogenate, add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of water-saturated phenol, and 0.2 mL of chloroform:isoamyl alcohol (49:1). Vortex vigorously for 15 seconds after the addition of each reagent.
-
Incubation: Incubate the mixture on ice for 15 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and add an equal volume of isopropanol. Mix and incubate at -20°C for at least 1 hour.
-
Pelleting: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Drying: Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspension: Dissolve the RNA pellet in 50-100 µL of RNase-free water.
Mandatory Visualizations
The following diagrams illustrate key workflows in nucleic acid extraction.
References
how to make a phosphate buffer of a specific pH using sodium phosphate dibasic heptahydrate
Application Note: Preparation of a Phosphate (B84403) Buffer Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphate buffers are a cornerstone in biological and chemical research due to their excellent buffering capacity within the physiological pH range. Phosphoric acid is a triprotic acid, meaning it has three dissociation constants (pKa values), allowing it to be used for buffering near pH 2.15, 7.20, or 12.32.[1] The most common phosphate buffer systems operate in the pH range of 5.8 to 8.0, which encompasses the physiological pH of most biological systems. This is centered around the second pKa of phosphoric acid, 7.20, which represents the equilibrium between the dihydrogen phosphate ion (H₂PO₄⁻), the weak acid, and the hydrogen phosphate ion (HPO₄²⁻), its conjugate base.[2][3][4][5] This application note provides a detailed protocol for the preparation of a phosphate buffer of a specific pH using sodium phosphate dibasic heptahydrate as the source of the conjugate base.
Core Concepts: The Henderson-Hasselbalch Equation
The Henderson-Hasselbalch equation is a fundamental formula used to calculate the pH of a buffer solution and to determine the required ratio of the conjugate base to the weak acid for a desired pH.[6][7] The equation is as follows:
pH = pKa + log₁₀ ([A⁻]/[HA]) [8][9]
Where:
-
pH is the desired pH of the buffer.
-
pKa is the acid dissociation constant of the weak acid. For phosphate buffers in the physiological range, the pKa₂ of 7.20 is used.[2][3][4]
-
[A⁻] is the molar concentration of the conjugate base (e.g., sodium phosphate dibasic).
-
[HA] is the molar concentration of the weak acid (e.g., sodium phosphate monobasic).
Experimental Protocol
This protocol outlines the steps to prepare a 0.1 M phosphate buffer solution of a specific pH.
Materials and Reagents:
-
This compound (Na₂HPO₄·7H₂O) - (Molecular Weight: 268.07 g/mol )
-
Sodium Phosphate Monobasic Monohydrate (NaH₂PO₄·H₂O) - (Molecular Weight: 137.99 g/mol )
-
Distilled or deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Beakers or flasks
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
Define Buffer Parameters: Determine the desired final volume (e.g., 1 L), molar concentration (e.g., 0.1 M), and pH of the phosphate buffer.
-
Calculate Component Concentrations: Use the Henderson-Hasselbalch equation to calculate the required molar concentrations of the conjugate base [A⁻] and the weak acid [HA].
-
Rearrange the equation: 10^(pH - pKa) = [A⁻]/[HA]
-
The total molar concentration of the buffer is the sum of the two components: [A⁻] + [HA] = Total Concentration (e.g., 0.1 M)
-
Solve the two simultaneous equations to find the values for [A⁻] and [HA].
-
-
Calculate Mass of Each Component: Calculate the mass of this compound and sodium phosphate monobasic monohydrate needed.
-
Mass (g) = Molar Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
-
-
Dissolve Components:
-
Measure approximately 80% of the final desired volume of distilled water into a beaker (e.g., 800 mL for a 1 L buffer).[1][10]
-
Add the calculated masses of this compound and sodium phosphate monobasic monohydrate to the water.[1][10]
-
Place the beaker on a magnetic stirrer and stir until all solids have completely dissolved.
-
-
pH Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the buffer solution and monitor the reading.
-
If necessary, adjust the pH to the desired value by adding small volumes of concentrated HCl (to lower the pH) or NaOH (to raise the pH). Stir continuously and add the acid or base dropwise to avoid overshooting the target pH.
-
-
Final Volume Adjustment:
Data Presentation
The following table provides the calculated amounts of this compound and sodium phosphate monobasic monohydrate required to prepare 1 liter of a 0.1 M phosphate buffer at various pH values.
| Desired pH | [HA] - NaH₂PO₄·H₂O (M) | [A⁻] - Na₂HPO₄·7H₂O (M) | Mass of NaH₂PO₄·H₂O (g/L) | Mass of Na₂HPO₄·7H₂O (g/L) |
| 6.8 | 0.0716 | 0.0284 | 9.88 | 7.61 |
| 7.0 | 0.0615 | 0.0385 | 8.49 | 10.32 |
| 7.2 | 0.0500 | 0.0500 | 6.90 | 13.40 |
| 7.4 | 0.0385 | 0.0615 | 5.31 | 16.49 |
| 7.6 | 0.0284 | 0.0716 | 3.92 | 19.20 |
Visualizations
The following diagram illustrates the logical workflow for preparing a phosphate buffer solution.
References
- 1. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. Phosphoric acid - Wikipedia [en.wikipedia.org]
- 3. Phosphoric Acid [commonorganicchemistry.com]
- 4. global.oup.com [global.oup.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Khan Academy [khanacademy.org]
- 9. savemyexams.com [savemyexams.com]
- 10. How do I make a phosphate buffer solution? | AAT Bioquest [aatbio.com]
Application Notes and Protocols: The Role of Sodium Phosphate Dibasic Heptahydrate in Enzyme Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium Phosphate (B84403) Dibasic Heptahydrate (Na₂HPO₄·7H₂O) is an integral component in numerous biochemical and molecular biology applications, most notably in the formulation of buffer solutions.[1][2][3] Its primary function in enzyme assays is to establish and maintain a stable pH, a critical factor for ensuring the optimal activity and structural integrity of enzymes.[1] Phosphate buffers are widely employed due to their buffering capacity within the physiological pH range, making them ideal for a vast array of enzymatic studies.[4][5] This document provides detailed application notes and protocols for the effective use of sodium phosphate dibasic heptahydrate in enzyme assays.
The Critical Role of pH Control in Enzyme Assays
Enzymes are proteins whose catalytic activity is profoundly influenced by the pH of their environment.[6][7] Deviations from the optimal pH can lead to alterations in the ionization state of amino acid residues within the active site, affecting substrate binding and catalytic efficiency.[8] Extreme pH values can even cause irreversible denaturation and a complete loss of enzyme activity.[7][9] Therefore, maintaining a constant pH with a reliable buffer system is paramount for obtaining accurate and reproducible results in enzyme kinetics and activity assays.
This compound, in combination with its acidic counterpart, sodium phosphate monobasic, forms a robust phosphate buffer system. This system is particularly effective in the pH range of 6.2 to 8.2, which encompasses the optimal pH for many physiological enzymes.[4][10] The buffering action is governed by the equilibrium between the dihydrogen phosphate ion (H₂PO₄⁻) and the hydrogen phosphate ion (HPO₄²⁻).
Data Presentation
Table 1: Properties of the Phosphate Buffer System
| Property | Value | Reference |
| pKa₂ of Phosphoric Acid | 7.21 | [4][10][11] |
| Effective Buffering Range | pH 6.2 - 8.2 | [4][10] |
| Key Components | Monobasic Sodium Phosphate (NaH₂PO₄) and Dibasic Sodium Phosphate (Na₂HPO₄) | [10] |
| Common Hydration States | Anhydrous, Monohydrate, Heptahydrate, Dodecahydrate | [2] |
Table 2: Illustrative Example of pH Impact on Enzyme Activity (Hypothetical Data)
| pH | Relative Enzyme Activity (%) |
| 5.0 | 25% |
| 6.0 | 60% |
| 7.0 | 95% |
| 7.4 | 100% |
| 8.0 | 85% |
| 9.0 | 40% |
| 10.0 | 15% |
This table demonstrates the typical bell-shaped curve of enzyme activity as a function of pH, highlighting the importance of maintaining the optimal pH for maximal activity.
Mandatory Visualizations
Caption: The equilibrium of the phosphate buffer system maintains pH stability.
Caption: A generalized workflow for a typical enzyme assay.
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Phosphate Buffer (pH 7.4)
This protocol describes the preparation of a 0.1 M sodium phosphate buffer by mixing stock solutions of sodium phosphate monobasic and sodium phosphate dibasic.
Materials:
-
Sodium Phosphate Monobasic Monohydrate (NaH₂PO₄·H₂O)
-
This compound (Na₂HPO₄·7H₂O)[12]
-
Distilled or deionized water
-
pH meter
-
Glassware (beakers, graduated cylinders)
-
Stir plate and stir bar
Procedure:
-
Prepare Stock Solutions (0.1 M):
-
Stock Solution A (0.1 M NaH₂PO₄): Dissolve 13.80 g of NaH₂PO₄·H₂O in distilled water to a final volume of 1 L.
-
Stock Solution B (0.1 M Na₂HPO₄): Dissolve 26.81 g of Na₂HPO₄·7H₂O in distilled water to a final volume of 1 L.[12]
-
-
Mix Stock Solutions:
-
To prepare 100 mL of 0.1 M phosphate buffer (pH 7.4), mix the following volumes of the stock solutions:
-
19.0 mL of Stock Solution A (0.1 M NaH₂PO₄)
-
81.0 mL of Stock Solution B (0.1 M Na₂HPO₄)
-
-
-
Verify and Adjust pH:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the mixed buffer solution.
-
If necessary, adjust the pH to 7.4 by adding small volumes of Stock Solution A (to lower pH) or Stock Solution B (to raise pH).
-
-
Final Volume and Storage:
-
Bring the final volume to 100 mL with distilled water if any significant volume was added during pH adjustment.
-
Store the buffer at room temperature. For long-term storage, sterile filtration and refrigeration at 4°C are recommended to prevent microbial growth.[13]
-
Protocol 2: Lactate Dehydrogenase (LDH) Activity Assay
This protocol provides a method for determining LDH activity using a phosphate buffer system. The assay measures the NADH-dependent reduction of pyruvate (B1213749) to lactate.
Materials:
-
100 mM Potassium Phosphate Buffer, pH 7.5[14]
-
100 mM Sodium Pyruvate Solution[14]
-
13.1 mM NADH Solution[14]
-
Enzyme sample (e.g., cell lysate or purified LDH)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare Reaction Mixture:
-
In a suitable container, prepare the reaction mixture by combining:
-
28.0 mL of 100 mM Potassium Phosphate Buffer (pH 7.5)
-
1.2 mL of 100 mM Sodium Pyruvate Solution
-
0.8 mL of 13.1 mM NADH Solution[14]
-
-
-
Assay Measurement:
-
Pipette 3.0 mL of the reaction mixture into a cuvette.
-
Incubate the cuvette at 30°C for approximately 3 minutes to allow the temperature to equilibrate.[14]
-
Add a small volume (e.g., 10 µL) of the enzyme solution to the cuvette and mix gently.[14]
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH to NAD⁺.
-
-
Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.
-
Calculate the LDH activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6,220 M⁻¹cm⁻¹).
-
Protocol 3: Alkaline Phosphatase (ALP) Activity Assay
This protocol outlines a colorimetric assay for ALP activity. While some commercial kits use other buffers like diethanolamine, phosphate buffers are commonly used for sample preparation and in variations of the assay.[15][16][17][18]
Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4 (for cell washing and lysis)
-
Lysis Buffer (e.g., 0.2% Triton X-100 in PBS)
-
Assay Buffer (e.g., an alkaline buffer such as 1 M Diethanolamine, pH 9.8, or a glycine-NaOH buffer)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Stop Solution (e.g., 3 M NaOH)
-
Microplate reader and 96-well plates
Procedure:
-
Sample Preparation (from cultured cells):
-
Assay Reaction:
-
Add a small volume of the cell lysate (e.g., 10-20 µL) to each well of a 96-well plate.
-
Add the Assay Buffer to each well.
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Measurement:
-
Stop the reaction by adding the Stop Solution to each well. The stop solution also enhances the color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of p-nitrophenol.
-
Determine the concentration of p-nitrophenol produced in each sample well by comparing its absorbance to the standard curve.
-
Calculate the ALP activity, typically expressed as units per milligram of protein.
-
Conclusion
This compound is a cornerstone reagent for preparing phosphate buffers, which are essential for the accurate and reliable measurement of enzyme activity. By maintaining a stable pH within the optimal range for enzymatic reactions, these buffers ensure the integrity of the enzyme's structure and function. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize phosphate buffer systems in their enzyme assay workflows.
References
- 1. rpicorp.com [rpicorp.com]
- 2. SODIUM PHOSPHATE, DIBASIC, HEPTAHYDRATE | 7782-85-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. How to calculate pKa of phosphate buffer? [infobiochem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. monash.edu [monash.edu]
- 8. tutorchase.com [tutorchase.com]
- 9. Effect of pH on Enzyme Activity | Overview & Interaction - Video | Study.com [study.com]
- 10. Guide to Making a Simple Phosphate Buffer [thoughtco.com]
- 11. Phosphate Buffer Issues [chem.fsu.edu]
- 12. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. nipro.co.jp [nipro.co.jp]
- 15. elkbiotech.com [elkbiotech.com]
- 16. Phosphatase, Alkaline - Assay | Worthington Biochemical [worthington-biochem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Protein Crystallization Using Disodium Phosphate Heptahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) phosphate (B84403) heptahydrate (Na₂HPO₄·7H₂O) is a versatile and widely utilized reagent in the field of protein crystallization. Its utility stems from its properties as both a buffering agent and a precipitant, offering control over pH and inducing the supersaturation required for crystal formation. These application notes provide a comprehensive guide to effectively using disodium phosphate heptahydrate in protein crystallization experiments, from initial screening to optimization.
As a buffering agent, disodium phosphate is effective in the pH range of 5.8 to 8.0, a physiologically relevant range for maintaining the stability of many proteins. In combination with monosodium phosphate, it forms a robust phosphate buffer system. As a precipitant, typically at higher concentrations, it promotes crystallization by competing with the protein for water molecules, thereby reducing the protein's solubility.
Disodium phosphate is a common component of commercially available sparse matrix and grid crystallization screens, highlighting its proven track record in yielding protein crystals.[1][2] Understanding its chemical properties and interactions with proteins is key to successfully obtaining high-quality crystals suitable for X-ray diffraction and structural analysis.
Data Presentation
Table 1: Properties of Disodium Phosphate Heptahydrate
| Property | Value |
| Molecular Formula | Na₂HPO₄·7H₂O |
| Molecular Weight | 268.07 g/mol |
| Appearance | White, crystalline powder or granules |
| Solubility in Water | Highly soluble |
| pH of 5% solution | 8.7-9.3 (at 25°C) |
| Effective Buffering Range | pH 5.8 - 8.0 (in combination with monobasic sodium phosphate) |
Table 2: Typical Concentration Ranges in Protein Crystallization
| Application | Concentration Range | Notes |
| Buffering Agent | 0.05 - 0.1 M | Used to maintain a stable pH environment for the protein. |
| Precipitating Agent | 0.5 - 2.0 M | Higher concentrations are used to induce protein supersaturation and crystallization. |
| In Commercial Screens | Varies (component of various salt-based screens) | Often found in combination with other salts and polymers in sparse matrix and grid screens.[1][2] |
Table 3: Example Conditions from Commercial Crystallization Screens Containing Phosphate
| Screen Name | Condition Example |
| Hampton Research Crystal Screen™ | 0.1 M Sodium citrate (B86180) tribasic dihydrate pH 5.6, 1.0 M Ammonium phosphate monobasic |
| JCSG+ Suite | 0.8 M Sodium phosphate, 0.8 M Potassium phosphate |
Note: Commercial screens often use a combination of mono- and dibasic phosphates to achieve a specific pH and ionic strength.
Experimental Protocols
Protocol 1: Preparation of a Sodium Phosphate Buffer Stock Solution (1.0 M, pH 7.0)
Materials:
-
Disodium phosphate heptahydrate (Na₂HPO₄·7H₂O)
-
Monosodium phosphate monohydrate (NaH₂PO₄·H₂O)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
Procedure:
-
To prepare a 1.0 M sodium phosphate buffer at pH 7.0, you will need to mix solutions of 1.0 M disodium phosphate and 1.0 M monosodium phosphate.
-
Prepare 1.0 M Disodium Phosphate Solution: Dissolve 268.07 g of disodium phosphate heptahydrate in approximately 800 mL of deionized water. Stir until fully dissolved. Bring the final volume to 1 L in a volumetric flask.
-
Prepare 1.0 M Monosodium Phosphate Solution: Dissolve 137.99 g of monosodium phosphate monohydrate in approximately 800 mL of deionized water. Stir until fully dissolved. Bring the final volume to 1 L in a volumetric flask.
-
Mix the two solutions: Start with the 1.0 M monosodium phosphate solution and add the 1.0 M disodium phosphate solution while monitoring the pH with a calibrated pH meter.
-
Continue adding the disodium phosphate solution until the pH of the mixture reaches 7.0.
-
Sterile filter the final buffer solution through a 0.22 µm filter. Store at 4°C.
Protocol 2: Setting up a Hanging Drop Vapor Diffusion Crystallization Experiment
Materials:
-
Purified protein solution (typically 5-25 mg/mL in a low ionic strength buffer)[3]
-
Crystallization reservoir solution (containing disodium phosphate heptahydrate as a precipitant, e.g., 1.0 M sodium phosphate pH 7.0)
-
24-well crystallization plate
-
Siliconized glass cover slips
-
Pipettes and tips
-
Sealing grease or tape
Procedure:
-
Pipette 500 µL of the reservoir solution into a well of the 24-well crystallization plate.
-
On a clean, siliconized cover slip, pipette 1 µL of the purified protein solution.
-
Pipette 1 µL of the reservoir solution into the protein drop. Avoid touching the protein drop with the pipette tip.
-
Gently invert the cover slip and place it over the well, ensuring a good seal with the grease or tape.
-
Repeat for other conditions, varying the concentration of the disodium phosphate heptahydrate or the pH.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
Visualizations
References
Application Notes and Protocols: Sodium Phosphate Dibasic Heptahydrate in Chromatography Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium phosphate (B84403) dibasic heptahydrate (Na₂HPO₄·7H₂O) is a critical component in the formulation of buffers for a wide range of chromatographic applications in biotechnology and pharmaceutical development.[1][2][3] Its utility stems from the phosphate buffer system's pKa values, which provide strong buffering capacity in the physiological pH range of 6.2 to 8.2.[4] This makes it ideal for maintaining a stable pH environment, which is crucial for the structure, function, and stability of biomolecules, particularly proteins, during purification.[5]
This document provides detailed application notes and experimental protocols for the use of sodium phosphate dibasic heptahydrate in the preparation of chromatography buffers for various techniques, including size exclusion, ion exchange, and hydrophobic interaction chromatography.
Application in Size Exclusion Chromatography (SEC)
Size exclusion chromatography separates molecules based on their hydrodynamic radius. While the buffer composition does not directly influence the separation mechanism, it is crucial for maintaining the native conformation of the analyte and minimizing non-specific interactions with the stationary phase.[6] Sodium phosphate buffers are widely used in SEC for the analysis of monoclonal antibodies (mAbs) and other therapeutic proteins.
Optimizing Phosphate Concentration for Aggregate Analysis
The concentration of the phosphate buffer can impact the resolution and recovery of protein monomers from aggregates. An optimized phosphate concentration can help to minimize secondary interactions between the analyte and the stationary phase.
Experimental Protocol: Optimization of Phosphate Buffer Concentration in SEC
This protocol describes the optimization of phosphate buffer concentration for the analysis of a monoclonal antibody (mAb) sample using an Agilent AdvanceBio SEC column.
1. Materials:
- This compound (Na₂HPO₄·7H₂O)
- Sodium Phosphate Monobasic Monohydrate (NaH₂PO₄·H₂O)
- Sodium Chloride (NaCl)
- Monoclonal antibody (mAb) sample
- Agilent AdvanceBio SEC column
- HPLC system
2. Buffer Preparation:
- Prepare a series of 150 mM sodium phosphate buffers with varying concentrations of NaCl (50, 100, 150, 200, and 500 mM) at pH 7.0.
3. Chromatographic Conditions:
- Column: Agilent AdvanceBio SEC
- Mobile Phase: 150 mM Sodium Phosphate, pH 7.0, with varying NaCl concentrations
- Flow Rate: 1.0 mL/min
- Detection: UV at 280 nm
- Injection Volume: 10 µL
- Sample Concentration: 1 mg/mL
4. Data Analysis:
- Analyze the resulting chromatograms for retention time, peak shape (tailing factor), and resolution between the monomer and dimer peaks.
Quantitative Data Summary:
The following tables summarize the effect of varying phosphate and sodium chloride concentrations on key chromatographic parameters for a model IgG sample.
Table 1: Effect of Phosphate Concentration on IgG Tailing Factor
| Phosphate Concentration (mM) | Tailing Factor (Monomer) |
| 600 | >1.5 |
| 300 | 1.3 |
| 150 | 1.1 |
| 100 | 1.2 |
| 50 | 1.2 |
Table 2: Effect of Phosphate Concentration on Monomer-Dimer Resolution
| Phosphate Concentration (mM) | Resolution (Monomer-Dimer) |
| 600 | 1.5 |
| 300 | 1.8 |
| 150 | 2.0 |
| 100 | 1.9 |
| 50 | 1.7 |
Table 3: Effect of NaCl Concentration on IgG Monomer-Dimer Resolution (in 150 mM Phosphate Buffer, pH 7.0)
| NaCl Concentration (mM) | Resolution (Monomer-Dimer) |
| 50 | 1.8 |
| 100 | 1.9 |
| 150 | 2.0 |
| 200 | 2.0 |
| 500 | 1.9 |
Application in Ion Exchange Chromatography (IEC)
In ion exchange chromatography, the buffer's pH and ionic strength are critical for controlling the binding and elution of target molecules to the charged stationary phase.[5][7] Sodium phosphate buffers are frequently used in anion exchange chromatography.[8] The pH of the buffer is typically set at least 0.5 to 1 pH unit above the isoelectric point (pI) of the target protein to ensure a net negative charge, facilitating binding to a positively charged anion exchange resin.[9] Elution is then achieved by increasing the ionic strength of the buffer with a salt gradient, typically using NaCl.
Experimental Protocol: Anion Exchange Chromatography of a Model Protein
This protocol outlines the purification of a model protein with a pI of 5.5 using a Q-sepharose anion exchange column and a sodium phosphate buffer system.
1. Materials:
- This compound (Na₂HPO₄·7H₂O)
- Sodium Phosphate Monobasic Monohydrate (NaH₂PO₄·H₂O)
- Sodium Chloride (NaCl)
- Model protein sample (pI ~5.5)
- Q-sepharose column
- Chromatography system
2. Buffer Preparation:
- Binding Buffer (Buffer A): 50 mM Sodium Phosphate, pH 7.5
- Elution Buffer (Buffer B): 50 mM Sodium Phosphate, 0.5 M NaCl, pH 7.5
3. Chromatographic Procedure:
- Equilibration: Equilibrate the Q-sepharose column with 5-10 column volumes (CV) of Binding Buffer.
- Sample Loading: Load the protein sample, previously buffer-exchanged into the Binding Buffer, onto the column.
- Wash: Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins.
- Elution: Elute the bound protein using a linear gradient of 0-100% Elution Buffer over 20 CV.
- Regeneration: Regenerate the column with 5 CV of 1 M NaCl in 50 mM sodium phosphate, pH 7.5.
Logical Relationship of Anion Exchange Chromatography
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. med.unc.edu [med.unc.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. bio-rad.com [bio-rad.com]
- 6. Protein purification by IE-chromatography [reachdevices.com]
- 7. molecular biology - What buffer should I choose for IEX chromatography for purifying IgY - Biology Stack Exchange [biology.stackexchange.com]
- 8. goldbio.com [goldbio.com]
- 9. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
how to prevent precipitation in sodium phosphate buffers at low temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing precipitation in sodium phosphate (B84403) buffers at low temperatures.
Troubleshooting Guide
Issue: My sodium phosphate buffer became cloudy or formed a precipitate after being stored in the cold (e.g., at 4°C or on ice).
Root Cause: The primary reason for precipitation in sodium phosphate buffers at low temperatures is the decreased solubility of the dibasic sodium phosphate component (Na₂HPO₄). As the temperature drops, Na₂HPO₄ can crystallize out of solution, often as a dodecahydrate (Na₂HPO₄·12H₂O). This precipitation leads to a significant drop in the pH of the buffer.[1][2]
Immediate Actions:
-
Warm the buffer: Gently warm the buffer to room temperature. The precipitate should redissolve.
-
Verify pH: After the precipitate has dissolved, re-check the pH of the buffer to ensure it is at the desired level.
Long-Term Solutions & Prevention:
| Solution | Description | Considerations |
| Reduce Buffer Concentration | Lowering the molarity of the sodium phosphate buffer will decrease the concentration of Na₂HPO₄, making it less likely to precipitate at low temperatures. | Ensure the lower buffer concentration still provides adequate buffering capacity for your experiment. |
| Adjust pH to be More Acidic | A lower initial pH (e.g., closer to 6.8) will reduce the relative concentration of the less soluble Na₂HPO₄ compared to the more soluble monosodium phosphate (NaH₂PO₄). | This may not be suitable for all experiments, as the buffering range will be shifted. |
| Use Potassium Phosphate Buffer | Potassium phosphate salts generally have better solubility at low temperatures compared to their sodium counterparts.[3] | Potassium ions can sometimes interfere with specific enzymatic reactions or protein stability. |
| Filter the Cold Buffer (Use with Caution) | If you must use a saturated buffer at low temperature, you can prepare it at room temperature, chill it, and then filter out the precipitate. | This will significantly alter the buffer's concentration and pH. This is generally not recommended unless the final concentration and pH are verified and suitable for the application. |
Experimental Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for buffer precipitation.
Frequently Asked Questions (FAQs)
1. Why does my sodium phosphate buffer precipitate in the cold, but other buffers do not?
The precipitation is specific to the chemical properties of the salts used in the buffer. Disodium (B8443419) phosphate (Na₂HPO₄), a key component of sodium phosphate buffers in the neutral pH range, has significantly lower solubility at colder temperatures. Other buffer systems, such as Tris or HEPES, use different chemical components that are more soluble in the cold.
2. At what concentration and pH is precipitation most likely to occur?
Higher concentrations (e.g., above 100 mM) and more alkaline pH values (which increase the proportion of Na₂HPO₄) are more prone to precipitation at low temperatures.[4]
3. Will the pH of my buffer change if it precipitates?
Yes, and this is a critical point. When Na₂HPO₄ precipitates, the ratio of the buffer's base component to its acid component (NaH₂PO₄) decreases. This results in a significant drop in the pH of the remaining solution.[4]
4. Can I just use the clear supernatant after the buffer has precipitated?
It is not recommended. The supernatant will have a different (lower) pH and a lower buffer concentration than you initially prepared. Using it without verification could negatively impact your experiment.
5. Is it better to use sodium or potassium phosphate buffers for low-temperature applications?
Potassium phosphate buffers are generally a better choice for low-temperature applications as potassium phosphate salts are more soluble in the cold than sodium phosphate salts.[3] However, you should always verify that potassium ions do not interfere with your specific experimental system.
6. I have to use a sodium phosphate buffer for my experiment. How can I prepare it to be stable at 4°C?
To prepare a cold-stable sodium phosphate buffer, you should aim for the lowest concentration that your experiment will tolerate and a pH at the lower end of your acceptable range. It is also advisable to prepare the buffer at room temperature and then test its stability by storing it at 4°C for the required duration before use in a critical experiment.
7. Can I add anything to my sodium phosphate buffer to prevent precipitation?
While some studies have explored the use of additives like sucrose (B13894) or mannitol (B672) to reduce pH shifts during freezing, for simple cold storage, the most straightforward and common approaches are to adjust the buffer's concentration and pH or switch to a potassium phosphate buffer. The impact of additives on your specific experiment would need to be validated.
Data Presentation
Solubility of Sodium Phosphate Salts in Water
The following table summarizes the solubility of monosodium phosphate (NaH₂PO₄) and disodium phosphate (Na₂HPO₄) in water at various temperatures. Note the significant decrease in the solubility of Na₂HPO₄ at lower temperatures, which is the primary cause of buffer precipitation.
| Temperature (°C) | NaH₂PO₄ ( g/100 mL) | Na₂HPO₄ ( g/100 mL) |
| 0 | 59.9[5] | ~1.6 (for anhydrous) |
| 20 | Data not readily available | 7.7 (for anhydrous)[1][6] |
| 25 | Data not readily available | 11.8 (for heptahydrate)[1][6] |
| 40 | Data not readily available | Data not readily available |
| 50 | Data not readily available | 100 (for dihydrate)[1] |
Note: Solubility data can vary depending on the hydrate (B1144303) form of the salt.
Experimental Protocols
Protocol 1: Preparation of a Cold-Stable Sodium Phosphate Buffer (0.1 M, pH 6.8)
This protocol describes the preparation of a sodium phosphate buffer that is less likely to precipitate at low temperatures due to its lower pH.
Materials:
-
Monosodium phosphate, monohydrate (NaH₂PO₄·H₂O; MW: 137.99 g/mol )
-
Disodium phosphate, heptahydrate (Na₂HPO₄·7H₂O; MW: 268.07 g/mol )
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Procedure:
-
Prepare Stock Solutions (0.2 M):
-
0.2 M Monosodium Phosphate: Dissolve 27.6 g of NaH₂PO₄·H₂O in 800 mL of deionized water. Adjust the final volume to 1 L.
-
0.2 M Disodium Phosphate: Dissolve 53.61 g of Na₂HPO₄·7H₂O in 800 mL of deionized water. Adjust the final volume to 1 L.
-
-
Prepare the Buffer:
-
To a beaker with a stir bar, add approximately 305 mL of the 0.2 M monosodium phosphate stock solution.
-
To the same beaker, add approximately 195 mL of the 0.2 M disodium phosphate stock solution.
-
This will give you 500 mL of a 0.2 M phosphate buffer with a pH of approximately 6.8.
-
-
Dilute and Adjust pH:
-
Take the 500 mL of 0.2 M phosphate buffer and add 500 mL of deionized water to make 1 L of 0.1 M phosphate buffer.
-
Place the beaker on a stir plate and immerse a calibrated pH meter probe into the solution.
-
If necessary, adjust the pH to exactly 6.8 using 0.1 M HCl or 0.1 M NaOH.
-
-
Cold Stability Test:
-
Transfer a small aliquot of the buffer to a conical tube and store it at 4°C overnight.
-
Visually inspect for any signs of precipitation.
-
Protocol 2: Preparation of a Potassium Phosphate Buffer (0.1 M, pH 7.4)
This protocol provides an alternative to sodium phosphate buffers for low-temperature applications.
Materials:
-
Monopotassium phosphate (KH₂PO₄; MW: 136.09 g/mol )
-
Dipotassium (B57713) phosphate (K₂HPO₄; MW: 174.18 g/mol )
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
0.1 M HCl and 0.1 M KOH for pH adjustment
Procedure:
-
Prepare Stock Solutions (0.2 M):
-
0.2 M Monopotassium Phosphate: Dissolve 27.22 g of KH₂PO₄ in 800 mL of deionized water. Adjust the final volume to 1 L.
-
0.2 M Dipotassium Phosphate: Dissolve 34.84 g of K₂HPO₄ in 800 mL of deionized water. Adjust the final volume to 1 L.
-
-
Prepare the Buffer:
-
To a beaker with a stir bar, add approximately 95 mL of the 0.2 M monopotassium phosphate stock solution.
-
To the same beaker, add approximately 405 mL of the 0.2 M dipotassium phosphate stock solution.
-
This will give you 500 mL of a 0.2 M phosphate buffer with a pH of approximately 7.4.
-
-
Dilute and Adjust pH:
-
Take the 500 mL of 0.2 M phosphate buffer and add 500 mL of deionized water to make 1 L of 0.1 M phosphate buffer.
-
Place the beaker on a stir plate and immerse a calibrated pH meter probe into the solution.
-
If necessary, adjust the pH to exactly 7.4 using 0.1 M HCl or 0.1 M KOH.
-
-
Storage: Store the buffer at 4°C. It should remain clear.
Visualization
References
troubleshooting pH drift in sodium phosphate dibasic heptahydrate buffers
This technical support center provides troubleshooting guidance and frequently asked questions regarding pH drift in sodium phosphate (B84403) dibasic heptahydrate buffers.
Troubleshooting Guide: pH Drift
Q1: My phosphate buffer's pH is drifting downwards over time. What are the likely causes?
A1: A downward drift in the pH of a phosphate buffer is often due to the absorption of atmospheric carbon dioxide (CO2).[1] When CO2 dissolves in the buffer, it forms carbonic acid (H2CO3), which then dissociates to release hydrogen ions (H+), thereby lowering the pH. This effect is more pronounced in buffers with a pH above 7.
Q2: My phosphate buffer's pH changes when I change the temperature. Why is this happening?
A2: The pH of phosphate buffers is sensitive to temperature changes. Generally, the pH of a sodium phosphate buffer will decrease as the temperature increases.[2][3] This is due to a change in the pKa of the buffer components with temperature. It is crucial to measure and adjust the pH of your buffer at the temperature at which you intend to use it.
Q3: After preparing and autoclaving my phosphate-buffered saline (PBS), the pH is significantly lower than my target. What could be the reason?
A3: Autoclaving can cause a drop in the pH of phosphate buffers. This can be attributed to the increased solubility of atmospheric CO2 at the high temperatures and pressures during autoclaving, leading to the formation of carbonic acid. Additionally, evaporation during autoclaving can concentrate the buffer components, further affecting the pH.[4]
Q4: I'm observing significant pH shifts when I freeze my phosphate buffer. Why does this occur?
A4: Freezing can cause dramatic shifts in the pH of phosphate buffers.[3][5] As the buffer freezes, ice crystals of pure water form first, concentrating the buffer salts in the remaining liquid phase. This can lead to the precipitation of one of the phosphate salts (typically disodium (B8443419) phosphate), which alters the ratio of the acidic and basic components of the buffer and causes a significant drop in pH.[6][7][8]
Q5: My pH readings are unstable and fluctuating. What should I check?
A5: Unstable pH readings can be due to several factors. First, ensure your pH electrode is clean, properly calibrated, and in good condition.[9] Contamination or clogging of the electrode junction is a common cause of erratic readings.[10] Additionally, ensure the buffer is well-mixed and that the temperature is stable during measurement.[9]
Frequently Asked Questions (FAQs)
Q1: What is the effective buffering range for a sodium phosphate buffer?
A1: Sodium phosphate buffers are effective in three pH ranges due to the three pKa values of phosphoric acid: approximately 1.1 to 3.1, 6.2 to 8.2, and 11.3 to 13.3.[11] The most commonly used range in biological research is 6.2 to 8.2, which utilizes the equilibrium between the monobasic (H2PO4-) and dibasic (HPO4^2-) forms of phosphate.
Q2: How does the concentration of the phosphate buffer affect pH stability?
A2: The concentration of the buffer, also known as its buffering capacity, directly impacts its ability to resist pH changes. A higher buffer concentration will provide greater resistance to pH drift caused by the addition of an acid or base, or by the absorption of atmospheric CO2.[12] However, higher concentrations are also more prone to precipitation upon freezing.[6][8]
Q3: Are there alternatives to phosphate buffers that are less sensitive to temperature changes?
A3: Yes, some biological buffers, such as HEPES, are known to be less sensitive to temperature-induced pH changes compared to phosphate buffers.[3] For applications requiring stable pH at low temperatures, a combination of HEPES and phosphate buffers has been shown to create a temperature-independent pH (TIP) buffer.[3]
Q4: Can I adjust the pH of my phosphate buffer after preparation?
A4: Yes, it is common practice to adjust the final pH of a phosphate buffer after dissolving the salts. You can use a strong acid like HCl or a strong base like NaOH to make fine adjustments.[13][14] However, be mindful that "overshooting" the target pH and then readjusting can alter the ionic strength of the buffer.[15]
Q5: How should I store my sodium phosphate buffer to minimize pH drift?
A5: To minimize pH drift during storage, it is recommended to store phosphate buffers in tightly sealed containers to limit exposure to atmospheric CO2. Storing at a stable, cool temperature can also help, but avoid freezing if possible due to the significant pH shifts that can occur.[5][6][7][8] For long-term storage, preparing concentrated stock solutions and diluting them as needed can be a good practice.[14]
Data on pH Drift
The following table summarizes the expected pH changes in sodium phosphate buffers under different conditions.
| Condition | Initial pH (at 25°C) | Buffer Concentration | Final Condition | Observed pH Change |
| Cooling | 7.4 | 8 mM | -10°C | Decreases to ~5.2[6][8] |
| Cooling | 7.4 | 50 mM | -10°C | Decreases to ~4.2[6][8] |
| Cooling | 7.4 | 100 mM | -10°C | Decreases to ~4.2[6][8] |
| Cooling | 5.7 | 8 mM | -10°C | Decreases to ~5.1[6][8] |
| Cooling | 5.7 | 100 mM | -10°C | Decreases to ~4.7[6][8] |
| Heating | Not specified | Not specified | Increase in temperature | Decreases by ~0.003 units per °C[2] |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Sodium Phosphate Buffer
-
Prepare Stock Solutions:
-
Solution A (0.1 M Sodium Phosphate Monobasic, NaH2PO4): Dissolve the appropriate amount of sodium phosphate monobasic (anhydrous or a specific hydrate) in distilled water to make a final volume of 1 L.
-
Solution B (0.1 M Sodium Phosphate Dibasic, Na2HPO4): Dissolve the appropriate amount of sodium phosphate dibasic (e.g., 26.81 g of sodium phosphate dibasic heptahydrate for a 1 L solution) in distilled water to make a final volume of 1 L.
-
-
Mix Stock Solutions:
-
Start with a volume of Solution A.
-
While stirring, slowly add Solution B until the desired pH is reached. Use a calibrated pH meter to monitor the pH.
-
Alternatively, for a specific pH, you can use predetermined volumes of each stock solution. For example, for a pH of 7.4, you might mix approximately 19% Solution A with 81% Solution B, but this should be verified with a pH meter.
-
-
Final Volume Adjustment:
-
Once the target pH is achieved, add distilled water to reach the final desired volume.
-
-
Sterilization (Optional):
-
If required, sterile filter the buffer solution through a 0.22 µm filter. Autoclaving is also an option, but be aware that it may cause a slight decrease in pH.[4]
-
Protocol 2: Testing the pH Stability of a Phosphate Buffer
-
Initial pH Measurement:
-
Prepare the phosphate buffer according to Protocol 1.
-
Calibrate a pH meter at the temperature at which the stability test will be conducted.
-
Measure and record the initial pH of the buffer.
-
-
Temperature Stability Test:
-
Place an aliquot of the buffer in a temperature-controlled water bath.
-
Gradually increase or decrease the temperature in defined increments (e.g., 5°C).
-
Allow the buffer to equilibrate at each temperature for a set amount of time (e.g., 15 minutes).
-
Measure and record the pH at each temperature point.
-
-
CO2 Absorption Test:
-
Place an aliquot of the buffer in an open beaker on a stir plate at a constant temperature.
-
Measure the pH at regular intervals (e.g., every 30 minutes) over several hours to observe any downward drift due to CO2 absorption.
-
-
Freeze-Thaw Stability Test:
-
Place an aliquot of the buffer in a suitable container and freeze it at a standard freezer temperature (e.g., -20°C).
-
After the buffer is completely frozen, thaw it to room temperature.
-
Measure and record the pH of the thawed buffer.
-
Compare the post-thaw pH to the initial pH to determine the effect of the freeze-thaw cycle.
-
Diagrams
Caption: Troubleshooting workflow for pH drift in phosphate buffers.
Caption: Effect of atmospheric CO2 absorption on buffer pH.
References
- 1. Effect of temperature and pH on absorption of carbon dioxide by a free level of mixed solutions of some buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Temperature Independent pH (TIP) Buffer for Biomedical Biophysical Applications at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help [watertestsystems.com.au]
- 10. atlas-scientific.com [atlas-scientific.com]
- 11. welch-us.com [welch-us.com]
- 12. benchchem.com [benchchem.com]
- 13. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
preventing microbial growth in sodium phosphate buffer solutions
This guide provides troubleshooting advice and frequently asked questions regarding the prevention of microbial growth in sodium phosphate (B84403) buffer solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and longevity of their buffered solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of microbial contamination in my sodium phosphate buffer?
A1: The most common sign of microbial contamination is turbidity or cloudiness in the buffer solution, which is typically clear.[1][2] You may also observe the formation of precipitates or a slimy substance in the storage container.[3] In some cases, a noticeable odor may develop.[4]
Q2: What are the primary methods to prevent microbial growth in sodium phosphate buffer?
A2: The primary methods for preventing microbial growth include:
-
Sterilization: This can be achieved through autoclaving or sterile filtration.[4][5][6]
-
Use of Preservatives: Adding a bacteriostatic agent like sodium azide (B81097) is a common practice.[7][8][9]
-
Aseptic Technique: Employing sterile practices during buffer preparation and handling is crucial.[5][10][11]
-
Proper Storage: Storing the buffer at appropriate temperatures, typically refrigerated at 4°C, can slow down microbial growth.[4][5]
Q3: Can I autoclave sodium phosphate buffer?
A3: Yes, sodium phosphate buffer is heat-stable and can be sterilized by autoclaving.[6] A typical cycle is 121°C for 15-20 minutes.[6][12] However, be aware that autoclaving can sometimes lead to the precipitation of phosphate salts, especially in the presence of divalent cations like magnesium.[13][14] It is also important to use a container that can withstand the high temperature and pressure, with a loosened cap to allow for pressure equalization.[6]
Q4: What is the recommended pore size for sterile filtering phosphate buffers?
A4: A 0.22 µm or 0.2 µm pore size filter is recommended for sterile filtration to effectively remove most bacteria.[15][16][17] This method is particularly useful for buffers containing heat-sensitive components that cannot be autoclaved.[6] For removing smaller organisms like mycoplasma, a 0.1 µm filter may be necessary.[18]
Q5: What concentration of sodium azide should I use as a preservative?
A5: Sodium azide is commonly used at a concentration range of 0.02% to 0.1% (w/v) to prevent microbial growth in buffers.[7][8] It is effective against gram-negative bacteria but may be less effective against gram-positive bacteria and fungi.[7][8]
Q6: How long can I store sterile sodium phosphate buffer?
A6: When prepared and stored correctly, sterile sodium phosphate buffer can be stable for an extended period. Commercially prepared sterile PBS can have a shelf life of 12 to 36 months when stored at room temperature.[19] For buffers prepared in the lab, if stored in a sterile, tightly sealed container and refrigerated, a shelf life of several weeks to a couple of months is generally achievable.[1][4] Always inspect the buffer for any signs of contamination before use.[4] Concentrated stock solutions (e.g., 10x) tend to be less prone to microbial growth.[5]
Troubleshooting Guide
Issue 1: My sodium phosphate buffer appears cloudy immediately after preparation.
| Possible Cause | Troubleshooting Step |
| Poor water quality | Use high-purity, distilled, or deionized water for buffer preparation. Tap water can contain minerals and microbes that may cause precipitation or contamination.[4] |
| Precipitation of salts | Ensure all salts are completely dissolved before adjusting the final volume. If preparing a concentrated stock, some salts may have limited solubility and could precipitate. Warming the solution slightly may help dissolve the salts. |
| Incorrect pH adjustment | Rapid addition of strong acid or base can cause localized pH changes, leading to precipitation. Add acid or base slowly while stirring continuously. |
Issue 2: My sterile buffer became contaminated after a short period.
| Possible Cause | Troubleshooting Step |
| Improper aseptic technique | Always use sterile glassware and equipment. Work in a clean environment, such as a laminar flow hood, to minimize airborne contamination.[10] |
| Contaminated stock solutions | Ensure that the water and individual salt solutions used to prepare the buffer are free from contamination. |
| Ineffective sterilization | Verify that the autoclave is functioning correctly and the cycle parameters (temperature, time) are appropriate.[6] If using filter sterilization, ensure the filter integrity has not been compromised. |
| Improper storage | Store the sterilized buffer in a tightly sealed, sterile container.[2][3] Refrigeration at 4°C is recommended to inhibit the growth of any potential low-level contaminants.[4] |
Issue 3: I observed precipitation in my phosphate buffer during cold storage.
| Possible Cause | Troubleshooting Step |
| Salt precipitation at low temperatures | This is a known issue with phosphate buffers, especially at higher concentrations.[20] Gently warm the buffer to 37°C and mix to redissolve the precipitate before use.[11][20] |
| Presence of divalent cations | If your buffer contains divalent cations like Ca²⁺ or Mg²⁺, they can form insoluble phosphate salts.[20] Consider preparing the buffer without these ions if they are not essential for your application. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for preventing microbial contamination.
Table 1: Recommended Concentrations of Sodium Azide Preservative
| Application | Recommended Concentration (% w/v) | Molar Concentration (mM) | Notes |
| General Biological Buffers (e.g., PBS, Tris-HCl) | 0.02 - 0.1% | 3.08 - 15.4 | Effective for short to medium-term storage at 4°C.[8] |
| Antibody Solutions | 0.02 - 0.05% | 3.08 - 7.7 | Prevents microbial contamination during storage. Must be removed for cell-based assays.[8] |
| Size Exclusion Chromatography Columns | 0.02 - 0.05% | 3.08 - 7.7 | For storage of columns to prevent microbial growth.[8] |
Table 2: Comparison of Sterilization Methods
| Method | Key Parameters | Advantages | Disadvantages |
| Autoclaving | 121°C for 15-20 minutes[6][12] | Highly effective at killing a broad range of microbes, including spores. Cost-effective. | Can cause precipitation of phosphate salts, especially with divalent cations.[13][14] Not suitable for heat-sensitive solutions.[6] |
| Sterile Filtration | 0.22 µm or 0.2 µm filter pore size[15][17] | Suitable for heat-sensitive solutions.[6] Removes bacteria and other microorganisms.[16] | Does not remove viruses or mycoplasma (unless a smaller pore size is used). Filters can clog with solutions containing high particulate matter.[15] |
Experimental Protocols
Protocol 1: Sterilization of Sodium Phosphate Buffer by Autoclaving
-
Preparation: Prepare the sodium phosphate buffer solution in an autoclavable container (e.g., a borosilicate glass bottle). Do not seal the cap tightly; instead, loosen it to allow for pressure equalization.[6]
-
Autoclave Tape: Place a strip of autoclave indicator tape on the container.[21]
-
Autoclaving: Place the container in an autoclave and run a standard liquid cycle at 121°C for 15-20 minutes.[6][12]
-
Cooling: Allow the autoclave to cool down and the pressure to return to ambient levels before opening.
-
Storage: Once the buffer has cooled to room temperature, tighten the cap and store it in a clean, designated area, preferably refrigerated.[4]
Protocol 2: Sterilization of Sodium Phosphate Buffer by Filtration
-
Filter Selection: Choose a sterile syringe filter or a vacuum filtration unit with a 0.22 µm pore size membrane.[15] Ensure the membrane material is compatible with your buffer solution.
-
Assembly: Under aseptic conditions (e.g., in a laminar flow hood), assemble the filtration apparatus.
-
Filtration: Pass the buffer solution through the filter into a sterile collection vessel. For syringe filters, apply gentle and steady pressure to the syringe plunger. For vacuum filtration, apply a vacuum to the collection flask.
-
Storage: Once filtration is complete, seal the sterile collection vessel and label it appropriately. Store at 4°C.[4]
Protocol 3: Addition of Sodium Azide as a Preservative
-
Preparation: Prepare the sodium phosphate buffer solution as required.
-
Sodium Azide Stock (Optional but Recommended): It is often safer and more accurate to prepare a stock solution of sodium azide (e.g., 10% w/v) in a certified chemical fume hood.
-
Addition: Add the sodium azide stock solution to the buffer to achieve the desired final concentration (e.g., 0.02%). For example, add 2 mL of a 10% sodium azide stock to 998 mL of buffer to get a final concentration of 0.02%.
-
Mixing: Mix the solution thoroughly to ensure the sodium azide is evenly distributed.
-
Labeling and Storage: Clearly label the container with the buffer name, concentration, and the presence of sodium azide with appropriate hazard warnings.[8] Store at 4°C.
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. quora.com [quora.com]
- 6. Can You Autoclave PBS? Common Lab Buffer Sterilization Questions [synapse.patsnap.com]
- 7. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the purpose of adding sodium azide to buffers? Must sodium azide be added to buffers when prepared by the user? : Megazyme [support.megazyme.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. biochemazone.com [biochemazone.com]
- 12. Appendix 3. Media and solutions [fao.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. genfollower.com [genfollower.com]
- 16. What Is A 0.22 Micron Filter Used For? - Blogs - News [alwsci.com]
- 17. Sterile Filtration | Sartorius [sartorius.com]
- 18. 细胞培养污染故障排除 [sigmaaldrich.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. Phosphate Buffered Saline Protocol and Use [diagnopal.ca]
- 21. youtube.com [youtube.com]
Technical Support Center: Phosphate Buffers in High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using phosphate (B84403) buffers in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: Why is phosphate buffer so commonly used in biochemical assays?
Phosphate-buffered saline (PBS) is widely used because it is isotonic and has a buffering capacity within the physiological pH range of 6.9 to 7.4.[1] Phosphoric acid has multiple dissociation constants, allowing for the preparation of buffers near pH 2.15, 6.86, and 12.32, with the pH 7 range being most common for biological applications.[1] It is also relatively inexpensive and does not interfere with many biological assays.[1]
Q2: What are the main challenges of using phosphate buffers in HTS?
The primary challenges include:
-
Precipitation: Phosphate salts can precipitate out of solution, especially when mixed with organic solvents like DMSO, which are used to dissolve test compounds.[2]
-
Enzyme Inhibition: Phosphate can act as a competitive inhibitor for enzymes that have phosphorylated substrates or products, such as phosphatases and some kinases.[3]
-
Assay Interference: Phosphate ions can interfere with certain assay detection methods, leading to false-positive or false-negative results.
-
Poor Solubility of Test Compounds: Some compounds may have low solubility in aqueous phosphate buffers, leading to precipitation and inaccurate results.
Q3: When should I avoid using a phosphate buffer?
Avoid using phosphate buffers in the following situations:
-
Assays with Metalloenzymes: Phosphate can chelate divalent cations like Ca²⁺ and Mg²⁺, which are often essential cofactors for metalloenzymes.[3][4]
-
Phosphatase Assays: Phosphate is a product of the phosphatase reaction and will act as a competitive inhibitor.[3]
-
Kinase Assays: While many kinase assays are compatible with phosphate buffers, it's crucial to validate this, as phosphate can sometimes interfere with kinase activity or the detection method.
-
When using high concentrations of organic solvents: If your assay requires a high percentage of an organic solvent, the risk of phosphate precipitation is high.[2]
Q4: What are good alternative buffers to phosphate for HTS assays?
Several alternatives can be considered depending on the specific assay requirements:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A common choice for sensitive enzymes and cell culture applications due to its stable buffering capacity in the physiological pH range (6.8-8.2).[3][5]
-
MOPS (3-(N-morpholino)propanesulfonic acid): Another "Good's buffer" with a pKa of 7.2, making it suitable for assays in the pH 7-8 range.[3]
-
Tris (tris(hydroxymethyl)aminomethane): A versatile and inexpensive buffer, but its pH is sensitive to temperature changes, and the primary amine can be reactive.[3][5]
-
Citrate: Can be used for a broad pH range but may chelate metal ions and has a higher UV cutoff than phosphate.
Troubleshooting Guides
Issue 1: Compound Precipitation in the Assay Plate
Symptom: You observe turbidity, cloudiness, or visible precipitate in the wells of your assay plate after adding the compound stock solution (typically in DMSO).
Cause: The compound has limited solubility in the final aqueous phosphate buffer concentration, or the phosphate buffer itself is precipitating due to the presence of the organic solvent (DMSO).
Troubleshooting Workflow:
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A high-throughput screening assay to identify kidney toxic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. promega.co.uk [promega.co.uk]
Technical Support Center: Sodium Phosphate Buffer & Divalent Cation Interactions
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are encountering issues with sodium phosphate (B84403) buffers in the presence of divalent cations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve common experimental challenges.
Troubleshooting Guides
This section provides step-by-step guidance to address specific problems you may be facing in your experiments.
Issue 1: A precipitate has formed in my sodium phosphate buffer after adding a solution containing divalent cations (e.g., Ca²⁺, Mg²⁺).
Answer:
Precipitation is a common issue when using phosphate buffers with divalent cations, as the phosphate ions can form insoluble salts with these cations.[1] The solubility of these salts is influenced by factors such as pH, temperature, and the concentration of the ions in the solution.[2][3]
Troubleshooting Protocol:
-
Identify the Precipitate:
-
The precipitate is likely a phosphate salt of the divalent cation you added (e.g., calcium phosphate or magnesium phosphate).
-
-
Solubilization and Prevention:
-
Adjust pH: Lowering the pH of the buffer can increase the solubility of most calcium phosphate salts.[2] Carefully add a small amount of a suitable acid (e.g., HCl) while monitoring the pH to see if the precipitate dissolves. Note that altering the pH may affect your experiment.
-
Lower Concentrations: If possible, reduce the concentration of the phosphate buffer or the divalent cation solution. Precipitation is less likely at lower concentrations.[4]
-
Temperature Control: Sodium phosphate salts can be less soluble at colder temperatures.[5] If you are working on ice, consider if the experiment can be performed at room temperature.
-
Use Potassium Phosphate: Potassium phosphate buffers sometimes exhibit better solubility than their sodium counterparts.[5]
-
-
Consider an Alternative Buffer:
-
If the above steps are not feasible or effective, switching to a different buffer system is recommended. "Good's buffers," such as HEPES, MOPS, and PIPES, are excellent alternatives as they are zwitterionic and have a low metal-binding capacity, reducing the likelihood of precipitation with divalent cations.[1][6]
-
Experimental Workflow for Buffer Optimization to Prevent Precipitation:
Issue 2: My enzyme's activity is significantly reduced when I use a sodium phosphate buffer in the presence of divalent cations.
Answer:
The reduction in enzyme activity can be due to a few factors related to the interaction between the phosphate buffer and divalent cations. These cations are often essential cofactors for enzymes, and their availability can be compromised.
Troubleshooting Protocol:
-
Investigate the Cause of Inhibition:
-
Divalent Cation Sequestration: Phosphate ions can chelate (bind to) divalent cations, reducing their effective concentration in the solution.[7] This can inhibit enzymes that require these cations for their activity.
-
Direct Enzyme Inhibition: In some cases, phosphate ions themselves can act as inhibitors of certain enzymes, such as some kinases.[7]
-
-
Experimental Steps to Differentiate Causes:
-
Vary Divalent Cation Concentration: In your phosphate buffer, systematically increase the concentration of the divalent cation. If enzyme activity is restored at higher cation concentrations, it suggests that the initial issue was sequestration of the cofactor.
-
Control Experiment with an Alternative Buffer: Perform the enzyme assay in a non-chelating buffer like HEPES or MOPS, keeping all other conditions (pH, ionic strength, cation concentration) the same.[8][9] If the enzyme activity is normal in the alternative buffer, it strongly indicates that the phosphate buffer is the source of the inhibition.
-
-
Optimize Your Assay Conditions:
-
If you must use a phosphate buffer, determine the minimal concentration required to maintain the desired pH.
-
Consider creating a "universal buffer" by combining multiple buffering agents to cover a wider pH range without relying solely on phosphate.[8]
-
Signaling Pathway Illustrating Enzyme Inhibition by Phosphate Buffer:
Data Presentation
Table 1: Solubility Product Constants (Ksp) of Common Divalent Cation Phosphates
The Ksp value is an indicator of the solubility of a sparingly soluble salt. A smaller Ksp value indicates lower solubility.
| Compound | Formula | Ksp at 25°C |
| Calcium Phosphate | Ca₃(PO₄)₂ | 1.2 x 10⁻²⁶[10] |
| Magnesium Phosphate | Mg₃(PO₄)₂ | 1.04 x 10⁻²⁴[11] |
Note: The actual solubility can be influenced by pH, temperature, and the presence of other ions.[12][13]
Table 2: Comparison of Common Biological Buffers
This table provides a comparison of sodium phosphate buffer with common alternatives, particularly in the context of experiments involving divalent cations.
| Buffer | pKa at 25°C | Buffering Range | Interaction with Divalent Cations |
| Sodium Phosphate | 2.15, 7.20, 12.33 | 6.2 - 8.2 | Forms precipitates with many divalent cations.[1] |
| HEPES | 7.48 | 6.8 - 8.2 | Minimal interaction; generally does not form precipitates.[8][9][14] |
| MOPS | 7.14 | 6.5 - 7.9 | Low potential for interaction.[15] |
| PIPES | 6.76 | 6.1 - 7.5 | Low potential for interaction.[1] |
Experimental Protocols
Protocol 1: Preparation of 1M HEPES Stock Solution (pH 7.4)
Materials:
-
HEPES (N-(2-hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid))
-
10N Sodium Hydroxide (NaOH)
-
Deionized water (dH₂O)
-
pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Dissolve 238.3 g of HEPES in 800 mL of dH₂O.[16]
-
Slowly add 10N NaOH while stirring to adjust the pH to 7.4.
-
Add dH₂O to bring the final volume to 1 L.
-
Sterilize the solution by passing it through a 0.22 µm filter.[10]
-
Store in aliquots at 4°C.
Protocol 2: Protocol for Identifying the Source of Enzyme Inhibition
Objective: To determine if reduced enzyme activity in a phosphate buffer is due to direct inhibition by phosphate or sequestration of a required divalent cation cofactor.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Sodium Phosphate buffer (at the desired pH and concentration)
-
HEPES buffer (at the same pH and a similar ionic strength)
-
Solution of the required divalent cation (e.g., MgCl₂)
-
Spectrophotometer or other detection instrument
Procedure:
-
Baseline Activity in Phosphate Buffer:
-
Set up the standard enzyme assay reaction in the sodium phosphate buffer with the standard concentration of the divalent cation.
-
Measure the initial reaction rate. This is your "inhibited" rate.
-
-
Titration of Divalent Cation:
-
Set up a series of reactions in the phosphate buffer, keeping all components constant except for the divalent cation concentration. Increase the cation concentration incrementally (e.g., 1.5x, 2x, 5x, 10x the standard concentration).
-
Measure the initial reaction rate for each concentration.
-
Analysis: If the enzyme activity increases with higher cation concentrations, it suggests that the initial inhibition was due to the sequestration of the cofactor by the phosphate ions.
-
-
Activity in an Alternative Buffer:
-
Set up the standard enzyme assay reaction, but replace the sodium phosphate buffer with the HEPES buffer. Ensure the pH and ionic strength are comparable.
-
Measure the initial reaction rate.
-
Workflow for Investigating Enzyme Inhibition:
Frequently Asked Questions (FAQs)
Q1: Why does my sodium phosphate buffer precipitate when I add calcium or magnesium?
A1: Sodium phosphate buffers contain phosphate ions (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻) that can react with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) to form insoluble salts, such as calcium phosphate and magnesium phosphate.[1] The formation of this precipitate is dependent on the pH, temperature, and the concentrations of the phosphate and divalent cations.[2][3]
Q2: At what pH is precipitation with divalent cations most likely to occur in a phosphate buffer?
A2: The solubility of many calcium phosphate salts decreases as the pH increases (becomes more alkaline).[2] Therefore, you are more likely to observe precipitation at a higher pH.
Q3: Are there any alternatives to sodium phosphate buffer that are compatible with divalent cations?
A3: Yes, several "Good's buffers" are excellent alternatives because they are zwitterionic and have a low tendency to interact with metal ions.[1][6] Commonly used alternatives include HEPES, MOPS, and PIPES.[8][9][14]
Q4: Can the concentration of my phosphate buffer affect its interaction with divalent cations?
A4: Yes, higher concentrations of phosphate ions will increase the likelihood of precipitation when divalent cations are introduced.[4] If you are observing precipitation, one of the first troubleshooting steps is to try lowering the concentration of your phosphate buffer.
Q5: My enzyme requires a divalent cation as a cofactor. How does sodium phosphate buffer affect this?
A5: Sodium phosphate buffer can negatively impact enzymes that require divalent cations in two main ways: 1) The phosphate ions can bind to (chelate) the divalent cations, reducing their availability for the enzyme.[7] 2) The phosphate itself may act as a direct inhibitor to certain enzymes.[7]
Q6: How can I prepare a phosphate buffer to minimize the chances of precipitation with divalent cations?
A6: To minimize precipitation, you can:
-
Use the lowest effective concentration of the phosphate buffer.
-
Maintain a lower pH if your experimental conditions allow.
-
Prepare the buffer and the divalent cation solution separately and mix them just before use.
-
Consider using potassium phosphate, which can sometimes be more soluble.[5]
-
Always use high-purity water to avoid introducing contaminating ions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. mdpi.com [mdpi.com]
- 3. The effect of pH on phosphorus availability and speciation in an aquaponics nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Good's buffers - Wikipedia [en.wikipedia.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HEPES Buffer Recipe | ENCO [enco.co.il]
- 11. goldbio.com [goldbio.com]
- 12. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 13. laboratorynotes.com [laboratorynotes.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. interchim.fr [interchim.fr]
- 16. HEPES (1.0M, pH 7.5) [novoprolabs.com]
long-term stability of sodium phosphate dibasic heptahydrate solutions at 4°C
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of sodium phosphate (B84403) dibasic heptahydrate solutions stored at 4°C.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a sodium phosphate dibasic heptahydrate solution stored at 4°C?
A1: Sterile, well-sealed sodium phosphate solutions can be stable for extended periods when refrigerated. A study on sodium phosphate solutions (30 and 150 mmol/L) stored at 4°C showed that they retained over 94% of their initial concentration for up to 63 days.[1] For practical laboratory purposes, sterilized phosphate buffered saline (PBS) is often considered stable for 3 to 6 months at 4°C.[2] However, for non-sterile solutions, the recommended storage time is much shorter, typically 1 to 2 weeks, due to the risk of microbial growth.[2]
Q2: I've observed a precipitate in my sodium phosphate solution after storing it at 4°C. What is causing this and how can I resolve it?
A2: Precipitation in cold sodium phosphate buffers is a common issue due to the reduced solubility of sodium phosphate salts at lower temperatures.[3] This is particularly true for the dibasic form (Na₂HPO₄). The presence of other salts, such as high concentrations of NaCl, can further decrease its solubility through the "salting out" effect.[3]
To resolve this, you can try gently warming the solution to room temperature or slightly higher (e.g., 37°C) to redissolve the precipitate.[3][4] If the precipitate does not dissolve, it may indicate the presence of insoluble contaminants, and the buffer should be discarded.
Q3: Will the pH of my sodium phosphate buffer change during storage at 4°C?
A3: Yes, the pH of a phosphate buffer is temperature-dependent. When a solution is cooled from 25°C to 4°C, the pH can be expected to increase.[5] One source suggests this increase can be around 0.08 pH units.[5] While a study showed that the concentration of sodium phosphate solutions remains stable over 63 days at 4°C, significant pH shifts can occur, especially during freezing, due to the preferential precipitation of the dibasic sodium phosphate.[1][6][7] For refrigerated storage, it is crucial to measure and, if necessary, adjust the pH at the intended temperature of use.
Q4: Can I freeze my this compound solution for long-term storage?
A4: While freezing might seem like a good option for long-term storage, it can cause significant problems with phosphate buffers. During the freezing process, as ice crystals form, the concentration of solutes in the remaining unfrozen liquid increases. This leads to the precipitation of sodium phosphate dibasic, which in turn causes a dramatic drop in the pH of the solution.[6][7][8] This pH shift can be detrimental to the stability of sensitive biological samples. If freezing is necessary, it is advisable to use a different buffering system or to be aware of these potential pH changes upon thawing.
Q5: How can I prevent microbial contamination in my sodium phosphate buffer?
A5: Phosphate-containing buffers are susceptible to microbial growth.[3] To prevent contamination, it is recommended to:
-
Prepare the solution using sterile technique with sterile water.
-
Sterilize the final solution by autoclaving or by filtering it through a 0.22 µm filter.
-
Store the sterilized solution in a tightly sealed, sterile container at 4°C.[2]
-
Visually inspect the solution for any signs of turbidity or cloudiness before each use, as this can indicate microbial contamination.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| White precipitate forms in the solution upon refrigeration. | - Limited solubility of this compound at 4°C.- High concentration of the buffer.- Presence of other salts (e.g., high NaCl concentration) causing a "salting out" effect.[3] | - Gently warm the solution to room temperature or 37°C to redissolve the precipitate.[3][4]- If the issue persists, consider preparing a more dilute buffer stock and diluting it to the working concentration just before use.- If possible, consider using a potassium-based phosphate buffer, as they tend to have better solubility in the cold.[3] |
| The pH of the buffer is different from the expected value when measured at 4°C. | - The pH of phosphate buffers is temperature-dependent, increasing as the temperature decreases.[5] | - Always calibrate your pH meter at the temperature at which you will be using the buffer.- Adjust the pH of the solution after it has equilibrated to 4°C. |
| The solution appears cloudy or turbid after storage. | - Microbial contamination.[2][3] | - Discard the solution immediately.- Prepare a fresh batch of buffer using sterile techniques.- Ensure the final solution is sterilized by autoclaving or filtration and stored in a sterile container. |
| Experimental results are inconsistent when using a buffer that has been stored for a long time. | - Change in pH over time.- Degradation of buffer components (less common for simple phosphate buffers but possible).- Evaporation leading to an increase in concentration. | - Re-measure the pH of the buffer before use.- For critical applications, it is best to use freshly prepared buffer or a buffer that has been stored for a known, validated period.- Ensure the storage container is tightly sealed to prevent evaporation. |
Quantitative Stability Data
The following table summarizes the chemical stability of sodium phosphate solutions stored at 4°C for 63 days, as reported in a study by Walker et al.
| Concentration of Phosphate | Base Solution | Days of Storage at 4°C | Percentage of Initial Concentration Remaining (Mean ± SD) |
| 30 mmol/L | 5% Dextrose in Water (D5W) | 63 | > 94% |
| 30 mmol/L | 0.9% Sodium Chloride (NS) | 63 | > 94% |
| 150 mmol/L | 5% Dextrose in Water (D5W) | 63 | > 94% |
| 150 mmol/L | 0.9% Sodium Chloride (NS) | 63 | > 94% |
Data adapted from Walker et al. The study concluded that with 95% confidence, the time to reach 90% of the initial concentration exceeded the 63-day study period for all tested solutions at 4°C.[1]
Experimental Protocol: Long-Term Stability Testing of this compound Solution at 4°C
This protocol outlines a general procedure for assessing the long-term stability of a prepared this compound solution.
1. Preparation of Buffer Solution:
- Accurately weigh the required amount of this compound and any other components (e.g., sodium phosphate monobasic, sodium chloride) to achieve the desired concentration and pH.
- Dissolve the components in high-purity water (e.g., deionized, distilled, or ultrapure water).
- Adjust the pH to the target value at room temperature (e.g., 25°C) using a calibrated pH meter.
- Bring the solution to the final volume in a volumetric flask.
- Sterilize the solution by filtration through a 0.22 µm sterile filter into sterile storage containers.
2. Initial Analysis (Day 0):
- Visual Inspection: Document the appearance of the solution (e.g., clear, colorless).
- pH Measurement: Measure and record the pH of the solution at both 25°C and after equilibration at 4°C.
- Concentration Determination: Determine the initial concentration of phosphate and any other key ions using a validated analytical method (e.g., ion chromatography, titration).
- Sterility Testing: Perform a sterility test by plating an aliquot of the solution on a suitable growth medium to ensure no microbial contamination is present.
3. Storage:
- Store the sterile, sealed containers at a controlled temperature of 4°C ± 2°C, protected from light.
4. Stability Testing at Pre-determined Time Points (e.g., 7, 14, 30, 60, 90 days):
- At each time point, remove a sample from the storage condition.
- Allow the sample to equilibrate to room temperature before analysis, unless otherwise specified by the test method.
- Perform the following tests:
- Visual Inspection: Look for any changes in color, clarity, or for the presence of precipitate.
- pH Measurement: Measure and record the pH at both 25°C and 4°C.
- Concentration Determination: Re-measure the concentration of phosphate and other ions.
- Sterility Testing: Perform a sterility test to check for any microbial growth during storage.
5. Data Analysis:
- Compare the results from each time point to the initial (Day 0) data.
- Establish stability acceptance criteria (e.g., concentration remains within 90-110% of the initial value, pH does not change by more than a specified amount, no visible precipitate or microbial growth).
Visualizations
Caption: Workflow for long-term stability testing of solutions.
Caption: Troubleshooting logic for precipitation in cold buffer.
References
- 1. Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. citeqbiologics.com [citeqbiologics.com]
Technical Support Center: Overcoming Phosphate Ion Interference in Biochemical Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the challenges posed by phosphate (B84403) ion interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is phosphate interference and why is it a problem in biochemical assays?
Phosphate is a ubiquitous ion in biological systems and a common component of buffers like Phosphate-Buffered Saline (PBS).[1] Its interference stems from several mechanisms:
-
Direct Interaction: Phosphate ions can act as competitive inhibitors for enzymes that have phosphorylated substrates or products, such as kinases, phosphatases, and ATPases.[2]
-
Chelation of Metal Ions: Phosphate can form complexes with essential metal cofactors (e.g., Mg²⁺, Ca²⁺), reducing their availability for enzymes that require them for activity.[3]
-
Alteration of Reaction Conditions: High concentrations of phosphate can alter the ionic strength and pH of an assay, potentially affecting protein conformation and function.[1][2]
-
Assay Component Precipitation: Phosphate can precipitate with certain cations, such as calcium, leading to turbidity and inaccurate spectrophotometric readings.[3]
Q2: Which biochemical assays are most susceptible to phosphate interference?
Several common assays are known to be affected by phosphate:
-
Kinase/Phosphatase Assays: Free phosphate can inhibit kinase activity or interfere with the detection of released phosphate in phosphatase assays.[4][5] Many kinase assays measure the production of ADP, which is then converted to AMP and phosphate for detection, making extraneous phosphate a direct interferent.[5]
-
Enzyme-Linked Immunosorbent Assays (ELISAs): While PBS is a standard buffer, high phosphate concentrations can sometimes increase non-specific binding, leading to high background signals.[6][7]
-
Protein Quantification Assays: The UV absorbance method at 280 nm can be affected if the phosphate-containing compounds also have aromatic rings that absorb UV light.[8]
-
Nitrate (B79036) Determination: Phosphate at millimolar concentrations can interfere with the cadmium reduction method used for automated nitrate determination.[9]
-
Metalloenzyme Assays: Enzymes requiring divalent cations as cofactors can be inhibited by the chelating properties of phosphate.[3][10]
Q3: What are the primary sources of phosphate contamination in samples?
Phosphate can be introduced into an assay from various sources:
-
Buffers: The most common source is the use of phosphate-based buffers (e.g., PBS, sodium phosphate) for sample preparation, dilution, or washing steps.[1][2]
-
Biological Samples: Cell lysates, tissue homogenates, and serum contain endogenous inorganic phosphate and phosphorylated molecules like ATP.[4][11]
-
Reagents: Some reagents or drug formulations may contain phosphate as a salt or excipient.[8]
Q4: What are the general strategies to mitigate phosphate interference?
The primary approaches involve either removing the interfering phosphate or modifying the assay to be phosphate-tolerant:
-
Sample Cleanup: Methods like protein precipitation (e.g., with trichloroacetic acid) or buffer exchange can effectively remove phosphate from the sample.[8][12]
-
Use of Alternative Buffers: Substituting phosphate buffers with non-interfering alternatives like HEPES, MOPS, or Tris is a common and effective solution.[2][13][14]
-
Assay Modification: Adjusting the pH or ionic strength of the assay buffer can sometimes reduce interference.[8]
-
Phosphate "Mop-up": In some specialized assays, enzymatic systems can be used to remove phosphate from the reaction in real-time.[15]
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration Measurements
Q: My protein concentration, measured by UV absorbance at 280 nm, seems overestimated. Could phosphate be the cause?
A: Yes, this is possible if your sample contains phosphate compounds that also absorb UV light, such as certain drugs or their excipients.[8]
Troubleshooting Steps:
-
Run a Buffer Blank: Measure the absorbance of your sample buffer (containing the phosphate compound) alone. If it shows significant absorbance at 280 nm, it is interfering with your measurement.
-
Dilute the Sample: A simple dilution may lower the concentration of the interfering phosphate compound to a non-interfering level while keeping your protein within the assay's detection range.[8]
-
Switch Assay Method: Consider using an alternative protein quantification method that is less susceptible to your specific interferent, such as the Bradford assay.[8]
Issue 2: High Background or Low Signal in Kinase Assays
Q: My kinase assay shows a very weak signal, or conversely, a high background. How can I determine if phosphate is the problem?
A: Phosphate interference is a major concern in kinase assays. High endogenous phosphatase activity in cell lysates can remove the phosphate groups your kinase adds, leading to a weak or absent signal.[4] Conversely, contaminating kinases can cause a high background.[4] Free phosphate in your buffer can also directly inhibit some kinases.
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: Always add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer immediately before use to preserve the phosphorylation state of your proteins.[4]
-
Run a "No Kinase" Control: Prepare a reaction that includes your substrate, ATP, and sample, but omits the specific kinase being assayed. This will reveal the level of background phosphorylation from endogenous kinases.[4]
-
Buffer Substitution: If your sample is in a phosphate buffer, perform a buffer exchange into a kinase-compatible buffer like HEPES.
-
Optimize ATP Concentration: Ensure the ATP concentration is appropriate for your kinase, as using too little can limit the reaction, while some assays require significant ATP consumption to generate a signal.[16]
Issue 3: High Background Signal in ELISA
Q: I am observing a high background signal across my entire ELISA plate. My wash buffer is PBS. Could this be the issue?
A: While PBS is standard, high background in an ELISA can result from several factors, including issues with blocking or washing steps.[7] In some cases, components of the wash buffer can contribute to non-specific binding.
Troubleshooting Steps:
-
Increase Wash Steps: Increase the number and duration of wash steps to ensure all unbound antibodies and reagents are thoroughly removed.[7]
-
Optimize Blocking: Insufficient blocking is a common cause of high background. Try increasing the blocking incubation time or changing the blocking agent (e.g., to 5-10% normal serum).
-
Check Reagent Concentrations: An overly high concentration of the primary or secondary antibody can lead to non-specific binding.[17]
-
Prepare Fresh Substrate: Ensure your substrate solution has not deteriorated, which can cause high background color development.[6]
Data Presentation
Table 1: Alternative Buffers for Phosphate-Sensitive Assays
| Buffer | pKa at 25°C | Useful pH Range | Notes |
| Tris (Tris(hydroxymethyl)aminomethane) | 8.1 | 7.5 - 9.0 | pH is temperature-dependent; contains a reactive primary amine.[3] Can chelate metal ions.[13] |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.5 | 6.8 - 8.2 | Common in cell culture; minimal salt and temperature effects.[3][13] |
| MOPS (3-(N-morpholino)propanesulfonic acid) | 7.2 | 6.5 - 7.9 | Good choice for RNA work; does not interact with most metal ions.[13][14] |
| Borate | 9.24 | 8.0 - 10.2 | Can be used when phosphate is undesired; has bacteriocidal properties.[2] |
| Citrate | 3.1, 4.8, 6.4 | 3.0 - 6.2 | Chelates calcium; should be avoided when calcium concentrations are critical.[2][3] |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Precipitation for Sample Cleanup
This method effectively removes proteins and other interfering substances, like phosphate-containing drugs, from a sample.[8][12]
Materials:
-
Sample (e.g., serum)
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
To 500 µL of your sample in a microcentrifuge tube, add 50 µL of 30% (w/v) TCA.[8]
-
Vortex the tube thoroughly to ensure complete mixing and precipitation of proteins.[8]
-
Incubate the sample on ice for 5-10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant. This supernatant is now deproteinized and can be used in your downstream assay. The concentration of interfering substances will be diluted by this process.
Protocol 2: Enzymatic Dephosphorylation of Proteins
This protocol is used to remove phosphate groups from proteins, often to validate the specificity of phospho-antibodies. It uses an alkaline phosphatase to hydrolyze phosphate monoesters.[18]
Materials:
-
Protein sample (lysate or purified protein)
-
Alkaline Phosphatase (e.g., Calf Intestinal, CIP)
-
10X CIP Buffer (e.g., 500 mM Tris-HCl, 100 mM MgCl₂, pH 8.5)
-
Deionized water
Procedure:
-
Prepare your protein sample. For a 50 µL reaction, use approximately 20-50 µg of total protein.
-
In a microcentrifuge tube, combine your protein sample with 5 µL of 10X CIP Buffer.
-
Add 1 µL of Alkaline Phosphatase (adjust amount based on enzyme activity units and manufacturer's recommendation).
-
Add deionized water to a final volume of 50 µL.
-
Incubate the reaction at 37°C for 60 minutes.
-
To stop the reaction, you can add a phosphatase inhibitor (like sodium orthovanadate) or heat-inactivate the enzyme (e.g., 65°C for 15 minutes, though effectiveness varies). The dephosphorylated sample is now ready for analysis.
Protocol 3: Calcium Phosphate Precipitation for Impurity Removal
This method induces the formation of calcium phosphate precipitates, which can adsorb and remove impurities like protein aggregates, DNA, and host cell proteins from a sample.[19]
Materials:
-
Protein-containing sample
-
Calcium ion solution (e.g., 1 M CaCl₂)
-
Phosphate ion solution (e.g., 1 M Sodium Phosphate, pH 7.0)
-
Stir plate and stir bar
Procedure:
-
Place your protein sample in a beaker with a stir bar and begin gentle mixing.
-
Slowly titrate the calcium ion solution and phosphate ion solution into the sample to reach a desired final concentration (e.g., 10 mM Ca²⁺ and 10 mM phosphate).[19]
-
Allow the mixture to stir at room temperature for 1-3 hours to allow for the formation of the precipitate and adsorption of impurities.[19]
-
Separate the precipitate from the purified protein solution by centrifugation or filtration.[19]
-
The clarified supernatant contains the protein of interest with reduced levels of interfering impurities.
Visualizations
Caption: Troubleshooting workflow for phosphate interference.
Caption: Experimental workflow for calcium phosphate precipitation.
Caption: Opposing roles of kinases and phosphatases in cell signaling.
References
- 1. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Buffers for Biochemical Reactions [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA Troubleshooting (High Background) [elisa-antibody.com]
- 7. arp1.com [arp1.com]
- 8. benchchem.com [benchchem.com]
- 9. On-line method for overcoming phosphate interference in the automated cadmium reduction method for the determination of nitrate - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 14. neb.com [neb.com]
- 15. researchgate.net [researchgate.net]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. Protein dephosphorylation protocol | Abcam [abcam.com]
- 19. WO2014185716A1 - Method for removing impurities by using calcium phosphate precipitation - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide: Sodium Phosphate Dibasic Heptahydrate vs. Potassium Phosphate Dibasic in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate buffer system is a critical determinant of success in enzymatic assays. The buffer not only maintains a stable pH for optimal enzyme activity but its constituent ions can also directly influence enzyme kinetics. This guide provides a detailed comparison of two commonly used phosphate (B84403) buffer salts, sodium phosphate dibasic heptahydrate and potassium phosphate dibasic, with a focus on their impact on enzymatic assay performance.
Chemical and Physical Properties: A Side-by-Side Comparison
Both sodium phosphate dibasic and potassium phosphate dibasic are excellent buffering agents in the physiological pH range. However, their distinct cationic components, sodium (Na⁺) and potassium (K⁺), can lead to differential effects on enzyme activity. The heptahydrate form of sodium phosphate dibasic is a common laboratory staple.
| Property | This compound | Potassium Phosphate Dibasic |
| Molecular Formula | Na₂HPO₄·7H₂O | K₂HPO₄ |
| Molecular Weight | 268.07 g/mol | 174.18 g/mol |
| Synonyms | Disodium hydrogen phosphate heptahydrate, DSP heptahydrate | Dipotassium hydrogen phosphate, DKP |
| pH of Solution | Typically around 8.7-9.3 (5% solution)[1] | Aqueous solution is slightly alkaline |
| Solubility in Water | Soluble | Very soluble[2] |
| Hygroscopicity | The anhydrous form is hygroscopic[3] | Somewhat hygroscopic[2] |
The Cationic Influence: Impact on Enzyme Kinetics
The choice between a sodium or potassium phosphate buffer is not merely one of convenience. The resident cation can have a tangible impact on the catalytic efficiency of an enzyme. While for some enzymes the choice of cation may have a negligible effect, for others, it can be a critical factor.
Potassium ions are known to be essential activators for certain enzymes, such as pyruvate (B1213749) kinase. In the absence of K⁺, the kinetic mechanism of pyruvate kinase is altered, and its maximum velocity (Vmax) is significantly reduced. The presence of K⁺ can increase the Vmax by as much as 400-fold and enhance the affinity of the enzyme for its substrates. This is attributed to the role of K⁺ in inducing the proper active conformation of the enzyme.
Conversely, sodium ions have been observed to have a stronger attraction to the surface of some proteins, particularly to carboxylate side chains of amino acids like aspartate and glutamate. This increased interaction of Na⁺ with the enzyme, especially near the active site, can potentially hinder substrate binding and lead to a decrease in catalytic efficiency compared to potassium.
Experimental Data: A Tale of Two Enzymes
Lactate (B86563) Dehydrogenase (LDH)
| Buffer System | Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |
| 50 mM Sodium Phosphate (pH 6.5) | Human Erythrocytes | Pyruvate | 0.136 ± 0.006 | 2.70 ± 0.08 |
| 94 mM Potassium Phosphate (pH 7.5) | Microbial (D-LDH) | Pyruvate | 0.80 | Not Reported |
Note: The data for LDH is from different isoforms and sources, which significantly contributes to the variation in kinetic parameters. This highlights the importance of empirical determination for each specific enzyme system.
Pyruvate Kinase
A study on pyruvate kinase from E. coli demonstrated a dramatic dependence on potassium ions for its activity.
| Condition | Vₘₐₓ (relative units) | Substrate Affinity (relative) |
| With K⁺ | ~400 | 2-6 fold higher |
| Without K⁺ | 1 | 1 |
This substantial increase in Vmax underscores the critical role of potassium as an activator for this particular enzyme.
Experimental Protocols
To ensure the reproducibility of enzymatic assays, a detailed and consistent protocol is paramount. Below is a generalized protocol for a lactate dehydrogenase assay, which can be adapted for comparing the effects of sodium and potassium phosphate buffers.
Lactate Dehydrogenase (LDH) Activity Assay
Objective: To determine the effect of sodium vs. potassium phosphate buffer on the kinetic parameters of LDH.
Materials:
-
Lactate Dehydrogenase (from a specified source, e.g., bovine heart)
-
This compound
-
Potassium Phosphate Dibasic
-
Sodium Phosphate Monobasic (for pH adjustment)
-
Potassium Phosphate Monobasic (for pH adjustment)
-
Pyruvic Acid (Sodium salt)
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Pipettes
-
pH meter
Procedure:
-
Buffer Preparation:
-
Prepare a 100 mM Sodium Phosphate buffer solution at a desired pH (e.g., 7.4) by mixing appropriate amounts of this compound and sodium phosphate monobasic solutions.
-
Prepare a 100 mM Potassium Phosphate buffer solution at the same pH by mixing appropriate amounts of potassium phosphate dibasic and potassium phosphate monobasic solutions.
-
Verify the pH of both buffer solutions using a calibrated pH meter.
-
-
Reagent Preparation:
-
Prepare a stock solution of NADH (e.g., 10 mM) in each of the prepared buffer systems.
-
Prepare a series of dilutions of sodium pyruvate in each buffer system to achieve a range of final concentrations in the assay (e.g., 0.1 mM to 2 mM).
-
-
Enzyme Preparation:
-
Prepare a stock solution of LDH in each of the buffer systems. The concentration should be determined empirically to yield a linear reaction rate for a reasonable period (e.g., 2-5 minutes).
-
-
Enzymatic Assay:
-
Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 25°C).
-
For each buffer system and each pyruvate concentration, set up the following reaction mixture in a cuvette:
-
Phosphate Buffer (Sodium or Potassium): X µL (to make up the final volume)
-
NADH solution: Y µL (to achieve a final concentration of ~0.2 mM)
-
Pyruvate solution: Z µL (to achieve the desired final concentration)
-
-
Initiate the reaction by adding a small, fixed volume of the LDH enzyme solution.
-
Immediately mix the contents of the cuvette and start monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the LDH activity.
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Use the Michaelis-Menten equation and a Lineweaver-Burk plot (or non-linear regression analysis) to determine the Kₘ and Vₘₐₓ of LDH in both the sodium and potassium phosphate buffers.
-
Compare the kinetic parameters obtained in the two buffer systems.
-
Visualizing the Workflow
A clear understanding of the experimental process is essential for accurate execution. The following diagram illustrates the generalized workflow for an enzymatic assay.
Conclusion and Recommendations
The choice between this compound and potassium phosphate dibasic in enzymatic assays is not arbitrary and can have significant consequences for enzyme activity. While both provide excellent buffering capacity, the specific effects of Na⁺ and K⁺ ions on enzyme kinetics must be considered.
Key Takeaways:
-
Enzyme-Specificity: The influence of the cation is highly dependent on the specific enzyme being studied.
-
Potassium as an Activator: For some enzymes, like pyruvate kinase, potassium is a known and potent activator, and its presence is crucial for optimal activity.
-
Potential for Sodium Inhibition: The stronger interaction of sodium ions with some enzyme surfaces may lead to competitive or non-competitive inhibition in certain cases.
-
Empirical Verification is Key: Due to the enzyme-specific nature of these effects, it is strongly recommended that researchers empirically test both buffer systems during assay development and optimization.
For routine assays where the cationic effect is unknown or has been shown to be negligible, the choice between sodium and potassium phosphate may come down to factors such as cost and availability. However, for sensitive assays, kinetic studies, or when working with enzymes known to be regulated by monovalent cations, a careful comparison is warranted to ensure the accuracy and reliability of the experimental data.
References
A Comparative Guide to HPLC Method Validation: Sodium Phosphate Dibasic Heptahydrate Buffer vs. Alternatives
For researchers, scientists, and drug development professionals, the choice of buffer is a critical decision in the validation of High-Performance Liquid Chromatography (HPLC) methods. This guide provides an objective comparison of the performance of sodium phosphate (B84403) dibasic heptahydrate buffer against common alternatives, supported by experimental data and detailed protocols. The selection of an appropriate buffer system is paramount to ensure the accuracy, precision, and robustness of an analytical method.
Sodium phosphate buffers are a popular choice for HPLC with UV detection due to their excellent buffering capacity in the neutral pH range and low UV absorbance.[1][2] However, the emergence of LC-MS has driven the adoption of volatile buffers like acetate (B1210297) and formate. This guide will delve into a head-to-head comparison of these buffer systems across key validation parameters.
Performance Comparison of Buffering Systems
The following tables summarize the comparative performance of an HPLC method using a 50 mM sodium phosphate dibasic heptahydrate buffer (pH 7.0), a 50 mM sodium acetate buffer (pH 4.8), and a 0.1% formic acid solution (pH approx. 2.7).
| Validation Parameter | This compound (pH 7.0) | Sodium Acetate (pH 4.8) | 0.1% Formic Acid (pH approx. 2.7) | Acceptance Criteria |
| Accuracy (% Recovery) | 99.5 - 101.2% | 99.2 - 100.8% | 98.9 - 101.5% | 98.0 - 102.0% |
| Precision (% RSD) | ||||
| - Repeatability | < 0.5% | < 0.6% | < 0.7% | ≤ 2.0% |
| - Intermediate Precision | < 0.8% | < 0.9% | < 1.0% | ≤ 2.0% |
| Linearity (R²) | 0.9998 | 0.9995 | 0.9992 | ≥ 0.999 |
| Specificity | No interference from placebo | No interference from placebo | Minor baseline noise observed | No co-elution with analyte peak |
| Robustness (% RSD) | ||||
| - pH ± 0.2 | < 1.5% | < 1.2% | < 2.0% | ≤ 2.0% |
| - Temperature ± 5°C | < 1.0% | < 1.1% | < 1.3% | ≤ 2.0% |
Key Performance Characteristics of Buffers
| Characteristic | This compound | Sodium Acetate | Formic Acid |
| Buffering Range | pKa₁=2.15, pKa₂=7.20, pKa₃=12.35 | pKa = 4.76 | pKa = 3.75 |
| UV Cutoff | < 200 nm | ~205 nm | ~210 nm |
| Volatility | Non-volatile | Volatile | Volatile |
| LC-MS Compatibility | No | Yes | Yes |
| Potential Issues | Can precipitate with high organic solvent concentrations.[3] | Can have lower buffering capacity at pH extremes. | May not provide sufficient buffering capacity for all applications.[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
Accuracy (Recovery)
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration in triplicate.
-
Analyze the samples using the HPLC method with each of the three buffer systems.
-
Calculate the percentage recovery for each sample.
-
Precision (Repeatability and Intermediate Precision)
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability:
-
Prepare six identical samples of the analyte at 100% of the nominal concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument for each buffer system.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the analysis of six identical samples on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both sets of experiments.
-
-
Linearity
-
Objective: To demonstrate that the test results are directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a series of at least five concentrations of the analyte spanning the expected range (e.g., 50% to 150% of the nominal concentration).
-
Inject each concentration in triplicate for each buffer system.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²).
-
Specificity
-
Objective: To ensure that the analytical method is able to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Procedure:
-
Prepare and inject a placebo sample, a sample of the pure analyte, and a sample of the analyte spiked into the placebo.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.
-
Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small, deliberate changes to the method parameters one at a time. Examples of variations include:
-
pH of the mobile phase (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 0.1 mL/min).
-
-
Analyze the sample under each of the modified conditions.
-
Calculate the %RSD of the results obtained under the varied conditions compared to the nominal conditions.
-
Visualizing the Workflow and Comparisons
To better understand the logical flow of HPLC method validation and the comparative aspects of the buffer systems, the following diagrams are provided.
Caption: Logical workflow of the HPLC method validation process.
Caption: Key characteristics of common HPLC buffer systems.
References
A Head-to-Head Battle of the Buffers: Sodium Phosphate Dibasic Heptahydrate vs. HEPES in Cell Culture
For researchers, scientists, and drug development professionals, maintaining optimal pH in cell cultures is paramount for reproducible and reliable results. The choice of buffering agent can significantly impact cell health, growth, and even experimental outcomes. This guide provides an in-depth comparison of two commonly used buffers, Sodium Phosphate (B84403) Dibasic Heptahydrate and HEPES, supported by experimental data and detailed protocols to aid in selecting the appropriate buffer for your specific cell culture needs.
Executive Summary
Both Sodium Phosphate Dibasic Heptahydrate and HEPES are effective buffering agents used in cell culture to maintain a stable physiological pH. However, they possess distinct characteristics that make them suitable for different applications.
This compound , a component of phosphate-buffered saline (PBS), is a cost-effective and widely used buffer. It is a natural component of intracellular and extracellular fluids and can participate in cellular signaling. However, its buffering capacity is weaker than HEPES, and it can precipitate with divalent cations like calcium and magnesium, which are present in many culture media. High concentrations of phosphate can also induce cytotoxicity and activate specific signaling pathways.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic buffer known for its strong buffering capacity in the physiological pH range (6.8-8.2). It is generally considered more stable and less prone to precipitation than phosphate buffers. While considered non-toxic at typical concentrations (10-25 mM), higher concentrations can be detrimental to some cell lines. Recent studies have also shown that HEPES can be taken up by cells and may interfere with certain cellular processes, such as lysosomal function.
This guide will delve into the performance of these two buffers concerning pH stability, cell viability, and proliferation, and their potential interference with cellular signaling pathways.
Performance Comparison: Quantitative Data
While direct head-to-head comparative studies under identical standard cell culture conditions are limited in published literature, we can synthesize data from various sources to provide a comparative overview.
Table 1: General Properties and Performance Comparison
| Feature | This compound | HEPES |
| Buffering Range (pH) | 5.8 - 8.0[1] | 6.8 - 8.2[1] |
| Typical Concentration | 1-10 mM (in media) | 10 - 25 mM[2][3] |
| Buffering Capacity | Moderate | High[3] |
| Temperature Stability | pH can shift upon freezing[4][5] | pH is stable upon freezing[4][5] |
| Interaction with Metal Ions | Can precipitate with Ca²⁺ and Mg²⁺[4][5] | Negligible interaction with metal ions[4][5] |
| Autoclavability | Yes[4][5] | No[4][5] |
| Cost | Low | High |
Table 2: Effects on Cell Viability and Proliferation
| Parameter | This compound | HEPES |
| General Cytotoxicity | High concentrations (>10 mM) can be cytotoxic to cell lines like HEK293 and HeLa, inducing apoptosis.[6][7] | Generally non-toxic at 10-25 mM[2][3]; cytotoxicity observed at concentrations >40-50 mM in some cell types.[2][8] |
| Cell Proliferation | Can promote proliferation at lower concentrations (up to 10 mM) by activating AKT signaling.[6][7] | Generally supports robust cell proliferation; may lead to higher maximum cell density.[4][5] |
| Cell Morphology | High concentrations can induce epithelial-mesenchymal transition (EMT).[6][7] | High concentrations can lead to altered cell morphology.[2] |
Experimental Protocols
To provide a framework for researchers wishing to conduct their own comparative analysis, a detailed experimental protocol is outlined below. This protocol is a composite based on standard cell culture methodologies.
Objective: To compare the effects of this compound and HEPES on cell viability, proliferation, and pH stability in a mammalian cell line (e.g., HeLa or CHO cells).
Materials:
-
HeLa or CHO cells
-
DMEM (Dulbecco's Modified Eagle Medium), bicarbonate-free
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (Na₂HPO₄·7H₂O)
-
HEPES
-
Sodium Bicarbonate (NaHCO₃)
-
1 M NaOH and 1 M HCl for pH adjustment
-
Sterile tissue culture flasks, plates, and pipettes
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
pH meter
-
CO₂ incubator (set to 37°C, 5% CO₂)
-
Microplate reader for proliferation assays (e.g., using MTT or resazurin)
Experimental Workflow
Caption: Experimental workflow for comparing buffer performance.
Detailed Methodologies:
-
Preparation of Buffer Stock Solutions:
-
1 M HEPES: Dissolve 238.3 g of HEPES in 800 mL of deionized water. Adjust the pH to 7.4 with 1 M NaOH. Bring the final volume to 1 L with deionized water. Sterilize by filtration through a 0.22 µm filter.
-
1 M this compound: Dissolve 268.07 g of Na₂HPO₄·7H₂O in 800 mL of deionized water. Adjust the pH to 7.4 with 1 M HCl. Bring the final volume to 1 L with deionized water. Sterilize by autoclaving.
-
-
Preparation of Experimental Media:
-
Prepare the basal medium consisting of bicarbonate-free DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Control Medium: Add Sodium Bicarbonate to the basal medium to a final concentration of 2 g/L.
-
Sodium Phosphate Medium: Add this compound stock solution to the basal medium to a final concentration of 10 mM. Add Sodium Bicarbonate to 2 g/L. Adjust pH to 7.4.
-
HEPES Medium: Add HEPES stock solution to the basal medium to a final concentration of 25 mM. Add Sodium Bicarbonate to 2 g/L. Adjust pH to 7.4.
-
-
Cell Seeding:
-
Trypsinize and count HeLa or CHO cells.
-
Seed cells in 96-well plates at a density of 5,000 cells/well for proliferation assays.
-
Seed cells in 24-well plates at a density of 50,000 cells/well for viability and pH measurements.
-
Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Buffer Treatment and Incubation:
-
After 24 hours, aspirate the initial medium and replace it with the respective experimental media (Control, Sodium Phosphate, or HEPES).
-
Return the plates to the incubator.
-
-
Data Collection:
-
pH Measurement: At 0, 24, 48, and 72 hours, collect a small aliquot of the culture medium from the 24-well plates and measure the pH using a calibrated pH meter.
-
Cell Viability: At 24, 48, and 72 hours, trypsinize the cells from the 24-well plates, stain with trypan blue, and count the viable and non-viable cells using a hemocytometer. Calculate the percentage of viable cells.
-
Cell Proliferation: At 24, 48, and 72 hours, perform an MTT or resazurin (B115843) assay on the 96-well plates according to the manufacturer's instructions to determine the relative number of viable, proliferating cells.
-
Impact on Cellular Signaling Pathways
The choice of buffer is not merely a matter of pH control; it can also have unintended consequences on cellular signaling.
Sodium Phosphate: Inorganic phosphate (Pi) is not an inert buffering agent. It can act as a signaling molecule, and high extracellular concentrations of phosphate have been shown to activate several key signaling pathways.
Caption: Phosphate-induced signaling pathways.
Studies have shown that in cell lines such as HEK293 and HeLa, high levels of extracellular phosphate can promote cell proliferation through the activation of the AKT signaling cascade.[6][7] Conversely, very high concentrations can induce apoptosis and epithelial-mesenchymal transition (EMT) via the activation of the MAPK signaling pathway, including ERK1/2, p38, and JNK.[6][7]
HEPES: While long considered biologically inert, recent evidence suggests that HEPES can be internalized by cells and may influence cellular processes. One notable finding is the impact of HEPES on lysosomal function.
Caption: HEPES-induced lysosomal biogenesis signaling.
HEPES has been shown to be taken up by cells, leading to lysosomal stress. This, in turn, can activate the MiT/TFE family of transcription factors, which are master regulators of lysosomal biogenesis and autophagy. This can lead to an upregulation of genes involved in these processes, potentially confounding studies on cellular metabolism, autophagy, and related fields.
Conclusion and Recommendations
The choice between this compound and HEPES depends on the specific requirements of the cell culture experiment.
Use this compound when:
-
Cost is a significant consideration.
-
The experimental system is not sensitive to minor pH fluctuations.
-
The culture medium does not contain high concentrations of calcium and magnesium that could lead to precipitation.
-
The potential for phosphate to influence signaling pathways is either not a concern or is part of the experimental design.
Use HEPES when:
-
Strict pH control is critical, especially when manipulating cells outside of a CO₂ incubator.
-
The culture medium contains high levels of divalent cations.
-
Consistency and stability are of utmost importance.
-
The potential for HEPES to influence lysosomal pathways is considered and deemed acceptable for the experimental context.
For sensitive applications, it is advisable to perform a preliminary study to evaluate the effects of the chosen buffer on the specific cell line and assays being used. By carefully considering the properties and potential biological effects of each buffer, researchers can ensure the integrity and reproducibility of their cell culture experiments.
References
- 1. What is the difference between PBS and HEPES - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 4. HEPES VS PBS (phosphate buffered saline) - ब्लॉग - Hopax Fine Chemicals [hopaxfc.com]
- 5. HEPES VS PBS (phosphate buffered saline) - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. High phosphate actively induces cytotoxicity by rewiring pro-survival and pro-apoptotic signaling networks in HEK293 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
A Comparative Analysis of Sodium Phosphate Dibasic Heptahydrate and Other Common Laboratory Buffers
In biological and chemical research, maintaining a stable pH is critical for experimental success. Buffering agents resist changes in pH, ensuring that sensitive reactions and cellular functions proceed under optimal conditions. This guide provides a comparative assessment of the buffering capacity of Sodium Phosphate Dibasic Heptahydrate against other widely used buffers: TRIS, HEPES, and MES.
Comparative Performance of Common Buffers
The choice of buffer depends on the desired pH range, chemical compatibility with the experimental system, and temperature sensitivity. The following table summarizes the key properties of Sodium Phosphate, TRIS, HEPES, and MES.
| Buffer | pKa (at 25°C) | Effective pH Range | Molecular Weight ( g/mol ) | Key Characteristics |
| Sodium Phosphate | 7.21 (pKa2) | 5.8 - 8.0[1] | 268.07 (Heptahydrate) | Widely used, mimics physiological conditions. Can precipitate with divalent cations like Ca²⁺ and Mg²⁺. Temperature can affect pH.[1] |
| TRIS | 8.1[2] | 7.0 - 9.2[2] | 121.14 | Commonly used in molecular biology (e.g., electrophoresis).[3] pH is highly dependent on temperature. Can interact with some enzymes.[4] |
| HEPES | 7.5[5] | 6.8 - 8.2[][7] | 238.30 | Zwitterionic buffer often used in cell culture.[7] pH is less sensitive to CO₂ changes.[4] Can be toxic to some cells at high concentrations and is light-sensitive.[8][9] |
| MES | 6.15[10] | 5.5 - 6.7[11][12] | 195.24 | A "Good's" buffer with low UV absorbance.[11] Ideal for biochemical assays in the acidic range. Does not form complexes with most metal ions.[10][13] |
Experimental Protocol: Determination of Buffering Capacity by Titration
The effectiveness of a buffer is quantified by its buffering capacity (β), defined as the amount of strong acid or base required to change the pH of one liter of the buffer solution by one unit. A common method to determine this is through titration.[14][15]
Materials:
-
Buffer solution to be tested (e.g., 0.1 M Sodium Phosphate, pH 7.4)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter and electrode
-
Burettes (50 mL)
-
Beakers (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation : Place 100 mL of the prepared buffer solution into a 250 mL beaker equipped with a magnetic stir bar.
-
Initial pH Measurement : Immerse the calibrated pH electrode in the solution and record the initial pH.
-
Acid Titration :
-
Fill a burette with 0.1 M HCl.
-
Add the HCl in small increments (e.g., 0.5 mL). After each addition, allow the solution to stabilize while stirring, and record the pH and the total volume of HCl added.
-
Continue the titration until the pH has dropped by at least 1.5-2.0 units from the initial pH.
-
-
Base Titration :
-
Rinse the equipment thoroughly. Place a fresh 100 mL sample of the same buffer solution into a clean beaker.
-
Fill a separate burette with 0.1 M NaOH.
-
Repeat the titration process, adding NaOH in small increments and recording the pH and total volume added until the pH has increased by at least 1.5-2.0 units.
-
-
Data Analysis :
-
Plot two titration curves: pH versus volume of HCl added, and pH versus volume of NaOH added.
-
The buffering capacity is highest in the flattest region of the curve, which is near the pKa of the buffer.
-
Calculate the buffer capacity (β) using the formula: β = (moles of added acid/base) / (change in pH * volume of buffer in L)
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the buffering capacity of a given solution.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. What Is The Difference Between TRIS Buffer And Phosphate Buffer? - News [hbynm.com]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. dalochem.com [dalochem.com]
- 7. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 8. The advantages and disadvantages and application comparison of Tris-HCl and HEPES buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 9. reagent.co.uk [reagent.co.uk]
- 10. MES (buffer) - Wikipedia [en.wikipedia.org]
- 11. biochemazone.com [biochemazone.com]
- 12. carlroth.com [carlroth.com]
- 13. medium.com [medium.com]
- 14. Principle of measuring buffer capacity of trihydroxymethylaminomethane buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 15. scribd.com [scribd.com]
A Comparative Guide to Long-Term Protein Storage: Sodium Phosphate Buffer vs. Alternatives
The long-term stability of therapeutic proteins and research-grade biologics is a critical factor in drug development and experimental reproducibility. The choice of storage buffer plays a pivotal role in preventing protein aggregation, degradation, and loss of function. This guide provides an objective comparison of sodium phosphate (B84403) buffer with other commonly used buffers for long-term protein storage, supported by experimental data and detailed methodologies.
Overview of Common Buffering Systems
Sodium phosphate buffer is a widely used buffer system due to its pKa in the physiological range and its established use in many biological applications. However, its propensity to precipitate at low temperatures and potential to accelerate certain degradation pathways have led researchers to explore alternatives. Buffers such as Tris, histidine, and citrate (B86180) are often considered for long-term storage, each with distinct properties influencing protein stability.
The selection of an appropriate buffer is a critical step in formulation development, as the buffer components can directly interact with the protein, influencing its conformational and colloidal stability. Key considerations include the buffer's pKa, its chemical nature, and its potential to cause protein degradation or aggregation.
Comparative Stability of Proteins in Different Buffers
The stability of a protein in a given buffer is influenced by factors such as pH, ionic strength, and the specific ions present. The following sections and tables summarize experimental findings on protein stability in sodium phosphate buffer compared to other common buffering systems.
Protein aggregation is a common degradation pathway that can lead to loss of efficacy and immunogenicity. The choice of buffer can significantly impact the rate and extent of aggregation.
Table 1: Comparison of Aggregation Propensity of a Monoclonal Antibody (mAb) in Different Buffers
| Buffer System (at pH 6.0) | % Monomer after 12 months at 4°C | Aggregation Onset Temperature (Tagg) |
|---|---|---|
| Sodium Phosphate | 98.5% | 68°C |
| Citrate | 99.2% | 72°C |
| Histidine | 99.5% | 71°C |
| Tris | 97.8% | 65°C |
Data are representative and compiled from multiple sources for illustrative purposes.
Chemical degradation pathways such as deamidation, oxidation, and hydrolysis can compromise the integrity and function of a protein. The buffer species can catalyze or inhibit these reactions.
Table 2: Comparison of Chemical Degradation of a Fusion Protein in Different Buffers
| Buffer System (at pH 7.0) | % Deamidation after 6 months at 25°C | % Oxidation after 6 months at 25°C |
|---|---|---|
| Sodium Phosphate | 2.8% | 1.5% |
| Citrate | 2.5% | 1.3% |
| Histidine | 1.9% | 1.2% |
| Tris | 3.5% | 2.0% |
Data are representative and compiled from multiple sources for illustrative purposes.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflow for assessing protein stability in different buffers and the logical relationship between buffer selection and stability outcomes.
Caption: Experimental workflow for comparing protein stability in different buffers.
Caption: Logical relationship between buffer properties and protein stability.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess protein stability. Researchers should optimize these protocols for their specific protein and instrumentation.
Objective: To quantify the amount of monomer, aggregate, and fragment in a protein sample.
Methodology:
-
System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system with an appropriate SEC column (e.g., TSKgel G3000SWxl) with the running buffer (typically the same as the protein storage buffer) at a flow rate of 0.5 mL/min.
-
Sample Preparation: Dilute the protein sample to a concentration of approximately 1 mg/mL in the running buffer.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the eluate using a UV detector at 280 nm for 30 minutes.
-
Analysis: Integrate the peak areas corresponding to the monomer, aggregates, and fragments. The percentage of each species is calculated as the area of the respective peak divided by the total area of all peaks.
Objective: To determine the thermal stability of a protein by measuring its melting temperature (Tm).
Methodology:
-
Reagent Preparation: Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and dilute it into the protein samples in different buffers to a final concentration of 5X. The protein concentration is typically in the range of 0.1-0.2 mg/mL.
-
Sample Loading: Load 20 µL of each protein-dye mixture into a 96-well PCR plate. Seal the plate securely.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Set up a temperature ramp from 25°C to 95°C with a heating rate of 1°C/min.
-
Data Acquisition: Monitor the fluorescence of the dye during the temperature ramp. The dye fluoresces upon binding to hydrophobic regions of the protein that are exposed during unfolding.
-
Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is determined from the midpoint of the unfolding transition, typically by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
Objective: To measure the biological function of the protein after long-term storage.
Methodology: The specific protocol for an activity assay is highly dependent on the protein of interest. The following is a general example for an enzyme.
-
Reagent Preparation: Prepare a series of dilutions of the protein samples stored in different buffers. Prepare the substrate solution at a known concentration.
-
Reaction Initiation: In a 96-well plate, add the diluted protein samples to wells containing the substrate solution to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a strong acid or base).
-
Signal Detection: Measure the product formation using a plate reader (e.g., by absorbance, fluorescence, or luminescence).
-
Analysis: Construct a standard curve using a reference standard of known activity. Determine the specific activity of the stored samples by comparing their signal to the standard curve and normalizing for protein concentration.
Disclaimer: The data and protocols presented in this guide are for illustrative purposes and should be adapted to specific research needs. It is essential to perform comprehensive formulation screening to identify the optimal buffer for a particular protein.
A Comparative Guide to Qualifying Sodium Phosphate Dibasic Heptahydrate for GMP Environments
For Researchers, Scientists, and Drug Development Professionals
The selection and qualification of excipients are critical steps in pharmaceutical manufacturing to ensure the safety, quality, and efficacy of the final drug product. Sodium phosphate (B84403) dibasic heptahydrate is a widely utilized excipient, primarily as a buffering agent to maintain pH in a variety of formulations, especially parenteral preparations.[1][2] Its qualification in a Good Manufacturing Practice (GMP) environment necessitates rigorous testing against pharmacopeial standards and a thorough understanding of its performance characteristics relative to other commonly used buffering agents.
This guide provides a comprehensive comparison of sodium phosphate dibasic heptahydrate with key alternatives—citrate (B86180), acetate, and tromethamine buffers. It details the critical quality attributes, experimental protocols for qualification, and performance data to aid in the selection of the most appropriate buffering system for a given pharmaceutical application.
Comparison of Key Quality Attributes
The qualification of a buffering agent hinges on its compliance with established pharmacopeial specifications. The following tables summarize the key quality attributes for this compound and its alternatives as per the United States Pharmacopeia (USP).
Table 1: General and Physical Properties
| Property | This compound | Citric Acid (Anhydrous) | Acetic Acid | Tromethamine |
| Molecular Formula | Na₂HPO₄·7H₂O | C₆H₈O₇ | C₂H₄O₂ | C₄H₁₁NO₃ |
| Molecular Weight | 268.07 g/mol [1] | 192.12 g/mol | 60.05 g/mol | 121.14 g/mol [3] |
| Appearance | Colorless or white, granular or crystalline powder | Colorless, translucent crystals, or a white, granular to fine, crystalline powder | Clear, colorless liquid | White, crystalline powder[3] |
| Solubility | Freely soluble in water, very slightly soluble in alcohol | Very soluble in water; freely soluble in alcohol | Miscible with water, alcohol, and glycerin | Freely soluble in water |
| pKa (25°C) | pKa₂ = 7.21 | pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40 | 4.76 | 8.1 |
| Buffering Range | 6.2 - 8.2 | 2.1 - 7.4 | 3.8 - 5.8 | 7.1 - 9.1 |
Table 2: Pharmacopeial Specifications (USP)
| Test | This compound | Citric Acid (Anhydrous) | Acetic Acid | Tromethamine |
| Assay | 98.0% - 100.5% of Na₂HPO₄ (dried basis)[4] | 99.5% - 100.5% (anhydrous basis)[5] | 99.5% - 100.5% | 99.0% - 101.0% (dried basis)[3] |
| pH (of solution) | 9.0 - 9.4 (1 in 20 solution) | ~2.2 (0.1 N aqueous solution) | 2.5 - 3.0 (5% solution) | 10.0 - 11.5 (1 in 20 solution)[3] |
| Loss on Drying | 43.0% - 50.0%[4] | ≤ 1.0% | Not specified | ≤ 1.0%[3] |
| Insoluble Substances | ≤ 0.4%[4] | Not specified | Not specified | Not specified |
| Chloride | ≤ 0.06%[4] | ≤ 0.005% | Not specified | Not specified |
| Sulfate | ≤ 0.2%[4] | ≤ 0.015% | Not specified | Not specified |
| Arsenic | ≤ 16 ppm[4] | Not specified | Not specified | Not specified |
| Heavy Metals | ≤ 0.002%[4] | ≤ 10 µg/g[5] | Not specified | ≤ 0.001%[3] |
Performance Comparison: Stability and Application
The choice of a buffering agent extends beyond meeting basic quality specifications and into its performance within the drug product formulation, particularly concerning stability.
Table 3: Performance Characteristics of Buffering Agents
| Performance Attribute | This compound | Citrate Buffer | Acetate Buffer | Tromethamine (Tris) Buffer |
| pH Shift on Freezing | Significant pH decrease (can be up to 3.6 units) due to the crystallization of the dibasic salt.[6][7][8] | Less than 1 pH unit increase.[6][7] | Less than 1 pH unit increase.[6][7] | Approximately 1.2 - 2.1 pH unit increase.[6][7] |
| Protein Stability | Can be less effective in preventing aggregation upon freezing and thawing due to pH shifts.[9] Some studies show it to be less stabilizing for certain monoclonal antibodies compared to other buffers.[10] | Generally provides good stability for proteins, though it has been associated with increased pain on injection in some formulations.[11] Can be effective in the mildly acidic to neutral pH range for biologics.[12] | A promising alternative to citrate and phosphate buffers, showing good stability for some monoclonal antibodies.[12] | Has been shown to be a better stabilizer than phosphate for some proteins under high-temperature stress.[13] |
| Common Applications | Parenteral formulations, ophthalmic solutions, and as a component in various biological buffers.[1][2] | Parenteral formulations, particularly for biologics.[11] | Parenteral and other pharmaceutical formulations.[14][15][16] | Biological buffers, and increasingly in parenteral formulations.[11] |
Experimental Protocols for Qualification
The following are detailed methodologies for key experiments required for the qualification of this compound in a GMP environment, with references to the relevant USP general chapters.
Assay (Potentiometric Titration)
Objective: To determine the purity of this compound.
Methodology (based on USP <541> Titrimetry): [4][17]
-
Blank Preparation: Transfer 40.0 mL of 1 N hydrochloric acid to a 250-mL beaker, add 50 mL of water, and titrate potentiometrically with 1 N sodium hydroxide (B78521) VS to the endpoint. Record the volume of 1 N sodium hydroxide VS consumed as the blank.[4]
-
Sample Preparation: Accurately weigh a quantity of Dibasic Sodium Phosphate equivalent to about 2.5 g of Na₂HPO₄. Transfer to a 250-mL beaker, add 40.0 mL of 1 N hydrochloric acid and 50 mL of water, and stir until dissolved.[4]
-
Titration: Titrate the excess acid potentiometrically with 1 N sodium hydroxide VS to the first inflection point at approximately pH 4, and record the buret reading.[4]
-
Calculation: Subtract the buret reading from the blank volume to determine the volume of 1 N sodium hydroxide VS equivalent to the dibasic sodium phosphate.
-
Acceptance Criteria: The sample contains between 98.0% and 100.5% of Na₂HPO₄, calculated on the dried basis.[4]
Elemental Impurities
Objective: To quantify potentially toxic elemental impurities.
Methodology (based on USP <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures): [3][18][19][20][21][22][23][24][25]
-
Sample Preparation: Prepare the sample using a suitable method such as direct aqueous solution, direct organic solution, or indirect solution via closed-vessel microwave digestion with a strong acid.[18][19] The chosen method must be validated.
-
Instrumentation: Utilize either Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[20][25]
-
Procedure:
-
System Standardization: Perform system standardization and suitability evaluation using appropriate certified reference materials on the day of analysis.[18][19]
-
Analysis: Analyze the sample solution according to the instrument manufacturer's recommendations for program and wavelength.
-
Validation: The analytical procedure must be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range.[19]
-
-
Acceptance Criteria: The levels of elemental impurities must not exceed the Permissible Daily Exposure (PDE) limits specified in USP <232> for the intended route of administration.[22][23][24]
Microbiological Examination
Objective: To determine the microbial content of the excipient.
Methodology (based on USP <61> Microbiological Enumeration Tests and <62> Tests for Specified Microorganisms): [5][26][27][28][29][30][31][32]
-
Method Suitability: Before routine testing, perform a method suitability test to ensure that any antimicrobial properties of the product are neutralized and do not inhibit the recovery of microorganisms.[28]
-
Total Aerobic Microbial Count (TAMC) and Total Yeast and Mold Count (TYMC) (USP <61>):
-
Tests for Specified Microorganisms (USP <62>):
-
Perform tests for the absence of objectionable microorganisms such as Escherichia coli, Salmonella species, Pseudomonas aeruginosa, and Staphylococcus aureus.[28]
-
This involves sample enrichment in a suitable broth, followed by streaking onto selective agar (B569324) media.[26]
-
-
Acceptance Criteria: The microbial counts must comply with the acceptance criteria for pharmaceutical excipients based on the intended use and route of administration of the final drug product.
Visualizing the Qualification Process
Understanding the workflow and relationships involved in qualifying this compound is crucial for ensuring compliance and efficiency.
Caption: Excipient Qualification Workflow for this compound.
Caption: Key Characteristics of Common Pharmaceutical Buffering Agents.
By systematically evaluating this compound against its alternatives and adhering to rigorous, well-defined experimental protocols, pharmaceutical scientists can confidently select and qualify the most suitable buffering agent, ensuring the development of a stable, safe, and effective drug product.
References
- 1. â©541⪠Titrimetry [doi.usp.org]
- 2. Revision of USP Chapter <541> Titrimetry - ECA Academy [gmp-compliance.org]
- 3. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 4. scribd.com [scribd.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. proteinstable.com [proteinstable.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. Sodium Acetate Buffer: Properties, Preparation & Applications [infobiochem.com]
- 14. biochemazone.com [biochemazone.com]
- 15. Pharmaceutical Buffers [chemical-sales.com]
- 16. An Overview of Titrimetry [pharmaspecialists.com]
- 17. usp.org [usp.org]
- 18. usp.org [usp.org]
- 19. USP <232> - Analytik Jena [analytik-jena.com]
- 20. usp.org [usp.org]
- 21. usp.org [usp.org]
- 22. scribd.com [scribd.com]
- 23. usp.org [usp.org]
- 24. USP <233> - Analytik Jena [analytik-jena.com]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. <62> MICROBIOLOGICAL EXAMINATION OF NONSTERILE PRODUCTS: TESTS FOR SPECIFIED MICROORGANISMS [drugfuture.com]
- 27. USP 61 & USP 62 | CPT Labs [cptclabs.com]
- 28. nelsonlabs.com [nelsonlabs.com]
- 29. usp.org [usp.org]
- 30. nucro-technics.com [nucro-technics.com]
- 31. usp.org [usp.org]
- 32. Sporometrics » USP 62 – Microbiological examination of non-sterile products: Tests for specified microorganisms [USP62] [sporometrics.com]
certificate of analysis specifications for research-grade sodium phosphate dibasic heptahydrate
For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. Sodium phosphate (B84403) dibasic heptahydrate (Na₂HPO₄·7H₂O) is a commonly used buffering agent in a wide array of biological and chemical applications. Variations in purity and the presence of contaminants can significantly impact experimental outcomes, from altering enzymatic activity to affecting cell culture health. This guide provides a comparative overview of typical specifications for research-grade sodium phosphate dibasic heptahydrate, a detailed experimental protocol for performance evaluation, and a logical workflow for selecting the appropriate product for your needs.
Comparative Analysis of Specifications
The quality of research-grade this compound is typically defined by specifications outlined in pharmacopeias such as the United States Pharmacopeia (USP) and by organizations like the American Chemical Society (ACS). While many suppliers adhere to these standards, there can be slight variations in the guaranteed purity levels and the limits for specific impurities. The following table summarizes a compilation of typical specifications for research-grade (often designated as ACS or USP grade) this compound from various suppliers.
| Parameter | Typical Specification Range | Importance in Research Applications |
| Assay (Purity) | 98.0% - 102.0%[1][2] | Ensures accurate concentration of the buffering species, which is critical for achieving the desired pH and ionic strength. |
| pH of a 5% solution | 8.7 - 9.3[1] | Indicates the inherent pH of the material, which is a starting point for buffer preparation. |
| Insoluble Matter | ≤ 0.005% - ≤ 0.4%[1][3] | High levels of insoluble matter can interfere with optical measurements and indicate the presence of contaminants. |
| Chloride (Cl) | ≤ 0.06%[3] | Chloride ions can affect certain enzymatic reactions and may be undesirable in specific electrochemical applications. |
| Sulfate (SO₄) | ≤ 0.2%[3] | Sulfate ions can interfere with protein crystallization and some biochemical assays. |
| Heavy Metals (as Pb) | ≤ 10 ppm (0.001%) - ≤ 20 ppm (0.002%)[3][4] | Heavy metal contamination can be toxic to cells in culture and can inhibit enzyme activity. |
| Iron (Fe) | ≤ 10 ppm (0.001%) | Iron can catalyze oxidative damage to biological molecules. |
| Loss on Drying | 43.0% - 50.0%[3] | This parameter is crucial for accurately preparing solutions of a specific molarity, as it reflects the water content of the hydrated salt. |
Experimental Protocol: Performance Evaluation of this compound in Phosphate-Buffered Saline (PBS) Preparation and Buffering Capacity
The following protocol provides a framework for researchers to compare the performance of this compound from different suppliers in a common and critical application: the preparation of Phosphate-Buffered Saline (PBS).
Objective: To assess the suitability of this compound from different suppliers for preparing a standard PBS solution (1x) and to evaluate its buffering capacity.
Materials:
-
This compound (from Supplier A, B, and C)
-
Sodium chloride (NaCl), research grade
-
Potassium chloride (KCl), research grade
-
Potassium phosphate monobasic (KH₂PO₄), research grade
-
Deionized water (ddH₂O), 18.2 MΩ·cm
-
Calibrated pH meter with a three-point calibration (pH 4.0, 7.0, 10.0)
-
Stir plate and stir bars
-
Volumetric flasks and graduated cylinders
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Preparation of 10x PBS Stock Solution:
-
For each supplier's this compound, prepare a separate 1 L of 10x PBS stock solution with the following composition:
-
1.44 g of Sodium phosphate dibasic (use the heptahydrate form and adjust the mass based on its molecular weight of 268.07 g/mol )
-
80 g of NaCl
-
2 g of KCl
-
2.4 g of KH₂PO₄
-
-
Dissolve the salts in 800 mL of ddH₂O in a beaker with stirring.
-
Once fully dissolved, transfer the solution to a 1 L volumetric flask and bring the volume to the mark with ddH₂O.
-
Measure and record the initial pH of each 10x PBS stock solution.
-
-
Preparation of 1x PBS Working Solution:
-
For each 10x PBS stock solution, prepare 100 mL of 1x PBS by diluting 10 mL of the 10x stock with 90 mL of ddH₂O.
-
Measure and record the pH of each 1x PBS solution. The target pH is typically around 7.4. Note any significant deviations between the suppliers' products.
-
-
Buffering Capacity Titration:
-
Take 50 mL of each 1x PBS solution in a separate beaker.
-
Place the beaker on a stir plate with a stir bar and immerse the calibrated pH electrode.
-
Record the initial pH.
-
Add 0.1 M HCl in 0.5 mL increments, recording the pH after each addition, until the pH drops below 3.0.
-
Repeat the titration for a separate 50 mL of each 1x PBS solution using 0.1 M NaOH, adding in 0.5 mL increments until the pH rises above 11.0.
-
Data Analysis and Comparison:
-
pH Accuracy: Compare the final pH of the 1x PBS solutions prepared with reagents from different suppliers. A significant deviation from the expected pH of ~7.4 could indicate impurities or incorrect composition of the starting material.
-
Buffering Capacity: Plot the pH versus the volume of added HCl and NaOH for each supplier's PBS solution. The buffering capacity is indicated by the region of the titration curve where the pH changes minimally upon the addition of acid or base. Compare the shape and length of this "flat" region for each supplier. A more robust buffer will show a smaller change in pH for a given amount of added acid or base.
-
Visual Inspection: Note any visual differences between the solutions, such as turbidity or discoloration, which could indicate the presence of insoluble impurities.
Logical Workflow for Supplier Selection
The selection of a suitable supplier for research-grade this compound involves a systematic approach to ensure the chosen product meets the specific requirements of the intended application. The following diagram illustrates a logical workflow for this process.
References
Safety Operating Guide
Proper Disposal of Sodium Phosphate Dibasic Heptahydrate: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and compliance is paramount when handling and disposing of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of sodium phosphate (B84403) dibasic heptahydrate, a common laboratory chemical.
Sodium phosphate dibasic heptahydrate is generally not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200) or European CLP regulations.[1][2] However, it is categorized as a mild skin and eye irritant.[3][4][5] Adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.[1] In case of a spill, avoid generating dust.[3][6] For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[4][6] For larger spills, after containing and collecting the material, the area can be cleaned with water.[4]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound is contingent upon federal, state, and local regulations.[4][7][8] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Characterization
Determine if the this compound waste is contaminated with any hazardous materials. If it has been mixed with a substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), it must be treated as hazardous waste.
Step 2: Uncontaminated Waste Disposal
For uncontaminated this compound, the following options may be available, pending local regulations:
-
Solid Waste Disposal (Trash): If permitted by your local authorities and institutional guidelines, small quantities of uncontaminated this compound can likely be disposed of in the regular trash.[9] The chemical should be in a securely sealed container.[9]
-
Drain Disposal: Some localities may permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals.[9] If this method is approved, the solution should be diluted with copious amounts of water. The general guideline for sink disposal includes dilute acids and bases with a pH between 5.5 and 10.5.[9]
Step 3: Contaminated Waste Disposal
If the this compound is contaminated with hazardous substances, it must be disposed of as hazardous chemical waste.
-
Containerize: Place the contaminated waste in a chemically compatible, leak-proof container with a secure lid.[10][11] Do not mix incompatible wastes.[8]
-
Label: Clearly label the container with "Hazardous Waste" and list all chemical constituents.
-
Store: Store the container in a designated satellite accumulation area.[12]
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[12]
Key Chemical and Hazard Data for Disposal Consideration
| Property | Data | Citation |
| Chemical Name | This compound | [1] |
| CAS Number | 7782-85-6 | [1] |
| Physical State | Solid, white powder | [4] |
| Hazard Classification | Not classified as hazardous | [1][2] |
| Primary Hazards | Mild eye and skin irritant | [3][4][5] |
| Oral LD50 (Rat) | 12,930 mg/kg | [3][4] |
Disposal Workflow
Caption: Disposal decision workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. actylislab.com [actylislab.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tedpella.com [tedpella.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. essvial.com [essvial.com]
- 7. brandonu.ca [brandonu.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. acs.org [acs.org]
- 10. danielshealth.com [danielshealth.com]
- 11. vumc.org [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Sodium phosphate dibasic heptahydrate
Essential Safety and Handling Guide for Sodium Phosphate (B84403) Dibasic Heptahydrate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Sodium phosphate dibasic heptahydrate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
This compound is generally not classified as a hazardous substance; however, it can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Adherence to proper safety measures is crucial to minimize risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Item | Specifications & Notes |
| Eye/Face Protection | Safety glasses or goggles | Tight-sealing safety goggles are recommended to prevent eye contact with dust particles.[4] |
| Hand Protection | Protective gloves | Nitrile rubber gloves are suitable.[4] |
| Body Protection | Lab coat or long-sleeved clothing | Wear clean, body-covering clothing to prevent skin contact.[3][5] |
| Respiratory Protection | Dust mask or respirator | Required when dusts are generated.[6] A NIOSH-approved N95 or better particulate respirator is recommended.[5][7] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the chemical's integrity and ensuring a safe laboratory environment.
-
Handling:
-
Use with adequate ventilation, preferably in a fume hood, to keep airborne concentrations low.[1][8]
-
Avoid generating dust. Wet sweeping or vacuuming can be used to clean up spills and avoid dust dispersal.[5]
-
Wash hands thoroughly after handling the substance.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[9]
-
-
Storage:
Operational Plans: Spills and First Aid
Immediate and appropriate response to spills and accidental exposure is essential.
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[9][11]
-
Don PPE: Wear appropriate personal protective equipment as outlined above.[5]
-
Containment and Cleanup:
-
For small spills, use appropriate tools to sweep up the solid material and place it in a sealed container for disposal.[7]
-
For large spills, use a shovel to place the material into a suitable disposal container.[7]
-
Avoid dry sweeping which can generate dust; use wet sweeping or a vacuum cleaner instead.[5]
-
-
Decontamination: After the material has been collected, clean the spill area with water.[7]
The following table outlines the immediate first aid procedures in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][7] |
| Skin Contact | Remove contaminated clothing. Immediately flush the skin with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[2][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek medical attention.[2] |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[12] Do not mix with other waste. Uncleaned containers should be treated as the product itself.
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. nj.gov [nj.gov]
- 4. actylislab.com [actylislab.com]
- 5. essvial.com [essvial.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tedpella.com [tedpella.com]
- 8. Fisher Scientific - MSDS [www2.atmos.umd.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. brandonu.ca [brandonu.ca]
- 12. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
